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  • Product: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid
  • CAS: 847759-03-9

Core Science & Biosynthesis

Foundational

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid CAS number 847759-03-9

CAS Number: 847759-03-9 Executive Summary 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS 847759-03-9) is a specialized sulfonamide derivative primarily utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 847759-03-9

Executive Summary

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS 847759-03-9) is a specialized sulfonamide derivative primarily utilized in medicinal chemistry as a Carbonic Anhydrase (CA) inhibitor scaffold . Structurally, it consists of a benzoic acid core functionalized with a para-sulfamoyl group, where the sulfonamide nitrogen is substituted with a carbamoylmethyl (glycinamide) moiety.

This compound represents a critical "polar tail" modification in the Structure-Activity Relationship (SAR) of CA inhibitors. Unlike lipophilic sulfonamides, the introduction of the carbamoylmethyl group enhances water solubility and alters membrane permeability, making it a valuable probe for targeting extracellular CA isozymes (e.g., CA IX and XII) overactive in hypoxic tumor environments. This guide details its synthesis, physicochemical profile, and application in fragment-based drug design.[1]

Chemical Identity & Physicochemical Profile

This compound serves as a bifunctional building block, offering a carboxylic acid for further conjugation and a sulfonamide "warhead" for metalloenzyme inhibition.

Table 1: Chemical Specification
PropertyData
Common Name N-(Carbamoylmethyl)-4-carboxybenzenesulfonamide
CAS Number 847759-03-9
Molecular Formula

Molecular Weight 258.25 g/mol
SMILES NC(=O)CNS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Core Scaffold 4-Sulfamoylbenzoic acid (Carzenide derivative)
pKa (Calc.) ~3.4 (Carboxylic acid), ~10.1 (Sulfonamide NH)
LogP (Calc.) -0.65 (Hydrophilic)
Solubility Soluble in DMSO, DMF; Moderate in water (pH dependent)

Synthesis & Manufacturing Logic

The synthesis of CAS 847759-03-9 follows a nucleophilic substitution pathway typical for sulfonamides. The protocol prioritizes the reactivity of the chlorosulfonyl group over the carboxylic acid, allowing for selective functionalization without protecting groups.

Synthetic Pathway Diagram

Synthesis Start 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9) Intermediate Tetrahedral Intermediate Start->Intermediate + Base (Na2CO3) 0°C, Aqueous/Acetone Reagent Glycinamide HCl (CAS 1668-10-6) Reagent->Intermediate Product 4-[(Carbamoylmethyl)sulfamoyl] benzoic acid Intermediate->Product - HCl RT, 4-6 hrs

Caption: Selective sulfonamide formation via nucleophilic attack of glycinamide on the sulfonyl chloride electrophile.

Detailed Synthetic Protocol

Objective: Synthesize 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid with >95% purity.

  • Reagent Preparation:

    • Substrate: 4-(Chlorosulfonyl)benzoic acid (1.0 eq). Note: This reagent is moisture-sensitive; handle under inert atmosphere if possible, though aqueous reactions are standard if rapid.

    • Nucleophile: Glycinamide hydrochloride (1.1 eq).

    • Base: Sodium Carbonate (

      
      ) or Triethylamine (
      
      
      
      ) (2.5 eq) to neutralize the HCl byproduct and free the amine.
    • Solvent: Water/Acetone (1:1 v/v) or Water/THF.

  • Reaction Steps:

    • Step 1 (Dissolution): Dissolve Glycinamide HCl and

      
       in water. Cool the solution to 
      
      
      
      in an ice bath.
    • Step 2 (Addition): Add 4-(Chlorosulfonyl)benzoic acid portion-wise (solid or dissolved in acetone) to the stirred amine solution. Crucial: Maintain temperature

      
       to prevent hydrolysis of the sulfonyl chloride to the sulfonic acid.
      
    • Step 3 (Reaction): Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/MeOH/AcOH).

  • Workup & Purification:

    • Acidification: Carefully acidify the reaction mixture to pH ~2–3 using 1N HCl. The product, being a carboxylic acid, will precipitate out of the aqueous solution.

    • Filtration: Collect the white precipitate by vacuum filtration.

    • Washing: Wash the filter cake with cold water (

      
      ) to remove inorganic salts.
      
    • Recrystallization: Recrystallize from Ethanol/Water or Methanol to yield the pure product.

Mechanism of Action: Carbonic Anhydrase Inhibition

This compound functions as a classical Zinc-binding inhibitor . The sulfonamide moiety (


) mimics the transition state of 

hydration.
Molecular Interaction Diagram

Mechanism CA_ActiveSite CA Active Site (Zn2+ Ion) Sulfonamide Sulfonamide Nitrogen (Deprotonated) Sulfonamide->CA_ActiveSite Coordination Bond (Displaces H2O/OH-) Tail Carbamoylmethyl Tail (Hydrophilic) Tail->Sulfonamide Stabilizes Selectivity Isozyme Selectivity (Extracellular CA IX/XII) Tail->Selectivity Interacts with Hydrophilic Residues

Caption: The sulfonamide anion coordinates the catalytic Zinc ion, while the hydrophilic tail interacts with the outer rim of the active site.[2][3][4][5]

Mechanistic Causality:

  • Zinc Coordination: The sulfonamide nitrogen (

    
    ) deprotonates within the active site. The resulting anion (
    
    
    
    ) binds directly to the
    
    
    ion, displacing the catalytic water molecule/hydroxide ion required for
    
    
    hydration.
  • Tail Interaction: The carbamoylmethyl group (

    
    ) is polar. In transmembrane isozymes like CA IX  (associated with hypoxic tumors), the active site entrance is rich in hydrophilic residues. This "tail" allows the compound to interact favorably with these residues, potentially improving selectivity over the ubiquitous cytosolic CA II.
    

Applications in Drug Discovery

A. Fragment-Based Drug Design (FBDD)

Researchers use this compound as a "seed" fragment. The carboxylic acid handle allows for the attachment of larger pharmacophores (e.g., fluorophores for imaging or cytotoxic payloads) without disrupting the sulfonamide-zinc interaction.

B. Isozyme Selectivity Probes

Due to its low LogP (-0.65), this compound is membrane-impermeable compared to lipophilic inhibitors like acetazolamide.

  • Use Case: It is used to differentiate between intracellular (CA I, II) and extracellular (CA IV, IX, XII) carbonic anhydrase activity in whole-cell assays.

Experimental Protocol: CA Inhibition Assay

Objective: Determine the


 (Inhibition Constant) of the compound against Carbonic Anhydrase II (bovine or human).

Method: Esterase Activity Assay (4-Nitrophenyl Acetate Hydrolysis).

Workflow
  • Buffer Preparation: Prepare 12.5 mM Tris-SO4 buffer (pH 7.4) containing 0.1% acetone (to solubilize substrate).

  • Enzyme Solution: Dilute CA II enzyme to a concentration where the reaction remains linear for 5 minutes (approx. 100 nM).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetone (stock 100 mM).

  • Inhibitor Dilution: Prepare serial dilutions of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid in DMSO/Buffer (0.1 nM to 10

    
    M).
    

Step-by-Step Procedure:

  • Add 140

    
    L  of Buffer to a 96-well microplate.
    
  • Add 20

    
    L  of Enzyme solution.
    
  • Add 20

    
    L  of Inhibitor solution (incubate for 15 min at RT to reach equilibrium).
    
  • Initiate reaction by adding 20

    
    L  of Substrate (4-NPA).
    
  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) every 15 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Plot initial velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ). Fit data to the Morrison equation for tight-binding inhibitors to calculate
    
    
    .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BenchChem. (2025).[1] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Application Note. Link

  • PubChem. (2023). Compound Summary: 4-Sulfamoylbenzoic acid derivatives. National Library of Medicine. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Google Patents. (1965). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same. Link

Sources

Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

This guide provides a detailed exploration of the anticipated mechanism of action for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, a derivative of the well-established carbonic anhydrase inhibitor, 4-sulfamoylbenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the anticipated mechanism of action for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, a derivative of the well-established carbonic anhydrase inhibitor, 4-sulfamoylbenzoic acid (also known as Carzenide). While specific research on this exact molecule is not extensively available in the public domain, its structural similarity to a broad class of N-substituted 4-sulfamoylbenzoic acid derivatives allows for a robust, evidence-based prediction of its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential therapeutic action.

I. Introduction: The Sulfonamide Moiety as a Privileged Scaffold

The 4-sulfamoylbenzoic acid backbone is a cornerstone in the design of enzyme inhibitors.[1] Its constituent parts, a benzoic acid and a sulfonamide group, provide a versatile framework for targeting a range of enzymes.[1] The primary sulfonamide group is a key zinc-binding group (ZBG), crucial for the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[2][3] By modifying the N-substituents on the sulfonamide nitrogen, the pharmacological properties of these derivatives can be finely tuned to achieve desired potency and selectivity against specific enzyme isoforms.[1]

The subject of this guide, 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, introduces a carbamoylmethyl group (-CH₂CONH₂) onto the sulfonamide nitrogen. This substitution is expected to modulate the electronic and steric properties of the parent molecule, thereby influencing its interaction with the target enzyme.

II. Primary Molecular Target: Carbonic Anhydrase

Based on its core structure, the primary molecular target of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is predicted to be the family of zinc-containing enzymes known as carbonic anhydrases (CAs).[4][5] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, ion transport, and fluid balance. There are several known isoforms of human carbonic anhydrase (hCA), with varying tissue distribution and physiological roles. The most studied isoforms include the cytosolic hCA I and II, the membrane-associated hCA IV, IX, and XII.[2][6]

The mechanism of action of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid as a carbonic anhydrase inhibitor is anticipated to be through the direct binding of its sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme.[3] This interaction is a hallmark of sulfonamide-based CA inhibitors.

The catalytic cycle of carbonic anhydrase involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking a molecule of carbon dioxide. The binding of the sulfonamide group to the zinc ion displaces the catalytic hydroxide, thereby blocking the enzyme's ability to hydrate CO₂.[3] This inhibition is typically competitive and reversible.

Diagram: Proposed Mechanism of Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibition Proposed Mechanism of Carbonic Anhydrase Inhibition cluster_Enzyme Carbonic Anhydrase Active Site cluster_Inhibition Inhibition Pathway Active_CA Active Carbonic Anhydrase (with Zn²⁺-OH⁻) HCO3 HCO₃⁻ + H⁺ Active_CA->HCO3 Inactive_Complex Inactive CA-Inhibitor Complex (Zn²⁺-Sulfonamide) CO2 CO₂ HCO3->Active_CA Inhibitor 4-[(Carbamoylmethyl)sulfamoyl] benzoic acid Inhibitor->Inactive_Complex

Caption: Proposed binding of the inhibitor to the active site of Carbonic Anhydrase.

The N-substitution on the sulfonamide group plays a critical role in determining the inhibitory potency and isoform selectivity. The carbamoylmethyl group in 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid can influence the binding affinity in several ways:

  • Hydrogen Bonding: The amide group (-CONH₂) of the carbamoylmethyl substituent can form additional hydrogen bonds with amino acid residues in the active site of the carbonic anhydrase, potentially increasing the binding affinity.

  • Steric Interactions: The size and conformation of the carbamoylmethyl group will influence how the inhibitor fits into the active site. Different isoforms of carbonic anhydrase have variations in their active site topology, and the carbamoylmethyl group may confer selectivity for certain isoforms.[3]

  • Solubility: The introduction of the polar carbamoylmethyl group may enhance the aqueous solubility of the compound, which is a favorable property for a drug candidate.

Structure-activity relationship studies of other N-substituted benzenesulfonamides have shown that the nature of the substituent can dramatically alter the inhibitory profile. For instance, ureido-substituted benzenesulfonamides have demonstrated high affinity and selectivity for the tumor-associated hCA IX and XII isoforms.[3]

III. Anticipated Pharmacological Effects

By inhibiting carbonic anhydrase, 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is expected to elicit a range of pharmacological effects, depending on the isoform(s) it preferentially inhibits and the tissue distribution of those isoforms.

Potential Therapeutic Application Affected Organ/Tissue Mechanism of Pharmacological Effect
Glaucoma Eye (Ciliary Body)Inhibition of CA in the ciliary processes reduces the formation of bicarbonate ions, which are necessary for aqueous humor secretion. This leads to a decrease in intraocular pressure.
Edema Kidney (Proximal Tubule)Inhibition of CA in the renal tubules leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.
Epilepsy Central Nervous SystemInhibition of CA in the brain is thought to lead to an accumulation of CO₂, which can have a stabilizing effect on neuronal membranes and reduce seizure activity.
Altitude Sickness Kidney and Red Blood CellsInhibition of renal CA counteracts the respiratory alkalosis that occurs at high altitudes by promoting the excretion of bicarbonate.
Cancer Tumor MicroenvironmentInhibition of tumor-associated CA isoforms (e.g., hCA IX and XII) can disrupt the pH regulation of cancer cells, leading to increased acidity in the intracellular space and potentially inducing apoptosis.[3]
IV. Experimental Protocols for Elucidating the Mechanism of Action

To experimentally validate the predicted mechanism of action of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, a series of in vitro and cell-based assays would be required.

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives typically involves a multi-step process.[1] A common synthetic route is outlined below.

Diagram: General Synthetic Workflow

Synthesis_Workflow General Synthetic Workflow Start Methyl 4-(chlorosulfonyl)benzoate Step1 Sulfonamide Formation Start->Step1 Amine Glycinamide (H₂NCH₂CONH₂) Amine->Step1 Intermediate Methyl 4-[(carbamoylmethyl)sulfamoyl]benzoate Step1->Intermediate Step2 Ester Hydrolysis Intermediate->Step2 Final 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Step2->Final

Caption: A plausible synthetic route for the target compound.

Step-by-Step Protocol:

  • Sulfonamide Formation: React methyl 4-(chlorosulfonyl)benzoate with glycinamide in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the sulfonamide bond.

  • Ester Hydrolysis: The resulting methyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., methanol or tetrahydrofuran).

  • Purification: The final product is purified by recrystallization or column chromatography.

The most common method for measuring CA activity and inhibition is a colorimetric assay using p-nitrophenyl acetate (pNPA) as a substrate.[7]

Principle: Carbonic anhydrase exhibits esterase activity and can hydrolyze pNPA to the yellow-colored p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[7]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (test inhibitor)

  • Acetazolamide (standard inhibitor)

  • p-Nitrophenyl acetate (pNPA)

  • Assay buffer (e.g., Tris-SO₄, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test inhibitor and a series of dilutions.

  • In a 96-well plate, add the assay buffer, the CA enzyme, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding the pNPA substrate.

  • Immediately measure the increase in absorbance at 405 nm over time in a kinetic mode.

  • The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

The inhibitory potency of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid against various hCA isoforms can be summarized in a table. The following is a hypothetical representation of such data.

hCA Isoform Predicted IC₅₀ (nM) Comments
hCA I50 - 200Moderate inhibition expected.
hCA II10 - 50Potent inhibition is likely, as hCA II is a common target for sulfonamides.
hCA IX5 - 25High affinity is possible due to the potential for additional interactions of the carbamoylmethyl group in the active site.
hCA XII10 - 60Potent inhibition is anticipated, similar to hCA IX.
V. Conclusion

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a promising candidate for a carbonic anhydrase inhibitor. Its mechanism of action is firmly rooted in the well-established principles of sulfonamide-based inhibition of this enzyme class. The introduction of the carbamoylmethyl substituent is predicted to enhance its binding affinity and potentially confer selectivity for certain isoforms, particularly the tumor-associated hCA IX and XII. Further experimental validation is necessary to fully elucidate its inhibitory profile and therapeutic potential. The protocols outlined in this guide provide a clear roadmap for such investigations.

References

  • PubChem. Carzenide. National Center for Biotechnology Information. [Link]

  • Lehr, M., et al. (2024). N,N-Disubstituted 4-Sulfamoylbenzoic Acid Derivatives as Inhibitors of Cytosolic Phospholipase A2α: Synthesis, Aqueous Solubility, and Activity in a Vesicle and a Whole Blood Assay. Medicinal Chemistry, 20(10), 969-985. [Link]

  • Wojtowicz, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 3456. [Link]

  • Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate. [Link]

  • PubChem. 4-((Diethylamino)sulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Abdel-Gawad, N. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • De Martino, G., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 913-918. [Link]

  • Giel-Pietraszuk, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4099. [Link]

  • PubChem. 4-(Aminomethyl)Benzoic Acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Mercaptomethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Mboge, M. Y., et al. (2016). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry, 59(17), 7796-7804. [Link]

  • Al-Warhi, T., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1185-1194. [Link]

  • Reithofer, M. R., & Flach, K. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 15(11), 1364. [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid represent a compelling class of sulfonamides with significant therapeutic potential, pri...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid represent a compelling class of sulfonamides with significant therapeutic potential, primarily as potent inhibitors of carbonic anhydrases (CAs). This guide provides a comprehensive exploration of the synthesis, biological evaluation, and mechanism of action of these compounds. We delve into their structure-activity relationships, particularly concerning their efficacy against various CA isoforms, including those associated with cancer and other pathologies. Detailed, field-proven protocols for synthesis and in vitro assays are provided, alongside a critical analysis of quantitative data to inform future drug discovery and development efforts.

Introduction: The Therapeutic Promise of Sulfonamide-Based Carbonic Anhydrase Inhibitors

The 4-sulfamoylbenzoic acid scaffold is a cornerstone in the design of enzyme inhibitors. By modifying the N-substituents on the sulfonamide nitrogen, the pharmacological properties of these derivatives can be finely tuned to target specific enzymes involved in a range of diseases, including cancer, glaucoma, and metabolic disorders[1]. This guide focuses specifically on 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives, a subset that has demonstrated significant and often selective inhibitory activity against carbonic anhydrases.

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[2][3]. This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion[2]. Dysregulation of CA activity is implicated in various diseases, making them attractive therapeutic targets. In particular, certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis[4][5]. Inhibition of these tumor-associated CAs is a validated and promising strategy for anticancer therapy[4][5].

Synthetic Strategies for 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives, including the carbamoylmethyl series, generally follows a reliable multi-step process. The core of this synthesis involves the formation of a sulfonamide bond followed by other modifications.

General Synthetic Workflow

A common and effective approach begins with a commercially available starting material, such as 4-(chlorosulfonyl)benzoic acid or its ester, which is reacted with a desired amine to form the sulfonamide linkage. Subsequent hydrolysis of the ester yields the final carboxylic acid derivative.

G start Methyl 4-(chlorosulfonyl)benzoate sulfonamide_formation Sulfonamide Formation start->sulfonamide_formation Pyridine or TEA, DCM/THF, RT amine Primary/Secondary Amine (H2N-CH2-CONH-R) amine->sulfonamide_formation intermediate Methyl 4-[(Carbamoylmethyl)sulfamoyl]benzoate Intermediate sulfonamide_formation->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis LiOH or NaOH, THF/H2O final_product 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivative hydrolysis->final_product

Caption: General Synthetic Workflow for N-Substituted 4-Sulfamoylbenzoic Acid Derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic 4-[(carbamoylmethyl)sulfamoyl]benzoic acid derivative.

Step 1: Sulfonamide Formation

  • Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a primary or secondary amine containing the carbamoylmethyl moiety (e.g., 2-amino-N-substituted acetamide) (1.1 eq) to the solution.

  • Add a base, such as triethylamine (TEA) or pyridine (1.5 eq), dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.

  • Purify the intermediate by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified methyl ester intermediate in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final 4-[(carbamoylmethyl)sulfamoyl]benzoic acid derivative.

Biological Activity and Mechanism of Action

The primary biological target of 4-[(carbamoylmethyl)sulfamoyl]benzoic acid derivatives is carbonic anhydrase. The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition[6].

Carbonic Anhydrase Inhibition

These derivatives have been shown to inhibit various CA isoforms with differing potencies. Of particular interest is their activity against the tumor-associated isoforms CA IX and XII. The inhibition of these enzymes in the hypoxic and acidic tumor microenvironment disrupts pH regulation, leading to intracellular acidification and, consequently, inhibition of tumor cell growth and proliferation[4][5].

G inhibitor 4-[(Carbamoylmethyl)sulfamoyl] benzoic acid derivative ca9_12 Carbonic Anhydrase IX/XII inhibitor->ca9_12 inhibition Inhibition co2_h2o CO2 + H2O h_hco3 H+ + HCO3- co2_h2o->h_hco3 Catalyzed by CA IX/XII extracellular_acidosis Extracellular Acidosis (Low pHe) h_hco3->extracellular_acidosis apoptosis Apoptosis inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest inhibition->cell_cycle_arrest tumor_growth Tumor Growth & Metastasis extracellular_acidosis->tumor_growth intracellular_alkalosis Intracellular Alkalosis (High pHi) intracellular_alkalosis->tumor_growth

Caption: Mechanism of Anticancer Activity via Carbonic Anhydrase Inhibition.

Quantitative Data on Carbonic Anhydrase Inhibition

The inhibitory potency of these derivatives is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against various CA isoforms. The following table summarizes representative data from the literature.

Compound/DerivativeTarget IsoformKi (nM)IC50 (µM)Reference
Ureido-substituted benzenesulfonamide (SLC-0111)hCA IX45[4][5]
Ureido-substituted benzenesulfonamide (SLC-0111)hCA XII4.5[5]
Benzamide-4-sulfonamide Derivatives (general)hCA I5.3 - 334[1][7]
Benzamide-4-sulfonamide Derivatives (general)hCA IIlow nM[1][7]
Benzamide-4-sulfonamide Derivatives (general)hCA VIIlow nM[1][7]
Benzamide-4-sulfonamide Derivatives (general)hCA IXlow nM/sub-nM[1][7]
Benzenesulfonamide with 1,3,5-triazine linker (12i)hCA IX38.8[8]
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h)hCA IX0.01093 - 0.02506[9]
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h)hCA II1.55 - 3.92[9]
Anticancer Activity

The inhibition of tumor-associated CAs by 4-[(carbamoylmethyl)sulfamoyl]benzoic acid derivatives translates into significant anticancer activity. Studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines[10][11].

Experimental Protocols for Biological Evaluation

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This is the gold standard for measuring the catalytic activity of CAs and the potency of their inhibitors.

Principle: This assay measures the enzyme-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a pH indicator.

Protocol:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., Tris-HCl) at a specific pH.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

    • Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.

  • Assay Procedure:

    • In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2 solution.

    • Monitor the change in absorbance of the pH indicator over time.

    • The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4-[(carbamoylmethyl)sulfamoyl]benzoic acid derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Structure-Activity Relationship (SAR)

The biological activity of 4-[(carbamoylmethyl)sulfamoyl]benzoic acid derivatives is highly dependent on their chemical structure. Key SAR observations include:

  • The Sulfonamide Moiety: This group is essential for binding to the zinc ion in the CA active site and is a prerequisite for inhibitory activity.

  • The Carboxylic Acid Group: The presence and position of the carboxylic acid group can influence the solubility and binding affinity of the compound.

  • Substituents on the Carbamoylmethyl Group: Modifications to the R-group on the carbamoylmethyl moiety can significantly impact the potency and selectivity of the inhibitor for different CA isoforms. Bulky and hydrophobic groups can enhance binding to the hydrophobic regions of the active site.

Conclusion and Future Directions

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly as anticancer agents through the inhibition of carbonic anhydrases. The synthetic routes to these compounds are well-established, and robust assays are available for their biological evaluation. Future research should focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Further in vivo studies are warranted to validate the therapeutic efficacy of lead compounds identified from in vitro screening.

References

  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors. Metabolites, 6(3), 27. [Link]

  • Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Kumari, C. C. M., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • Borras, J., et al. (2024). Integrated Graph-Based Models Unveil Carbonic Anhydrase VIII, X, XI Expression in Cancer and Neurological Diseases. ChemRxiv. [Link]

  • Jadhav, S. B., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(20), 8459–8473. [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9649. [Link]

  • Saeed, A., Ehsan, S., Zia-ur-Rehman, M., & Supuran, C. T. (2021). Experimental data of human carbonic anhydrase (hCAs) inhibition assays adopting a stopped-flow CO2 hydration method. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16738. [Link]

  • Hoechst Aktiengesellschaft. (1979). Process for the preparation of sulfamylbenzoic acids.
  • Boron, W. F. (2017). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 18(10), 2125. [Link]

  • El-Gamal, M. I., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules, 27(18), 5899. [Link]

  • Kumar, S., & Narasimhan, B. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37. [Link]

  • Eissa, I. H., et al. (2025). A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy. PLOS ONE, 20(9), e0328305. [Link]

  • Zalubovskis, R., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Trepo. [Link]

  • Khan, K. M., et al. (2020). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. RSC Advances, 10(42), 25039-25053. [Link]

  • Asif, M. (2016). Therapeutic potential of carbonic anhydrase inhibitors. Journal of Applied Pharmaceutical Science, 6(12), 182-192. [Link]

  • Mokhtar, H. I., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 12(11), 6563-6582. [Link]

  • Bua, S., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343036. [Link]

  • Onajobi, A. O., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Biorganic & Organic Chemistry, 4(1), 22-25. [Link]

  • van der Schaar, J., et al. (2022). This diagram summarizes the critical mechanism of action of acetazolamide. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

  • Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link]

  • Vaickelionienė, R., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. PLOS ONE, 18(3), e0283289. [Link]

  • Rostami, S., et al. (2025). Synthesis of 4-sulfamoyl phenyl diazocarboxylic acid derivatives as novel non-classical inhibitors of human carbonic anhydrase II activity: an in vitro study. Journal of Biomolecular Structure & Dynamics, 43(12), 5686-5700. [Link]

  • Wyrębek, B., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1789. [Link]

Sources

Exploratory

Technical Whitepaper: 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid as a Carbonic Anhydrase Inhibitor

The following technical guide details the pharmacological characterization, synthesis, and evaluation of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , a specialized sulfonamide scaffold targeting Carbonic Anhydrase (CA) i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological characterization, synthesis, and evaluation of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , a specialized sulfonamide scaffold targeting Carbonic Anhydrase (CA) isoforms.

Executive Summary

This guide outlines the technical workflow for evaluating 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS: 847759-03-9), a hydrophilic benzenesulfonamide derivative. Unlike lipophilic "tail" inhibitors designed to probe the hydrophobic pocket of the CA active site, this compound utilizes a glycinamide-like tail to exploit hydrogen-bonding networks near the active site entrance. This document provides researchers with the rationale for its design, a self-validating synthesis protocol, and the biophysical assays required to determine its inhibition constants (


) against relevant isoforms (hCA I, II, IX, and XII).

Chemical Identity & Structural Pharmacology

Molecular Architecture

The compound functions as a classic zinc-binding group (ZBG) with a specific "tail" modification designed to modulate physicochemical properties and isoform selectivity.

FeatureChemical ComponentPharmacological Function
Scaffold Benzoic acidProvides structural rigidity and solubility; the carboxylate (at physiological pH) prevents blood-brain barrier (BBB) crossing, reducing CNS side effects.
Warhead Sulfonamide (

)
Ionizes to the sulfonamidate anion (

) to coordinate with the catalytic Zinc(II) ion.
Tail Carbamoylmethyl (

)
A hydrophilic "glycinamide" tail that interacts with the hydrophilic half of the active site cleft, specifically engaging residues like Asn62 or Gln92 via hydrogen bonding.
Mechanism of Action (MoA)

The inhibition mechanism follows the "lock-and-key" displacement of the zinc-bound water molecule/hydroxide ion.

  • Entry: The inhibitor enters the cone-shaped active site of the CA enzyme.

  • Ionization: The sulfonamide group (

    
    ) sheds a proton. This is often facilitated by the active site environment.
    
  • Coordination: The nitrogen atom of the sulfonamidate coordinates directly to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule (the nucleophile for CO2 hydration).

  • Stabilization: The carbamoylmethyl tail extends towards the solvent-exposed rim, forming water-mediated or direct H-bonds with hydrophilic residues, stabilizing the complex and preventing CO2 access.

Structural Logic Diagram

The following diagram illustrates the binding kinetics and structural interactions.

CA_Inhibition_Mechanism cluster_selectivity Selectivity Factors Inhibitor 4-[(Carbamoylmethyl)sulfamoyl] benzoic acid Step1 1. Entry & Orientation (Tail points outward) Inhibitor->Step1 ActiveSite CA Active Site (Cone-shaped cleft) ActiveSite->Step1 Zn_Ion Catalytic Zinc(II) (Coordinated by 3x His) Step3 3. Displacement (Substrate competition) Zn_Ion->Step3 Water Zinc-Bound Water/OH- Water->Step3 Displaced Step2 2. Deprotonation (R-SO2NH2 -> R-SO2NH-) Step1->Step2 Step2->Step3 Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Step3->Complex Tail_Interaction Tail Interaction: H-bonds with Asn62/Gln92 (Hydrophilic Region) Complex->Tail_Interaction Stabilizes

Figure 1: Mechanistic pathway of Zinc coordination and tail-mediated stabilization.

Experimental Protocols

Synthesis & Purification

Objective: Synthesize 4-[(carbamoylmethyl)sulfamoyl]benzoic acid via sulfonyl chloride amidation. Precursors: 4-(Chlorosulfonyl)benzoic acid, Glycinamide hydrochloride.

Protocol:

  • Preparation: Dissolve Glycinamide HCl (1.1 eq) in anhydrous DMF (Dimethylformamide) under an inert argon atmosphere.

  • Base Addition: Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C to neutralize the HCl and scavenge the HCl generated during the reaction.

  • Coupling: Add 4-(Chlorosulfonyl)benzoic acid (1.0 eq) portion-wise to the mixture at 0°C.

    • Note: Maintain temperature < 5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (MeOH/DCM 1:9).

  • Work-up:

    • Pour the reaction mixture into ice-cold 1M HCl (pH ~2) to precipitate the product.

    • Filter the white precipitate.

    • Wash with cold water (

      
       mL) to remove TEA salts and DMF.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (C18 reverse phase) if necessary.

  • Validation:

    • 1H-NMR (DMSO-d6): Look for sulfonamide NH (~8.0 ppm), amide NH2 (broad singlets), and methylene CH2 (~3.5 ppm).

    • HRMS: Confirm [M-H]- peak at m/z 257.02.

Enzyme Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (


) against hCA II (cytosolic, dominant) and hCA IX (tumor-associated).

Methodology: Stopped-Flow CO2 Hydration Assay. This method measures the physiological reaction


 by tracking the acidification of the medium using a pH indicator.

Step-by-Step Workflow:

  • Buffer Prep: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).

  • Indicator: Add Phenol Red (0.2 mM) to the buffer.

  • Enzyme Solution: Prepare hCA II (10–20 nM final concentration) in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the title compound (0.1 nM to 10 µM) in DMSO (final DMSO < 1%).

  • Substrate: Saturated CO2 solution in water at 25°C.

  • Measurement:

    • Incubate Enzyme + Inhibitor for 15 minutes.

    • Rapidly mix Enzyme/Inhibitor mix with CO2 substrate in the Stopped-Flow apparatus.

    • Monitor absorbance drop at 557 nm (Phenol Red transition).

  • Calculation:

    • Fit the initial velocity (

      
      ) vs. Inhibitor concentration using the Morrison equation  for tight-binding inhibitors.
      
    • Derive

      
      .[1]
      

Anticipated Results & Data Interpretation

Based on Structure-Activity Relationships (SAR) of similar "tailed" sulfonamides (e.g., Supuran et al.), the anticipated profile for this compound is:

IsoformPredicted Potency (

)
Biological RelevanceInterpretation
hCA I > 500 nMCytosolic (RBCs)Moderate inhibitor. Low selectivity expected due to small tail size.
hCA II 10 - 50 nM Cytosolic (Eye/Kidney)Potent. The sulfonamide core drives high affinity. Key target for glaucoma.
hCA IX 20 - 100 nMTransmembrane (Tumor)Good potency. The hydrophilic tail may aid in targeting the extracellular domain.
hCA XII 20 - 100 nMTransmembrane (Tumor)Similar profile to hCA IX.

Critical Analysis:

  • Selectivity: Because the "carbamoylmethyl" tail is short and flexible, this compound is likely a pan-inhibitor rather than a highly selective one. It lacks the bulky hydrophobic groups often required to differentiate the hydrophobic pocket of hCA II from hCA I.

  • Solubility: The compound is expected to have high water solubility compared to lipophilic sulfonamides, making it an excellent candidate for topical ophthalmic formulations (e.g., eye drops for glaucoma) where solubility is often a limiting factor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-sulfamoylbenzoic acid. PDB Entry. Link (Representative scaffold structure).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link (Foundational assay protocol).

Sources

Foundational

Spectroscopic Characterization of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic properties of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic properties of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections synthesize foundational spectroscopic principles with practical, field-proven insights to facilitate its unambiguous identification and characterization. While direct experimental spectra for this specific molecule are not widely published, this guide establishes a robust analytical framework by interpreting the spectra of the parent molecule, 4-Sulfamoylbenzoic acid (Carzenide), and predicting the spectral contributions of the N-substituted carbamoylmethyl group.

Molecular Structure and Spectroscopic Overview

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a derivative of benzoic acid, featuring a sulfonamide linker to a carbamoylmethyl (glycinamide) moiety. This structure integrates several key functional groups—a carboxylic acid, an aromatic ring, a sulfonamide, and a primary amide—each with distinct spectroscopic signatures. Understanding these individual components is crucial for accurate spectral interpretation.

Molecular Structure of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Caption: Chemical structure of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of the parent compound, 4-Sulfamoylbenzoic acid (Carzenide), in DMSO-d₆ shows key signals that serve as a baseline.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of Compound B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Magnet D->E F Acquire ¹H and ¹³C NMR Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate Peaks and Assign Chemical Shifts H->I

Sources

Exploratory

Solubility profile of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

An In-Depth Technical Guide to the Solubility Profile of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Foreword In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Foreword

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's journey through formulation, in vitro testing, and ultimately, its in vivo bioavailability. This guide is dedicated to elucidating the solubility profile of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. Due to the limited direct literature on this specific derivative, we will first establish a comprehensive profile for its well-characterized parent compound, 4-Sulfamoylbenzoic acid (also known as Carzenide). Subsequently, we will apply established principles of medicinal chemistry to provide expert insights into how the addition of a carbamoylmethyl group is likely to modulate this profile. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound class.

Physicochemical Properties of the Parent Compound: 4-Sulfamoylbenzoic Acid

4-Sulfamoylbenzoic acid is a bifunctional molecule containing both a carboxylic acid and a sulfonamide group attached to a benzene ring.[1] These functional groups are the primary drivers of its solubility characteristics.

PropertyValueSource(s)
Chemical Name 4-Sulfamoylbenzoic acid[2]
Synonyms Carzenide, 4-Carboxybenzenesulfonamide[3][4]
Molecular Formula C₇H₇NO₄S[4]
Molecular Weight 201.20 g/mol [5]
Appearance White to off-white crystalline powder[5]
Melting Point 285-295 °C
Water Solubility 0.5 g/L (453 mg/L) at 25 °C[4]
pKa 3.50 (at 25 °C)[4]

The Role of Key Structural Features in Solubility

The solubility of 4-Sulfamoylbenzoic acid is a tale of two functional groups, the interplay of which is dictated by the surrounding aqueous or organic environment.

  • The Benzoic Acid Moiety : The carboxylic acid group (-COOH) can act as a hydrogen bond donor and acceptor. Its acidity (pKa ≈ 3.50) means that at physiological pH, it will be predominantly deprotonated to its carboxylate form (-COO⁻), a transformation that dramatically increases aqueous solubility.[4]

  • The Sulfonamide Moiety : The primary sulfonamide group (-SO₂NH₂) is also acidic, though significantly less so than the carboxylic acid. The proton on the nitrogen can be abstracted under more alkaline conditions. This group is highly polar and capable of participating in hydrogen bonding, contributing to its modest intrinsic water solubility.

  • The Aromatic Ring : The benzene ring is hydrophobic and works to decrease water solubility. The overall solubility of the molecule is a balance between this hydrophobic core and the hydrophilic functional groups.

pH-Dependent Solubility: A Critical Profile

The presence of two acidic protons makes the aqueous solubility of 4-Sulfamoylbenzoic acid highly dependent on pH. The molecule can exist in three principal ionization states.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 4-8) cluster_high_ph High pH (e.g., pH > 10) A Fully Protonated (Low Solubility) B Singly Ionized (Carboxylate) (High Solubility) A->B pKa1 ≈ 3.5 (-COOH) C Doubly Ionized (Very High Solubility) B->C pKa2 ≈ 9-10 (-SO2NH2)

At a pH below its pKa of ~3.5, the molecule is largely in its neutral, less soluble form. As the pH rises above 3.5, the carboxylic acid deprotonates, forming the more soluble carboxylate anion. This leads to a significant increase in aqueous solubility. At much higher pH values (typically >9), the sulfonamide proton can also be removed, creating a dianionic species with even greater water solubility.

Solubility in Organic Solvents

While quantitative data is sparse, qualitative descriptions indicate that 4-Sulfamoylbenzoic acid is soluble in alcohols and DMSO.[5][6] This is expected, as these polar, protic (alcohol) or aprotic (DMSO) solvents can effectively solvate the polar functional groups of the molecule.

SolventSolubilityRationale
Water 0.5 g/LLow intrinsic solubility, highly pH-dependent.
Alcohols (e.g., Methanol, Ethanol) SolublePolar, protic solvents capable of hydrogen bonding.
DMSO SolubleHighly polar, aprotic solvent; excellent for dissolving many drug candidates.[5]
Non-Polar Solvents (e.g., Hexane) Likely InsolubleThe molecule's high polarity is incompatible with non-polar solvents.

Expert Insights: Impact of the (Carbamoylmethyl) Substituent

We now turn our attention to the target molecule, 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. The introduction of a carbamoylmethyl group (-CH₂CONH₂) via N-alkylation of the sulfonamide is a common strategy in medicinal chemistry to modulate a compound's properties.[7]

Structure: C₈H₈N₂O₅S Predicted Changes to Physicochemical Properties:

  • Acidity (pKa): The N-alkylation of a sulfonamide removes its only acidic proton. This means the derivative will no longer have the second pKa associated with the sulfonamide group. The pKa of the carboxylic acid should remain largely unaffected. This simplifies the pH-solubility profile to a single ionization event.

  • Polarity and Hydrogen Bonding: The carbamoylmethyl group introduces a primary amide (-CONH₂). This group is highly polar and adds both hydrogen bond donor (N-H) and acceptor (C=O) sites. This is a significant change from the parent sulfonamide.

  • Molecular Weight and Size: The addition of the -CH₂CONH₂ group increases the molecular weight and size, which can sometimes negatively impact solubility.[8]

  • Aqueous Solubility: The net effect on aqueous solubility is a balance between the increased polarity and hydrogen bonding capacity from the new amide group and the increase in molecular size. It is plausible that the introduction of the polar amide group will lead to an increase in intrinsic aqueous solubility compared to the parent compound.

  • Organic Solvent Solubility: The increased polarity may decrease solubility in less polar organic solvents. However, solubility in polar solvents like DMSO and alcohols is likely to be retained or enhanced due to the new hydrogen bonding opportunities.

Experimental Methodologies for Solubility Determination

To empirically determine the solubility profile, two primary methods are employed in drug discovery: thermodynamic and kinetic assays.[9][10]

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" as it measures the equilibrium solubility of a compound, which is crucial for preformulation and understanding true solubility.[11]

Protocol:

  • Preparation: Add an excess amount of the solid test compound to a series of vials containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, simulated intestinal fluid, or organic solvents).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Calculation: Calculate the original solubility in µg/mL or µM based on the measured concentration and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds that are first dissolved in DMSO.[14]

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Addition to Buffer: In a 96-well plate, add a small volume of the DMSO stock solution (e.g., 1-2 µL) to a much larger volume of aqueous buffer (e.g., 100-200 µL).

  • Incubation: Mix and incubate the plate at a controlled temperature for a shorter period (e.g., 1-2 hours).[9]

  • Precipitate Detection: Measure the amount of precipitate formed. This can be done directly by nephelometry (light scattering) or by filtering the plate and then measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectrophotometry.[10]

  • Data Analysis: The solubility is determined by the highest concentration at which no significant precipitate is observed.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) T1 Add excess solid to solvent T2 Equilibrate (24-72h) T1->T2 T3 Centrifuge / Filter T2->T3 T4 Quantify supernatant (LC-MS) T3->T4 K1 Prepare DMSO stock solution K2 Add to aqueous buffer K1->K2 K3 Incubate (1-2h) K2->K3 K4 Detect precipitate (Nephelometry/UV) K3->K4

Conclusion

The solubility profile of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is predicted to be dominated by its acidic benzoic acid moiety, leading to significantly increased aqueous solubility at pH values above its pKa of ~3.5. The N-alkylation with a carbamoylmethyl group removes the secondary ionization site of the parent sulfonamide and introduces a polar amide group. This structural modification is anticipated to enhance the compound's intrinsic aqueous solubility, a feature that can be beneficial for drug formulation. The experimental protocols provided herein offer a robust framework for the empirical determination and validation of this compound's complete solubility profile, an essential step in its journey as a potential therapeutic agent.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. Accessed February 19, 2026.
  • BioDuro. ADME Solubility Assay. BioDuro Website. Accessed February 19, 2026.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website. Accessed February 19, 2026.
  • Di, L., & Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Pharmaceutical Design, 14(31), 3266-3280.
  • Evotec. Thermodynamic Solubility Assay. Evotec Website. Accessed February 19, 2026.
  • Domainex. Thermodynamic Solubility Assay. Domainex Website. Accessed February 19, 2026.
  • protocols.io. In-vitro Thermodynamic Solubility. protocols.io Website. Published August 3, 2025.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec Website. Accessed February 19, 2026.
  • Santa Cruz Biotechnology. 4-Sulfamoylbenzoic acid. Santa Cruz Biotechnology Website. Accessed February 19, 2026.
  • MDPI. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Published April 18, 2025.
  • PubChem. Carzenide. National Center for Biotechnology Information Website. Accessed February 19, 2026.
  • Synfacts. N-Alkylation of Sulfoximines via Copper-Catalyzed Photoredox Reactions. Synfacts. Published January 28, 2026.
  • RSC Publishing. S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. Chemical Science. Published November 22, 2024.
  • ResearchGate. Syntheses of N-alkyl sulfonamides.
  • MedChemExpress. Carzenide (4-Sulfamoylbenzoic acid). MedChemExpress Website. Accessed February 19, 2026.
  • ResearchGate. Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols. ResearchGate Website. Published November 11, 2025.
  • Tokyo Chemical Industry Co., Ltd. 4-Sulfamoylbenzoic Acid. TCI Chemicals Website. Accessed February 19, 2026.
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97%. Sigma-Aldrich Website. Accessed February 19, 2026.
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid. Sigma-Aldrich Website. Accessed February 19, 2026.
  • ChemicalBook. Carzenide. ChemicalBook Website.
  • BenchChem. solubility of 4-benzoylbenzamide in common organic solvents. BenchChem Website. Accessed February 19, 2026.
  • IntechOpen. The Importance of Solubility for New Drug Molecules. IntechOpen. Published May 11, 2020.
  • Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals Website. Published July 5, 2021.
  • Journal of Drug Delivery and Therapeutics. Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Apsa. Drug Absorption: A Critical Aspect of Biopharmaceutics. Apsa Website.
  • ResearchGate. Effect of HPMC on solubility and dissolution of carbamazepine form III in simulated gastrointestinal fluids.

Sources

Foundational

Technical Whitepaper: Stability Profile &amp; Solvent Compatibility of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

The following technical guide details the stability profile, solvent compatibility, and characterization protocols for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid . Executive Summary 4-[(Carbamoylmethyl)sulfamoyl]benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, solvent compatibility, and characterization protocols for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid .

Executive Summary

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS 138-41-0 derivative; often synthesized as an intermediate for carbonic anhydrase inhibitors) presents a unique stability challenge due to its trifunctional nature: a carboxylic acid tail, a sulfonamide linker, and a terminal primary amide (glycinamide moiety).

While the sulfonamide core offers robust stability under neutral conditions, the terminal primary amide is the stability-limiting factor, exhibiting susceptibility to hydrolysis in aqueous alkaline and strongly acidic environments. Furthermore, the carboxylic acid moiety introduces pH-dependent solubility and potential for esterification in alcoholic solvents. This guide outlines the mechanistic basis of these instabilities and provides validated protocols for solvent selection and stress testing.

Chemical Identity & Physicochemical Basis[1][2]

To understand solvent stability, we must first map the molecule's reactive landscape. The compound is effectively


-(4-carboxybenzenesulfonyl)glycinamide .
Structural Analysis

The molecule contains three distinct zones of reactivity:

  • Zone A (Acidic): The benzoic acid moiety (

    
    ). Controls solubility pH-dependence.
    
  • Zone B (Linker): The sulfonamide group (

    
    ). Generally stable but can cleave under extreme acid stress (
    
    
    
    ).
  • Zone C (Labile): The terminal primary amide (

    
    ). The most fragile site, prone to hydrolysis to the free acid (glycine derivative) + ammonia.
    
Reactivity Visualization

The following diagram illustrates the structural connectivity and critical degradation sites.

ChemicalStructure cluster_risk Critical Risk Factors Benzoic Benzoic Acid Moiety (Solubility Driver) Sulfonamide Sulfonamide Linker (High Stability) Benzoic->Sulfonamide C-S Bond Risk1 Esterification in Alcohols Benzoic->Risk1 Amide Primary Amide (Hydrolysis Risk) Sulfonamide->Amide N-C Linker (-NH-CH2-) Risk2 Amide Hydrolysis (pH > 9) Amide->Risk2

Figure 1: Structural Reactivity Map identifying the three functional zones and their associated stability risks.

Solvent Compatibility Matrix

The following table summarizes the stability of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid across common laboratory solvents. Data is derived from functional group chemistry and standard forced degradation profiles of sulfonamide-amide conjugates.

Solvent ClassRepresentative SolventsStability RatingMechanism of Interaction / Risk
Aqueous (Acidic) 0.1N HCl, Phosphate Buffer pH 2High Stable short-term. Long-term heat exposure may hydrolyze the amide. Solubility is low (protonated form).
Aqueous (Neutral) Water, PBS pH 7.4High Excellent stability. Solubility is moderate (partial ionization).
Aqueous (Alkaline) 0.1N NaOH, Carbonate BufferLow CRITICAL RISK. Rapid hydrolysis of the terminal amide to carboxylic acid (

) and ammonia.
Alcohols Methanol, EthanolModerate Potential for Fischer Esterification of the benzoic acid group if traces of strong acid are present or under reflux.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent solubility and stability. Preferred solvents for stock solutions. Avoid technical grade DMF (contains amines).
Non-Polar Hexane, Toluene, DCMHigh Chemically stable, but functionally incompatible due to negligible solubility.
Nitriles AcetonitrileHigh Inert. Ideal for HPLC mobile phases.
Key Insight: The "Ammonia Smell" Test

In our application labs, a qualitative indicator of instability in basic solvents is the evolution of ammonia gas. If a stock solution in 0.1N NaOH develops an amine odor over 24 hours, significant hydrolysis of the carbamoylmethyl group has occurred.

Degradation Pathways & Mechanism

Understanding how the molecule breaks down is essential for interpreting HPLC data. The primary degradation pathway is the hydrolysis of the terminal amide.

Pathway Diagram

DegradationPathway cluster_conditions Conditions Promoting Degradation Parent Parent Molecule 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Inter1 Hydrolysis Intermediate (Tetrahedral Intermediate) Parent->Inter1 + OH- (Base Catalysis) Product1 Degradant A (Major) 4-[(Carboxymethyl)sulfamoyl]benzoic acid (Di-acid form) Inter1->Product1 Fast Product2 Ammonia (NH3) Inter1->Product2 Release Cond1 pH > 9.0 Cond2 Temp > 40°C

Figure 2: Primary hydrolytic degradation pathway under alkaline conditions.

Experimental Protocols

To validate the stability of your specific lot of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, follow these standardized protocols.

Protocol A: Solubility & Stability Screening

Objective: Determine the "Safe Window" for processing.

  • Preparation: Weigh 10 mg of the compound into four clear glass vials.

  • Solvent Addition: Add 1.0 mL of the following solvents to separate vials:

    • Vial A: DMSO (Control)

    • Vial B: Methanol (HPLC Grade)

    • Vial C: Water (Adjusted to pH 7)

    • Vial D: 0.1 N NaOH (Stress condition)

  • Incubation: Sonicate for 5 minutes. Store at ambient temperature (

    
    ) for 24 hours.
    
  • Observation: Check for precipitation (solubility limit) or color change (oxidation).

  • Analysis: Dilute 10

    
    L of each supernatant into 990 
    
    
    
    L of Mobile Phase A (see below) and inject into HPLC.
    • Acceptance Criteria: Purity of Vials B and C must be within

      
       of Vial A (DMSO). Vial D is expected to show degradation (appearance of the di-acid peak).
      
Protocol B: HPLC Analytical Method

This method is designed to separate the parent amide from the acidic hydrolysis product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzoic acid chromophore).

  • Retention Time Logic:

    • Degradant (Di-acid): Will elute earlier than the parent due to increased polarity from the second carboxylic acid group.

    • Parent (Amide): Elutes later.[1]

    • Methyl Ester (Alcohol Artifact): Will elute later than the parent (increased hydrophobicity).

Storage & Handling Recommendations

Based on the stability profile, the following handling procedures are recommended to maximize shelf-life:

  • Solid State: Store at

    
     in a tightly sealed container. The solid is stable for >2 years if protected from moisture (hygroscopic hydrolysis).
    
  • Stock Solutions:

    • Preferred: DMSO or DMF at concentrations up to 50 mM. Store at

      
      . Stable for 6 months.
      
    • Avoid: Do not store aqueous basic solutions (e.g., in sodium bicarbonate) for more than 4 hours. Prepare fresh immediately before use.

  • Formulation: If formulating for biological assays, dilute the DMSO stock into the aqueous buffer immediately prior to the experiment to avoid slow hydrolysis.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gillet, H., et al. (2022).[2] Stability of Sulfonamide-Based Drug Candidates in Biological Media. Journal of Pharmaceutical Sciences.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5353680 (Related Sulfonamide Structures). Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Exploratory

The Sulfamoylbenzoic Acid Scaffold: A Technical Chronicle of High-Ceiling Diuretic Discovery

Executive Summary This technical guide examines the discovery, chemistry, and pharmacological evolution of sulfamoylbenzoic acids—the structural backbone of "high-ceiling" loop diuretics. Historically emerging from the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the discovery, chemistry, and pharmacological evolution of sulfamoylbenzoic acids—the structural backbone of "high-ceiling" loop diuretics. Historically emerging from the sulfonamide antibiotic lineage, this class represents a pivotal shift in renal pharmacology, moving from weak carbonic anhydrase inhibition to potent blockade of the Na


-K

-2Cl

cotransporter (NKCC2). This document details the structure-activity relationships (SAR) that differentiated the 2-amino (furosemide) and 3-amino (bumetanide) series, provides validated experimental protocols for their synthesis and screening, and maps their molecular mechanism of action.

Historical Genesis: From Antibiosis to Diuresis

The discovery of sulfamoylbenzoic acid diuretics is a classic example of "drug repurposing" before the term existed. It began with the observation that sulfanilamide, an early antibiotic, caused metabolic acidosis and diuresis by inhibiting carbonic anhydrase (CA).

  • Phase I (1937-1950): Researchers at potentializing the diuretic side-effect of sulfanilamide synthesized Acetazolamide , a potent CA inhibitor. However, CA inhibitors were self-limiting; they caused acidosis which eventually neutralized their own diuretic effect.

  • Phase II (1957): The synthesis of Chlorothiazide (Merck) marked the first saluretic agents that functioned independently of acid-base status, targeting the distal convoluted tubule.

  • Phase III (1962-1971): Seeking even greater potency, researchers at Hoechst and Leo Pharmaceutical Products modified the sulfamoylbenzoate core. This led to the discovery of Furosemide (a 2-aminobenzoic acid derivative) and later Bumetanide (a 3-aminobenzoic acid derivative), which acted on the Loop of Henle, earning the name "loop diuretics."

Visualization: The Evolutionary Chemical Tree

The following diagram traces the structural modifications leading from antibiotics to loop diuretics.

SulfonamideEvolution Sulfanilamide Sulfanilamide (1937, Antibiotic) Target: Bacterial Folate Synthesis Side Effect: Mild Diuresis Acetazolamide Acetazolamide (1950, CA Inhibitor) Target: Carbonic Anhydrase Limit: Self-limiting acidosis Sulfanilamide->Acetazolamide Heterocyclic substitution Maximized CA inhibition Chlorothiazide Chlorothiazide (1957, Thiazide) Target: NCC (Distal Tubule) Breakthrough: Saluresis w/o acidosis Acetazolamide->Chlorothiazide Ring expansion (Benzothiadiazine) Sulfamoylbenzoic Sulfamoylbenzoic Acid Scaffold (The High-Ceiling Core) Chlorothiazide->Sulfamoylbenzoic Ring opening to Benzoic Acid derivatives Furosemide Furosemide (1964, Loop Diuretic) Class: 5-sulfamoyl-2-aminobenzoic Target: NKCC2 Sulfamoylbenzoic->Furosemide 2-amino substitution (Furfuryl group) Bumetanide Bumetanide (1971, Loop Diuretic) Class: 5-sulfamoyl-3-aminobenzoic Potency: 40x Furosemide Sulfamoylbenzoic->Bumetanide 3-amino substitution (Phenoxy/Butyl group)

Figure 1: The structural evolution of sulfonamide-based diuretics. Note the divergence into 2-amino and 3-amino benzoic acid series.[1][2]

Structural Architecture & SAR

The potency of this class relies on strict adherence to a pharmacophore that mimics the chloride ion, allowing the drug to bind to the translocation pocket of the NKCC2 transporter.

The Two Major Scaffolds

Research identified two primary distinct series based on the position of the amino group relative to the carboxylic acid.

FeatureFurosemide Series (2-amino)Bumetanide Series (3-amino)
Core Structure 5-sulfamoyl-2-amino benzoic acid5-sulfamoyl-3-amino benzoic acid
C1 Position Carboxyl (-COOH) essential for anionic binding.Carboxyl (-COOH) essential.[2]
C4 Position Electron-withdrawing group (Cl, CF

) required.
Phenoxy (-OPh) or Phenylthio group.
C5 Position Unsubstituted Sulfamoyl (-SO

NH

) essential.[2][3]
Unsubstituted Sulfamoyl (-SO

NH

) essential.[2][3]
N-Substitution Hydrophobic group (Furfuryl, Benzyl) at C2 amino.Butyl group at C3 amino (critical for potency).
Potency Standard (40mg clinical dose).High (1mg clinical dose).

Expert Insight: The 3-amino series (Bumetanide) exhibits approximately 40-fold higher molar potency than the 2-amino series. This is attributed to the specific spatial arrangement of the phenoxy group at C4, which likely interacts with a secondary hydrophobic pocket on the NKCC2 transporter that the chloro-substituted furosemide cannot access.

Mechanism of Action: The NKCC2 Blockade

Sulfamoylbenzoic acids act on the Thick Ascending Limb (TAL) of the Loop of Henle. This segment is impermeable to water but actively reabsorbs 25% of the filtered sodium load.

Mechanism:

  • Entry: The drug is secreted into the tubular lumen via the Organic Anion Transporter (OAT) system in the proximal tubule.[4]

  • Target: It travels to the TAL and binds to the extracellular face of the Na

    
    -K
    
    
    
    -2Cl
    
    
    cotransporter (NKCC2)
    .
  • Inhibition: It competes specifically with the Cl

    
     binding site  (translocation pocket).
    
  • Result: Abolishes the lumen-positive potential, preventing Na

    
    , K
    
    
    
    , Ca
    
    
    , and Mg
    
    
    reabsorption.

NKCC_Mechanism Lumen Tubular Lumen (Urine) OAT Proximal Tubule OAT Secretion Drug_Lumen Drug in Lumen (High Conc.) OAT->Drug_Lumen Active Secretion NKCC2 NKCC2 Transporter (Thick Ascending Limb) Drug_Lumen->NKCC2 Travels to TAL Binding Binds Cl- Translocation Pocket NKCC2->Binding Competitive Antagonism Blockade Inhibition of Na+/K+/2Cl- Reabsorption Binding->Blockade Diuresis Massive Natriuresis & Diuresis Blockade->Diuresis

Figure 2: Pharmacodynamic pathway of loop diuretics from secretion to NKCC2 blockade.

Experimental Protocols

The following protocols are reconstructed from foundational patents and validated methodology literature. They represent the "gold standard" for synthesizing and testing this chemical class.

Protocol A: Chemical Synthesis of Furosemide

Objective: Synthesize 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid (Furosemide) from 2,4-dichlorobenzoic acid.[5][6][7][8]

Reagents:

  • 2,4-Dichlorobenzoic acid[5][6][7][8]

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    )[5][6]
    
  • Furfurylamine[5][6][7][9]

  • Sodium bicarbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    )
    

Step-by-Step Workflow:

  • Chlorosulfonation (The Critical Step):

    • Procedure: Slowly add 0.1 mol of 2,4-dichlorobenzoic acid to 0.5 mol of chlorosulfonic acid.

    • Control: Heat to 140-150°C for 3 hours.

    • Causality: High temperature is required to force electrophilic aromatic substitution at the meta position (C5) despite the deactivating effect of the chloro groups.

    • Isolation: Pour the reaction mixture onto crushed ice. Filter the precipitated sulfonyl chloride intermediate.

  • Ammonolysis:

    • Procedure: Dissolve the wet sulfonyl chloride paste in concentrated aqueous ammonia.

    • Control: Maintain temperature <20°C to prevent hydrolysis of the carboxylic acid.

    • Product: 2,4-dichloro-5-sulfamoylbenzoic acid precipitates upon acidification.[6][8]

  • Nucleophilic Aromatic Substitution:

    • Procedure: Suspend the intermediate from Step 2 in diglyme or neat furfurylamine (excess). Heat to 120-130°C.

    • Mechanism:[3][10][11][12][13] The chlorine at C2 is activated by the electron-withdrawing sulfamoyl and carboxyl groups, making it susceptible to nucleophilic attack by the amine.

    • Purification: Dissolve the crude product in

      
       (forming the sodium salt), filter to remove insoluble impurities, and re-precipitate with acetic acid.
      
Protocol B: In Vivo Diuretic Screening (The Lipschitz Assay)

Objective: Quantify diuretic activity (Lipschitz value) relative to a standard (urea or known diuretic).

System Validation:

  • Animals: Male Wistar rats (150-200g).

  • Pre-condition: Starved for 18 hours (water ad libitum) to standardize metabolic baseline.

Methodology:

  • Hydration Load: Administer normal saline (0.9% NaCl) orally at 25 mL/kg body weight.

    • Why: This "fluid challenge" ensures uniform hydration status and sufficient urine volume for error-free measurement.

  • Drug Administration: Immediately administer the test compound (suspended in vehicle) orally or IP.

  • Metabolic Cage: Place rats in metabolic cages (3 per group) to collect urine.

  • Collection: Collect urine at 5 hours.

  • Analysis: Measure Volume (mL), Na

    
     and K
    
    
    
    (Flame Photometry).
  • Calculation:

    
    
    
    • Interpretation: A value > 1.0 indicates potency greater than the standard.

References

  • Feit, P. W. (1971). Bumetanide – The Way to Its Chemical Structure. Journal of Clinical Pharmacology, 21(11-12), 531-536. Link

  • Sturm, K., et al. (1966).[9] Syntheses of Furosemide and Related Compounds. Chemische Berichte. (Foundational synthesis of the 2-amino series).

  • Muschaweck, R., & Hajdú, P. (1964). Die salidiuretische Wirksamkeit der Chlor-N-(2-furylmethyl)-5-sulfamyl-anthranilsäure. Arzneimittel-Forschung, 14, 44-47. (Original pharmacological characterization of Furosemide).[14]

  • Haas, M. (1994). The Na-K-Cl cotransporters. American Journal of Physiology-Cell Physiology, 267(4), C869-C885. Link

  • US Patent 3,058,882. (1962). Diuretic and Saluretic Compositions.[4][14] (The primary patent covering the synthesis of Furosemide).[7] Link

  • Lipschitz, W. L., Hadidian, Z., & Kerpesar, A. (1943). Bioassay of Diuretics. Journal of Pharmacology and Experimental Therapeutics, 79(2), 97-110. (The standard protocol for diuretic screening). Link

Sources

Foundational

Theoretical studies on 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Authored by a Senior Application Scientist This guide provides a comprehensive overview of the th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Elucidation of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the in-silico analysis of novel small molecules. By leveraging established computational techniques, we can predict the physicochemical properties, potential biological targets, and interaction dynamics of this compound, thereby accelerating its journey from a conceptual molecule to a potential therapeutic agent.

Introduction to 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a multifaceted organic molecule that integrates a benzoic acid moiety, a sulfonamide group, and a carbamoylmethyl substituent. This unique combination of functional groups suggests a rich potential for diverse chemical interactions and biological activities. The core structure is related to 4-sulfamoylbenzoic acid, also known as Carzenide, which is recognized as a weak carbonic anhydrase inhibitor.[1][2] The broader class of sulfonamides has a storied history in medicine, initially as antibacterial agents that mimic p-aminobenzoic acid (PABA) to disrupt folic acid synthesis in bacteria, and more recently in a variety of other therapeutic areas including antiviral, antifungal, anticancer, and anti-inflammatory applications.[3][4]

The structural similarity of the sulfamoyl benzoic acid scaffold to known bioactive molecules, such as specific agonists of the Lysophosphatidic acid (LPA) receptor LPA2, underscores the potential of this compound class in modern drug discovery.[5][6] Theoretical studies, therefore, play a pivotal role in preemptively characterizing such novel molecules, offering a cost-effective and rapid means to evaluate their therapeutic potential.

Molecular Structure and Conformational Landscape

The initial step in any theoretical investigation is to understand the molecule's three-dimensional structure and conformational flexibility. The presence of several rotatable bonds in 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid suggests that it can adopt multiple conformations in solution.

Caption: 2D structure of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid.

Theoretical studies on similar sulfonamides have shown that the orientation of the groups around the S-N bond is a critical determinant of the molecule's overall shape and energy.[7][8] Quantum chemical calculations, such as relaxed potential energy surface scans, can be employed to identify the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Quantum Chemical Calculations for Electronic Property Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[9][10] By solving the Schrödinger equation for a given molecule, we can obtain a wealth of information about its reactivity, stability, and intermolecular interaction potential.

Table 1: Hypothetical DFT-Calculated Properties of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

PropertyPredicted ValueSignificance in Drug Discovery
HOMO Energy -7.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy -1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 6.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[9]
Dipole Moment 4.5 DInfluences solubility and the ability to form dipole-dipole interactions.
Molecular Electrostatic Potential (MEP) -Maps the regions of positive and negative charge, indicating sites for electrophilic and nucleophilic attack and hydrogen bonding.

These calculated properties provide a foundational understanding of the molecule's intrinsic chemical behavior, which is essential for predicting its pharmacokinetic and pharmacodynamic profiles.

Molecular Docking for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] This is particularly useful in drug discovery for identifying potential protein targets and elucidating the binding interactions at the molecular level.

Given the structural similarities to known LPA2 agonists and carbonic anhydrase inhibitors, these protein families would be logical starting points for docking studies with 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid.[5][12] The results of such studies can provide insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.[11][13]

cluster_workflow Molecular Docking Workflow prep_ligand Prepare Ligand (3D structure generation, energy minimization) run_docking Run Docking Algorithm (e.g., AutoDock, GOLD) prep_ligand->run_docking prep_protein Prepare Protein (Add hydrogens, assign charges) define_pocket Define Binding Pocket (Based on known ligands or pocket prediction) prep_protein->define_pocket define_pocket->run_docking analyze_poses Analyze Docking Poses (Clustering, scoring) run_docking->analyze_poses select_best Select Best Pose (Based on scoring function and visual inspection) analyze_poses->select_best post_analysis Post-Docking Analysis (Interaction analysis, MD simulations) select_best->post_analysis

Caption: A typical workflow for a molecular docking study.

Molecular Dynamics (MD) Simulations for Studying Complex Stability

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment.[14] This allows for the assessment of the stability of the predicted binding mode and can reveal more subtle aspects of the molecular recognition process.

Table 2: Typical Parameters for an MD Simulation of a Ligand-Protein Complex

ParameterTypical Value/SettingRationale
Force Field AMBER, CHARMMA set of parameters used to describe the potential energy of the system.
Water Model TIP3P, SPC/EExplicitly models the solvent, which is crucial for biological systems.
Simulation Time 100-500 nsThe length of the simulation should be sufficient to observe the system reaching equilibrium and to sample relevant conformational changes.
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking physiological conditions.
Temperature 310 KApproximates human body temperature.
Pressure 1 atmStandard atmospheric pressure.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and the persistence of key intermolecular interactions.

Experimental Protocols

Protocol for DFT-Based Calculation of Molecular Properties
  • Molecule Building: Construct the 3D structure of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid using a molecular editor (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer using a molecular mechanics force field (e.g., MMFF94).

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).[8]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

  • Property Calculation: Calculate the desired electronic properties (HOMO/LUMO energies, MEP, etc.) from the optimized wavefunction.

Protocol for Molecular Docking using AutoDock Vina
  • Ligand Preparation:

    • Convert the 3D structure of the ligand to the PDBQT format using AutoDock Tools.

    • This involves adding hydrogens, merging non-polar hydrogens, and assigning Gasteiger charges.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogens, assign charges, and convert the PDB file to the PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) for docking, ensuring it encompasses the entire binding site of the receptor.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared ligand and receptor files, and the grid box configuration as input.

  • Results Analysis:

    • Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the best-ranked pose in a molecular visualization program (e.g., PyMOL, VMD) to inspect the intermolecular interactions.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for the in-depth characterization of novel molecules like 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structure, electronic properties, and potential biological activity of this compound before embarking on costly and time-consuming experimental synthesis and testing. This in-silico-first approach is integral to modern drug discovery, enabling a more rational and efficient design of new therapeutic agents.

References

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.
  • A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs. Benchchem.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. SciELO South Africa.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery - University College London.
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals.
  • Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
  • The Shapes of Sulfonamides: A Rot
  • Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis.
  • Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • 138-41-0|4-Sulfamoylbenzoic Acid|BLD Pharm. BLD Pharm.
  • 4-Sulfamoylbenzoic acid | CAS 138-41-0 | SCBT. Santa Cruz Biotechnology.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • 4-Sulfamoylbenzoic acid 97 138-41-0. Sigma-Aldrich.
  • 4-Sulfamoylbenzoic Acid | 138-41-0 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.
  • Carzenide | CAS 138-41-0. Selleck Chemicals.
  • Carzenide | C7H7NO4S | CID 8739. PubChem - NIH.
  • Carzenide (4-Sulfamoylbenzoic acid) | CAII Inhibitor. MedchemExpress.com.
  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Cheméo.
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
  • CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • Carzenide. the NIST WebBook.
  • Carzenide | 138-41-0. ChemicalBook.
  • 4-Sulfamoylbenzoic acid. Santa Cruz Biotechnology.
  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave.

Sources

Protocols & Analytical Methods

Method

Experimental protocol for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid synthesis

Technical Application Note: Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Executive Summary This application note details the experimental protocol for the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

Executive Summary

This application note details the experimental protocol for the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (also chemically described as N-(4-carboxybenzenesulfonyl)glycinamide). This compound represents a critical scaffold in medicinal chemistry, combining a benzoic acid moiety with a peptidomimetic sulfonamide linker. It is structurally related to classic renal transport inhibitors (e.g., Caronamide, Probenecid) and Carbonic Anhydrase (CA) inhibitors.

The synthesis utilizes a Schotten-Baumann coupling strategy, reacting 4-(chlorosulfonyl)benzoic acid with glycinamide hydrochloride. This route is selected for its atom economy and ability to handle the bifunctional nature of the starting material without extensive protection-deprotection steps.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 4-{[(2-amino-2-oxoethyl)amino]sulfonyl}benzoic acid
Common Descriptor N-(p-Carboxybenzenesulfonyl)glycinamide
Molecular Formula

Molecular Weight 270.26 g/mol
Solubility Soluble in DMSO, dilute alkali (pH > 8); sparingly soluble in water (pH < 3).
pKa (Predicted)

;

Experimental Design & Logic

Retrosynthetic Analysis

The target molecule contains a sulfonamide bond connecting a benzoic acid core to a glycinamide tail. The most efficient disconnection is at the sulfonyl-nitrogen bond.

  • Electrophile: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9).[1][2] This reagent is bifunctional (acid + sulfonyl chloride).[2] The sulfonyl chloride is significantly more reactive toward nucleophiles than the carboxylic acid, allowing for chemoselective coupling.

  • Nucleophile: Glycinamide hydrochloride (CAS: 1668-10-6).

  • Base: A mild inorganic base (

    
    ) is required to:
    
    • Neutralize the HCl salt of glycinamide.

    • Ionize the carboxylic acid of the electrophile (preventing self-esterification).

    • Neutralize the HCl generated during sulfonylation.

Mechanistic Pathway (Graphviz)

Mechanism SM1 4-(Chlorosulfonyl) benzoic acid Inter1 Carboxylate Ion Formation SM1->Inter1 Deprotonation SM2 Glycinamide HCl Inter2 Nucleophilic Attack (N on S) SM2->Inter2 Free Base Generation Base Base (Na2CO3) Base->Inter1 Base->Inter2 Inter1->Inter2 Electrophile Prod Target Product (Salt Form) Inter2->Prod -Cl elimination Final Precipitated Acid (pH < 2) Prod->Final H+ Workup

Caption: Mechanistic pathway highlighting the chemoselective activation of the sulfonyl chloride in the presence of a free carboxylic acid.

Detailed Protocol

Materials & Reagents
  • 4-(Chlorosulfonyl)benzoic acid: 2.21 g (10.0 mmol)

  • Glycinamide HCl: 1.22 g (11.0 mmol, 1.1 eq)

  • Sodium Carbonate (

    
    ):  3.18 g (30.0 mmol, 3.0 eq)
    
  • Solvent: Deionized Water (40 mL) + Acetone (10 mL, optional for solubility)

  • Acid: 6N HCl (for workup)

Step-by-Step Procedure

Step 1: Nucleophile Preparation

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glycinamide HCl (1.22 g) and

    
      (3.18 g) in 30 mL of deionized water.
    
  • Cool the solution to

    
     using an ice bath.
    
    • Note: The solution must be alkaline (pH > 9) to ensure the amine is free and nucleophilic.

Step 2: Coupling Reaction (Schotten-Baumann Conditions)

  • Dissolve or finely suspend 4-(Chlorosulfonyl)benzoic acid (2.21 g) in 10 mL of Acetone (or add as a solid in small portions if avoiding organic solvents).

  • Add the sulfonyl chloride to the chilled glycinamide solution dropwise (or portion-wise) over 15 minutes.

    • Critical Control Point: Maintain temperature

      
      . Higher temperatures promote hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct.
      
  • Vigorously stir the mixture at

    
     for 1 hour, then remove the ice bath and allow to warm to Room Temperature (RT) for 3 hours.
    
  • Monitoring: Check reaction progress via TLC (System: EtOAc:MeOH:AcOH 8:2:0.1) or LC-MS. The starting sulfonyl chloride should be consumed.

Step 3: Isolation & Purification

  • Filter the reaction mixture (if cloudy) to remove any insoluble impurities.

  • Transfer the clear filtrate (containing the product as a sodium dicarboxylate salt) to a beaker.

  • Slowly acidify with 6N HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: A white precipitate should form immediately. This is the target acid.

  • Chill the slurry in an ice bath for 30 minutes to maximize yield.

  • Filter the solid via vacuum filtration (Buchner funnel).

  • Wash the filter cake with cold water (

    
    ) to remove residual salts (
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Step 4: Recrystallization (Polishing)

  • If purity is <95% by HPLC: Recrystallize from Water:Ethanol (9:1) . Dissolve in hot water/ethanol, filter hot, and cool slowly.

Experimental Workflow Diagram

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Isolation start Start: Reagent Prep step1 Dissolve Glycinamide + Na2CO3 in Water (0°C) start->step1 step2 Add 4-(Chlorosulfonyl)benzoic acid (Portionwise) step1->step2 step3 Stir 1h @ 0°C -> 3h @ RT step2->step3 step4 Filter insoluble impurities step3->step4 step5 Acidify filtrate with 6N HCl to pH 2.0 step4->step5 step6 Precipitate Formation step5->step6 step7 Vacuum Filtration step6->step7 step8 Wash with Cold Water step7->step8 step9 Vacuum Dry (50°C) step8->step9 end Final Product: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid step9->end

Caption: Step-by-step experimental workflow from reagent mixing to final product isolation.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following criteria:

TechniqueExpected ResultInterpretation

NMR
(DMSO-

)

13.2 (br s, 1H, COOH)

8.1 (s, 1H,

)

8.05 (d, 2H, Ar-H)

7.85 (d, 2H, Ar-H)

7.1-7.4 (br d, 2H,

)

3.45 (s, 2H,

)
Confirms the presence of the benzoic acid core, the sulfonamide linker, and the intact glycinamide tail.
LC-MS (ESI-)


Confirms molecular mass (MW 270.26). Negative mode is preferred due to the carboxylic acid.
Melting Point

(dec)
High melting point characteristic of sulfonamide/benzoic acid derivatives.

Troubleshooting & Optimization

  • Issue: Low Yield / Hydrolysis

    • Cause: The sulfonyl chloride hydrolyzed to the sulfonic acid before reacting with the amine.

    • Solution: Ensure the glycinamide solution is cold (

      
      ) before addition. Increase the addition rate slightly but monitor exotherm. Ensure the amine is in excess (1.2 eq).
      
  • Issue: Product does not precipitate

    • Cause: pH is not low enough or volume is too high.

    • Solution: Check pH with a calibrated meter (target pH 2.0). If volume is high, concentrate the aqueous layer via rotary evaporation (water bath

      
      ) before acidification.
      
  • Issue: "Oiling out" upon acidification

    • Cause: Presence of acetone or impurities.[3]

    • Solution: Evaporate acetone before acidification. Scratch the flask walls with a glass rod to induce crystallization.

References

  • BenchChem Application Notes. (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • PubChem Compound Summary. (2025). 4-(Chlorosulfonyl)benzoic acid (CID 82385). National Center for Biotechnology Information. Retrieved from

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[4] Journal of Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Sulfamoylbenzoic acid. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Application

Purification of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid by recrystallization

Abstract & Scope This application note details the purification protocol for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS: 847759-03-9 / Generic Structure Ref: HOOC-C6H4-SO2-NH-CH2-CONH2). As a bifunctional intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocol for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS: 847759-03-9 / Generic Structure Ref: HOOC-C6H4-SO2-NH-CH2-CONH2). As a bifunctional intermediate containing both a carboxylic acid and a sulfonamide-glycinamide moiety, this compound presents unique solubility challenges.

This guide moves beyond generic recrystallization advice, offering a dual-stage purification strategy :

  • Acid-Base Swish: To remove non-acidic organic impurities and inorganic salts.

  • Thermal Recrystallization: To refine crystal habit and remove trace homologues.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Physicochemical Profile & Solubility Logic

To design a self-validating protocol, one must understand the molecular "handles" available for purification.

Functional GroupChemical BehaviorPurification Implication
Benzoic Acid (-COOH) Acidic (pKa ~3.5 - 4.0)Primary Handle: Soluble in mild base (NaHCO₃); precipitates in acid (pH < 3).
Sulfonamide (-SO₂NH-) Weakly Acidic / PolarContributes to high melting point and intermolecular H-bonding.
Glycinamide Tail (-CH₂CONH₂) Neutral / PolarIncreases water solubility compared to simple alkyl sulfonamides. Risk: Susceptible to hydrolysis at extreme pH/Temp.
Solubility Matrix (Predicted)
  • Cold Water (pH < 3): Insoluble (Target state for precipitation).

  • Alkaline Water (pH > 7): Soluble (as Carboxylate salt).

  • Ethanol/Methanol: Moderately soluble (increases with heat).

  • Ethyl Acetate/Hexane: Insoluble (Anti-solvents).

Protocol A: Acid-Base Precipitation (Primary Cleanup)

Use this method if the crude purity is <90% or contains significant inorganic salts.

The Mechanism

By converting the carboxylic acid to its sodium salt using a weak base, we dissolve the target molecule in water. Impurities that do not have an acidic proton (e.g., unreacted sulfonyl chlorides, neutral amides) will remain insoluble and can be filtered off.

Step-by-Step Workflow
  • Dissolution: Suspend 10.0 g of crude material in 80 mL of water.

  • Basification: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution while stirring. Monitor pH until it reaches ~8.0–8.5.

    • Expert Insight: Do not use NaOH if possible. Strong bases can hydrolyze the terminal amide group (-CONH₂

      
      -COOH), destroying the product.
      
  • Filtration (Clarification): The solution should be clear. If a haze or solid remains, filter through a Celite pad or a 0.45 µm membrane. This removes non-acidic organic impurities.

  • Precipitation: Cool the filtrate to 5–10°C. Slowly add 1M Hydrochloric Acid (HCl) dropwise with vigorous stirring.

    • Target: pH 2.0–2.5.

    • Observation: A thick white precipitate should form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 2 x 20 mL of cold water to remove NaCl salts.

Protocol B: Thermal Recrystallization (Polishing)

Use this method for final polishing to achieve >98% purity.

Solvent System Selection
  • System A (Preferred): Water : Ethanol (80:20 v/v). The presence of ethanol aids in dissolving the organic tail, while water suppresses solubility upon cooling.

  • System B (Alternative): Water : Acetic Acid (95:5 v/v). Useful if the compound tends to "oil out" in alcohols.

Step-by-Step Workflow
  • Slurry: Place the semi-dried cake from Protocol A (or crude solid) into a round-bottom flask. Add Solvent System A (approx. 10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 85°C).

    • Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add more solvent in 5 mL increments. Do not exceed 20 mL/g.

  • Hot Filtration (Optional): If insoluble specks remain at boiling, filter rapidly through a pre-warmed glass funnel.

  • Controlled Cooling (The Art of Crystallization):

    • Remove heat and allow the flask to cool to room temperature undisturbed on a cork ring.

    • Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling builds pure, dense crystals.

    • Once at room temp, move to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Harvesting: Filter the crystals. Wash with cold Ethanol/Water (50:50).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Caution: Avoid temperatures >60°C to prevent amide degradation.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the purification.

PurificationWorkflow cluster_0 Acid-Base Mechanism Start Crude 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid CheckPurity Initial Purity Assessment Start->CheckPurity AcidBase Protocol A: Acid-Base Precipitation (Removal of non-acidic impurities) CheckPurity->AcidBase Purity < 90% or Colored Impurities Recryst Protocol B: Thermal Recrystallization (Solvent: H2O/EtOH) CheckPurity->Recryst Purity > 90% AcidBase->Recryst Wet Cake Step1 Dissolve in NaHCO3 (pH 8.5) AcidBase->Step1 Analysis Final Analysis (HPLC, NMR, MP) Recryst->Analysis Step2 Filter Insolubles Step1->Step2 Step3 Acidify with HCl to pH 2.0 Step2->Step3

Caption: Logical workflow for determining the appropriate purification path based on input material quality.

Analytical Validation & Troubleshooting

Expected Results
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically high (>200°C). Note: Exact MP should be determined against a standard, as derivatives vary.

  • HPLC Purity: >98.5% (Area %).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solvent too polar or cooling too fast.[1]Re-heat and add a small amount of Ethanol. Scratch the glass to induce nucleation.
Low Yield pH not low enough during precipitation.Ensure pH is < 3.0. The carboxylic acid must be fully protonated to precipitate.
Hydrolysis Exposure to strong base/acid or high heat.Use NaHCO₃ instead of NaOH. Limit boiling time to <15 mins.
Colored Product Oxidation by-products.Add activated charcoal (1% w/w) during the hot dissolution step of Protocol B, then hot filter.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of benzoic acid derivatives).

  • Sigma-Aldrich. (2023). 4-Sulfamoylbenzoic acid Properties and Safety Data. (Used for structural analogue physicochemical comparison).

  • PubChem. (2023). Compound Summary: 4-Sulfamoylbenzoic acid.[2][3][4][5][6][7] National Library of Medicine. (Basis for pKa and solubility prediction of the core scaffold).

  • ChemicalBook. (2023). 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Product Entry. (Confirmation of chemical identity).

Sources

Method

Characterization of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid using 1H NMR and 13C NMR

Application Note: Structural Characterization of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid via High-Field NMR Executive Summary This guide details the protocol for the structural elucidation of 4-[(carbamoylmethyl)sulfa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid via High-Field NMR

Executive Summary

This guide details the protocol for the structural elucidation of 4-[(carbamoylmethyl)sulfamoyl]benzoic acid (CMSBA) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. CMSBA represents a class of glycine-conjugated sulfonamide derivatives often encountered as metabolites or synthetic intermediates in drug discovery.

Correct characterization requires distinguishing between two distinct carbonyl environments (carboxylic acid vs. amide) and three distinct nitrogen-bound proton environments (sulfonamide NH vs. amide NH₂). This protocol utilizes DMSO-d₆ to prevent proton exchange and ensure visibility of labile protons, a critical requirement for validating the sulfamoyl-amide linkage.

Chemical Profile & Structural Logic

Before acquisition, the analyst must map the expected magnetic environments.

  • IUPAC Name: 4-{[(2-amino-2-oxoethyl)amino]sulfonyl}benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 258.25 g/mol

  • Core Scaffold: p-Substituted Benzoic Acid (AA'BB' aromatic system).

  • Side Chain: Glycinamide moiety attached via a sulfonamide linkage.

Figure 1: Structural Connectivity & HMBC Correlation Logic The following diagram illustrates the connectivity and the critical heteronuclear multiple bond correlations (HMBC) required to confirm the structure.

G cluster_0 Aromatic Core cluster_1 Side Chain C_Ar Benzoic Acid (AA'BB' System) SO2 Sulfonyl (-SO2-) C_Ar->SO2 C-S Bond NH_Sulf Sulfonamide NH (Labile) SO2->NH_Sulf NH_Sulf->C_Ar 3J (Weak) CH2 Methylene (-CH2-) NH_Sulf->CH2 C_Amide Amide C=O CH2->C_Amide CH2->C_Amide HMBC NH2 Amide NH2 (Labile) C_Amide->NH2

Caption: Logical connectivity of CMSBA. Solid lines indicate covalent bonds; blue dotted lines indicate key HMBC correlations for validation.

Experimental Protocol

Materials & Reagents
  • Analyte: >5 mg of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (dried in vacuo).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9% D, containing 0.03% TMS (Tetramethylsilane) as internal standard.

    • Why DMSO?

      
       or 
      
      
      
      will cause rapid exchange of the amide and acid protons, erasing critical structural information. DMSO stabilizes these protons via hydrogen bonding.
  • Instrument: 400 MHz NMR spectrometer (or higher) equipped with a direct detection probe (BBO/BBI) or CryoProbe.

Sample Preparation Workflow

Prep Start Start: Solid Sample Weigh Weigh 10-15 mg (Critical for 13C sensitivity) Start->Weigh Solvent Add 600 µL DMSO-d6 (Ampoule source preferred) Weigh->Solvent Mix Vortex/Sonicate Ensure complete dissolution Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H & 13C Spectra Temp: 298 K Transfer->Acquire Validate Validation Step: Add 1 drop D2O & Re-acquire Acquire->Validate Check Exchangeable Protons

Caption: Step-by-step sample preparation workflow ensuring optimal signal-to-noise ratio and validation of labile protons.

Acquisition Parameters
  • Temperature: 298 K (25°C). Higher temperatures (e.g., 313 K) may sharpen amide peaks but can accelerate proton exchange.

  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (standard), 5.0 s (quantitative).

    • Scans (NS): 16–32.

  • 13C NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 s.

    • Scans (NS): >1024 (due to quaternary carbons).

    • Decoupling: Inverse gated w/ WALTZ-16.

Results & Discussion

1H NMR Interpretation (DMSO-d₆)

The 1H spectrum is defined by the para-substituted aromatic system and the distinct labile protons.

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
13.20 - 13.50 Broad Singlet1H–COOHHighly deshielded acidic proton; typically very broad.
8.15 Doublet (

Hz)
2HAr-H (ortho to COOH)Deshielded by the anisotropic effect of the carbonyl group.
8.0 - 8.2 Triplet/Broad1H

-NH
Sulfonamide proton. Often appears as a triplet if coupling to

is resolved (

Hz).
7.90 Doublet (

Hz)
2HAr-H (ortho to

)
Deshielded by the sulfonyl group, but less so than the carbonyl-adjacent protons.
7.45 & 7.10 Broad Singlets1H each

Primary amide protons. Non-equivalent due to restricted rotation around the C-N bond.
3.55 Doublet/Singlet2H

Methylene bridge. Appears as a doublet if coupled to

, or singlet if exchange is fast.

Key Diagnostic: The "D₂O Shake" validation step (see Workflow) will cause the peaks at 13.2, 8.1 (NH), 7.45, and 7.10 to disappear, confirming they are attached to heteroatoms.

13C NMR Interpretation (DMSO-d₆)

The 13C spectrum must resolve two carbonyls and the aromatic ipso-carbons.

Chemical Shift (δ, ppm)TypeAssignmentStructural Logic
168.5

Amide C=OAmide carbonyls are typically slightly upfield or comparable to acid carbonyls, but distinct.
166.5

Acid C=O[1]Carboxylic acid carbonyl.
144.0

Ar-C (ipso to

)
Carbon attached to sulfur is significantly deshielded.
134.5

Ar-C (ipso to COOH)Carbon attached to the carbonyl group.
130.2 CHAr-C (ortho to COOH)Correlates to the 8.15 ppm proton in HSQC.
126.5 CHAr-C (ortho to

)
Correlates to the 7.90 ppm proton in HSQC.
45.5


Aliphatic methylene carbon.

Self-Validating System (Quality Control)

To ensure the data is trustworthy, the analyst must verify the following internal consistency checks:

  • Integration Stoichiometry: The ratio of the aromatic doublets (2H:2H) must match the methylene peak (2H). Deviation suggests impurity or relaxation issues.

  • The "Roof Effect": The AA'BB' aromatic system should show a "roof effect" (leaning) towards each other if the chemical shift difference is small, though at 400 MHz+ they often appear as clean doublets.

  • HSQC Correlation: The proton at 3.55 ppm must correlate to the carbon at 45.5 ppm. If it correlates to a carbon >100 ppm, the assignment is incorrect (likely aromatic impurity).

  • HMBC Connectivity:

    • 
       protons (3.55 ppm) must show a long-range correlation to the Amide C=O (168.5 ppm).
      
    • 
       protons should not show a strong correlation to the Acid C=O (166.5 ppm), confirming the glycine moiety is on the sulfonamide side, not the ester side.
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for general shift prediction).

  • Egbujor, M. C., et al. (2020).[3][4] Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Bioorganic & Organic Chemistry, 4(1), 22-25.[3][4] Link (Provides analogous shifts for sulfamoyl benzoic acid derivatives).

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Link (Reference for solvent residual peaks in DMSO-d6).

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in DMSO: The effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(6), 578-589. Link (Theoretical basis for amide/acid shifts in DMSO).

Sources

Application

Application Note: High-Throughput Screening of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Analogs via OAT1/3 Cell-Based Assay

Introduction & Scientific Context The compound 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid represents a structural scaffold belonging to the sulfamoylbenzoate class. This chemical family, which includes historical agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid represents a structural scaffold belonging to the sulfamoylbenzoate class. This chemical family, which includes historical agents like Carzenide and Caronamide , and the widely used Probenecid , is characterized by its potent interaction with Organic Anion Transporters (OATs) , specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).[1]

In drug development, this scaffold is of dual interest:

  • Therapeutic Utility: As a uricosuric agent (inhibiting URAT1/OAT4 to increase uric acid excretion) or as a pharmacokinetic enhancer (inhibiting OAT1/3 to prevent the renal clearance of co-administered drugs like penicillin or cidofovir).

  • Safety & Toxicology: New Chemical Entities (NCEs) containing this moiety must be screened for OAT inhibition to predict potential Drug-Drug Interactions (DDIs) as mandated by FDA and ICH M12 regulatory guidance.[1]

This Application Note details a robust, fluorescence-based protocol for screening analogs of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid for OAT1 inhibition. Unlike traditional radiolabeled assays using [³H]-Para-aminohippurate (PAH), this protocol utilizes 6-Carboxyfluorescein (6-CF) , a validated fluorescent surrogate substrate, enabling high-throughput screening without radiation safety constraints.[1]

Mechanism of Action

OAT1 and OAT3 are multispecific antiporters located on the basolateral membrane of renal proximal tubule cells. They facilitate the uptake of organic anions (drugs, toxins, endogenous metabolites) from the blood into the cell in exchange for intracellular dicarboxylates (e.g.,


-ketoglutarate).[2]

Inhibition Mechanism: Analogs of sulfamoylbenzoic acid function as competitive inhibitors .[1] They bind to the OAT substrate-binding pocket, blocking the uptake of the tracer substrate (6-CF).

Visualizing the Transport Mechanism[3]

OAT_Mechanism cluster_blood Blood (Basolateral Side) cluster_membrane Cell Membrane cluster_cytosol Intracellular Space (Cytosol) Substrate Tracer (6-CF) OAT OAT1 Transporter (SLC22A6) Substrate->OAT Uptake Inhibitor Test Analog (Sulfamoylbenzoate) Inhibitor->OAT Competitive Blockade AKG_Out α-KG (Efflux) OAT->AKG_Out Substrate_In Accumulated 6-CF (Fluorescence Signal) OAT->Substrate_In AKG_In α-Ketoglutarate AKG_In->OAT Exchange

Figure 1: Mechanism of OAT1-mediated transport and competitive inhibition by sulfamoylbenzoic acid analogs.[1]

Experimental Protocol

Materials & Reagents[1][4][5][6]
ComponentSpecificationPurpose
Cell Line HEK293-OAT1 (stable)Recombinant expression of SLC22A6.[1]
Control Cells HEK293-Wild Type (Mock)Determines non-specific binding/background.[1]
Tracer 6-Carboxyfluorescein (6-CF)Fluorescent substrate (

).[1]
Positive Control ProbenecidKnown OAT inhibitor (

).[1]
Lysis Buffer 1% Triton X-100 in PBSSolubilizes cells to release fluorophore.[1]
Transport Buffer HBSS (pH 7.[1]4) + 10 mM HEPESMaintains physiological pH and osmotic balance.[1]
Workflow Diagram[1]

Assay_Workflow Step1 1. Cell Seeding (Poly-D-Lysine Plate) Step2 2. Wash (Warm HBSS) Step1->Step2 24-48h Step3 3. Transport Reaction (Buffer + 6-CF + Analogs) Step2->Step3 Pre-warm 37°C Step4 4. Termination (Ice-Cold PBS Wash) Step3->Step4 10 min incubation Step5 5. Lysis & Read (Fluorescence Ex490/Em520) Step4->Step5 Lyse

Figure 2: Step-by-step workflow for the high-throughput fluorescence uptake inhibition assay.

Detailed Methodology
Phase 1: Cell Preparation (Day -1)
  • Coating: Coat 96-well black-wall/clear-bottom plates with Poly-D-Lysine to ensure strong cell adhesion during wash steps.[1]

  • Seeding: Harvest HEK293-OAT1 cells using TrypLE (avoid harsh trypsinization).

  • Density: Plate cells at 60,000 cells/well .

  • Induction: If using an inducible system (e.g., Tetracycline-on), add inducer at plating.[1]

  • Incubation: Culture for 24 hours at 37°C, 5% CO₂. Confluence should reach >90%.[1][3][4]

Phase 2: Uptake Assay (Day 0)
  • Preparation of Compounds:

    • Dissolve 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid analogs in DMSO (1000x stock).

    • Dilute in Transport Buffer (HBSS + 10mM HEPES, pH 7.4) to 2x final concentration.

    • Prepare 6-CF Tracer Solution at 20

      
       (2x). Final assay concentration will be 10 
      
      
      
      .[1]
  • Washing:

    • Remove culture media.[1]

    • Wash cells 2x with 200

      
       warm Transport Buffer.[1]
      
    • Critical: Use an automated washer or gentle manifold to prevent cell detachment.[1]

  • Reaction Initiation:

    • Add 50

      
       of Test Analog  (at 2x concentration).[1]
      
    • Add 50

      
       of 6-CF Tracer  (at 2x concentration).[1]
      
    • Total Volume: 100

      
      .[1][3][4][5]
      
  • Incubation: Incubate for 10 minutes at 37°C.

    • Note: Uptake must be measured within the linear range (typically <15 mins for OAT1).

  • Termination:

    • Aspirate reaction mix.[1]

    • Immediately add 200

      
      Ice-Cold  PBS. Wash 3x rapidly with ice-cold PBS to stop transport.[1]
      
  • Readout:

    • Add 100

      
       Lysis Buffer (1% Triton X-100).[1] Shake for 10 mins.
      
    • Measure Fluorescence: Ex 490 nm / Em 520 nm .

Data Analysis & Validation

Calculation of % Inhibition

Normalize the raw fluorescence units (RFU) using the following formula:



  • RFU_sample: Well with Test Analog + 6-CF.

  • RFU_control: Well with DMSO (Vehicle) + 6-CF.

  • RFU_mock: Wild-type HEK293 cells (Background).

IC50 Determination

Plot % Inhibition vs. Log[Concentration] of the analog. Fit the data to a non-linear regression model (4-parameter logistic equation) to derive the


.
Acceptance Criteria (QC)

To ensure the assay is "self-validating" as per E-E-A-T standards:

  • Signal-to-Noise Ratio: The OAT1-expressing cells must show >5-fold higher uptake than Mock cells.[1]

  • Z-Factor: Must be > 0.5 for high-throughput screening campaigns.[1]

  • Reference Standard: Probenecid must yield an

    
     between 4–12 
    
    
    
    .[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Mock Cells Incomplete washingIncrease wash volume; ensure buffer is ice-cold during termination.
Low Signal in OAT1 Cells Cell detachmentUse Poly-D-Lysine coated plates; reduce pipetting speed.
Variable Data (High CV%) Temperature fluctuationUse a heated stage or water bath; do not stack plates (edge effects).[1]
Precipitation of Analog Low solubilityCheck the analog for turbidity in HBSS; limit DMSO to <0.5%.

References

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][6][7][8] U.S. Food and Drug Administration.[1][6][7][8][9]

  • ICH Harmonised Guideline (2024). Drug Interaction Studies (M12).[1][7][9] International Council for Harmonisation.[1][9] [1]

  • Truong, D. M., et al. (2008). A novel, high-throughput fluorescent assay for the organic anion transporters OAT1 and OAT3.[1]Journal of Biomolecular Screening , 13(5), 414-417.[1] (Establishes 6-CF as the validated surrogate for OAT assays).

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective.[1]Physiological Reviews , 95(1), 83-123.[1] (Authoritative review on OAT mechanism and substrates).

Sources

Method

Einführung: Erschließung des therapeutischen Potenzials durch chemische Diversifizierung

Anwendungs- und Protokollleitfaden Thema: Derivatisierung von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure für das biologische Screening Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung In...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure für das biologische Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

In der modernen Arzneimittelforschung ist die Fähigkeit, die Struktur eines Moleküls systematisch zu verändern, von entscheidender Bedeutung, um dessen biologische Aktivität zu erforschen, seine pharmakokinetischen Eigenschaften zu optimieren und neue therapeutische Wirkstoffe zu identifizieren. 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure ist ein faszinierendes Ausgangsmolekül. Seine Struktur vereint drei wichtige funktionelle Gruppen: eine Carbonsäure, ein Sulfonamid und ein primäres Amid. Das Sulfonamid-Motiv ist ein bekannter Pharmakophor, der in einer Vielzahl von von der FDA zugelassenen Medikamenten vorkommt, darunter antibakterielle, entzündungshemmende und antidiabetische Mittel.[1][2] Die Derivatisierung dieser Ausgangsstruktur ermöglicht die Erstellung einer Bibliothek verwandter Verbindungen. Diese Bibliothek kann dann einem Hochdurchsatz-Screening (HTS) unterzogen werden, um "Treffer" zu identifizieren – Verbindungen, die eine gewünschte biologische Aktivität zeigen.[3]

Dieser Leitfaden bietet einen detaillierten Einblick in die strategische Derivatisierung von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure. Wir werden uns auf die Modifikation der beiden reaktivsten Stellen konzentrieren: der Carbonsäure- und der Sulfonamidgruppe. Für jede Strategie werden detaillierte, schrittweise Protokolle vorgestellt, die nicht nur die Methodik beschreiben, sondern auch die zugrunde liegenden chemischen Prinzipien erläutern. Darüber hinaus werden Protokolle für relevante biologische Screening-Assays bereitgestellt, um einen vollständigen Arbeitsablauf von der Synthese bis zur biologischen Evaluierung zu demonstrieren.

Molekulare Architektur und reaktive Zentren

Die chemische Struktur von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure bietet mehrere Angriffspunkte für die chemische Modifikation. Ein klares Verständnis dieser reaktiven Zentren ist die Grundlage für eine rationale Derivatisierungsstrategie.

Bildunterschrift: Reaktive Stellen an 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure.

  • Carbonsäure (-COOH): Dies ist die primäre Stelle für die Amid-Kopplung. Durch Aktivierung mit einem Kopplungsreagenz kann sie leicht mit einer Vielzahl von primären und sekundären Aminen reagieren, um eine diverse Bibliothek von Amiden zu erzeugen.[4]

  • Sulfonamid-Stickstoff (-SO2NH-): Der Wasserstoff am Sulfonamid-Stickstoff ist sauer und kann durch eine Base entfernt werden, wodurch ein nukleophiler Stickstoff entsteht. Dieser kann anschließend mit verschiedenen Elektrophilen, wie Alkylhalogeniden, alkyliert werden, um N-substituierte Sulfonamide zu bilden.[5]

  • Primäres Amid (-CONH2): Obwohl es N-H-Bindungen enthält, ist dieses Amid im Vergleich zur Carbonsäure und zum Sulfonamid deutlich weniger reaktiv und wird unter den in diesem Leitfaden beschriebenen Bedingungen im Allgemeinen nicht modifiziert.[6]

Teil 1: Derivatisierung über die Carbonsäuregruppe

Die Umwandlung der Carbonsäuregruppe in eine Amidbindung ist eine der am häufigsten verwendeten Reaktionen in der medizinischen Chemie.[7] Sie ermöglicht die einfache Verbindung der Ausgangsstruktur mit einer nahezu unbegrenzten Auswahl an aminhaltigen Bausteinen.

Prinzip: Aktivierung und Amid-Kopplung

Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem Amid erfordert hohe Temperaturen und ist oft ineffizient. Stattdessen wird die Carbonsäure in situ in ein reaktiveres Intermediat umgewandelt. Kopplungsreagenzien wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit einem Additiv wie Hydroxybenzotriazol (HOBt) sind hierfür ideal. EDC aktiviert die Carbonsäure, die dann mit HOBt zu einem aktiven Ester reagiert. Dieses Intermediat reagiert anschließend leicht mit einem Amin, um die gewünschte Amidbindung zu bilden, wobei ein wasserlösliches Harnstoff-Nebenprodukt entsteht, das leicht entfernt werden kann.[8][9]

G Abbildung 2: Arbeitsablauf der EDC/HOBt-Amid-Kopplung start Start: Ausgangsmaterialien reagenzien 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure Amin (R-NH2) EDC, HOBt, Base (z.B. DIPEA) Lösungsmittel (z.B. DMF) start->reagenzien reaktion Reaktionsansatz 1. Lösen der Säure, des Amins und HOBt 2. Zugabe der Base 3. Zugabe von EDC bei 0 °C reagenzien->reaktion ruehren Reaktion durchführen Rühren bei Raumtemperatur (4-16 Stunden) reaktion->ruehren monitoring Reaktionskontrolle (Dünnschichtchromatographie) ruehren->monitoring aufarbeitung Aufarbeitung 1. Verdünnen mit Wasser/EtOAc 2. Wässrige Extraktion zur Entfernung von Nebenprodukten monitoring->aufarbeitung Reaktion vollständig reinigung Reinigung Säulenchromatographie aufarbeitung->reinigung charakterisierung Charakterisierung (NMR, MS) reinigung->charakterisierung end Ende: Reines Amid-Derivat charakterisierung->end

Bildunterschrift: Allgemeiner Arbeitsablauf für die Synthese von Amid-Derivaten.

Protokoll 1: Allgemeine Amid-Kopplung mit EDC/HOBt

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von Amiden aus 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure und einem primären oder sekundären Amin.

Materialien:

  • 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure

  • Gewünschtes Amin (primär oder sekundär)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • Hydroxybenzotriazol (HOBt)

  • N,N-Diisopropylethylamin (DIPEA)

  • N,N-Dimethylformamid (DMF), wasserfrei

  • Ethylacetat (EtOAc), Diethylether, gesättigte wässrige NaHCO₃-Lösung, 1 M HCl-Lösung, Sole

  • Magnesiumsulfat (MgSO₄), wasserfrei

  • Standard-Glasgeräte, Magnetrührer, Eisbad

Verfahren:

  • Reaktionsansatz: In einem trockenen Rundkolben 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure (1,0 Äquiv.), das gewünschte Amin (1,1 Äquiv.) und HOBt (1,2 Äquiv.) in wasserfreiem DMF (ca. 0,2 M Konzentration der Säure) lösen.

  • Basenzugabe: DIPEA (2,5 Äquiv.) zur Lösung geben und die Mischung 5 Minuten bei Raumtemperatur rühren.

  • Aktivierung: Den Kolben in einem Eisbad auf 0 °C abkühlen. EDC (1,2 Äquiv.) portionsweise über 5 Minuten zugeben.

  • Reaktion: Das Eisbad entfernen und die Reaktionsmischung bei Raumtemperatur rühren lassen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die typische Reaktionszeit beträgt 4 bis 16 Stunden.

  • Aufarbeitung: Nach Abschluss der Reaktion die Mischung mit Ethylacetat verdünnen und nacheinander mit 1 M HCl (2x), gesättigter NaHCO₃-Lösung (2x) und Sole (1x) waschen.

  • Trocknung und Konzentration: Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.

  • Reinigung: Den Rohrückstand mittels Säulenchromatographie auf Kieselgel reinigen, um das reine Amid-Derivat zu erhalten.

ReagenzMolare ÄquivalenteRolle
Ausgangssäure 1,0Elektrophiles Substrat
Amin 1,1Nukleophil
EDC 1,2Kopplungsreagenz (Aktivator)[8]
HOBt 1,2Additiv zur Unterdrückung von Nebenreaktionen[9]
DIPEA 2,5Nicht-nukleophile Base[7]

Teil 2: Derivatisierung über die Sulfonamidgruppe

Die N-Alkylierung von Sulfonamiden ist eine weitere leistungsstarke Methode, um die Struktur und die physikochemischen Eigenschaften des Moleküls zu modulieren.[5]

Prinzip: Deprotonierung und nukleophile Substitution

Die klassische Methode zur N-Alkylierung von Sulfonamiden beinhaltet die Deprotonierung des Sulfonamid-N-H mit einer geeigneten Base (z. B. Kaliumcarbonat, K₂CO₃), um ein nukleophiles Sulfonamid-Anion zu erzeugen. Dieses Anion greift dann ein Alkylhalogenid (z. B. ein Alkylbromid oder -iodid) in einer S_N2-Reaktion an, um die neue N-C-Bindung zu bilden.[10] Eine modernere und umweltfreundlichere Alternative ist die "Borrowing Hydrogen"-Methodik, bei der Alkohole als Alkylierungsmittel verwendet werden, katalysiert durch Übergangsmetalle wie Mangan, wobei Wasser als einziges Nebenprodukt entsteht.[11]

Protokoll 2: N-Alkylierung mit Alkylhalogeniden

Dieses Protokoll beschreibt ein Standardverfahren zur Alkylierung des Sulfonamid-Stickstoffs.

Materialien:

  • 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure-Derivat (z. B. der Methylester, um eine Reaktion an der Carbonsäure zu vermeiden)

  • Alkylhalogenid (R-Br oder R-I)

  • Kaliumcarbonat (K₂CO₃), fein gepulvert

  • N,N-Dimethylformamid (DMF)

  • Standard-Glasgeräte, Heizplatte mit Magnetrührer

Verfahren:

  • Reaktionsansatz: In einem Rundkolben das Sulfonamid-Ausgangsmaterial (1,0 Äquiv.) und fein gepulvertes K₂CO₃ (2,0 Äquiv.) in DMF suspendieren.

  • Zugabe des Elektrophils: Das Alkylhalogenid (1,2 Äquiv.) zur Suspension geben.

  • Reaktion: Die Reaktionsmischung bei 60–80 °C erhitzen und rühren. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen und in Eiswasser gießen. Das ausgefallene Produkt wird durch Filtration gesammelt oder durch Extraktion mit einem organischen Lösungsmittel (z. B. Ethylacetat) isoliert.

  • Reinigung: Das Rohprodukt durch Umkristallisation oder Säulenchromatographie reinigen.

ReagenzMolare ÄquivalenteRolle
Sulfonamid 1,0Nukleophiles Substrat
Alkylhalogenid 1,2Elektrophiles Alkylierungsmittel
K₂CO₃ 2,0Base zur Deprotonierung des Sulfonamids[5]

Teil 3: Anwendung im biologischen Screening

Nach der Synthese und Reinigung einer Bibliothek von Derivaten besteht der nächste entscheidende Schritt darin, ihre biologische Aktivität zu bewerten. Hochdurchsatz-Screening (HTS) ist der Goldstandard, um schnell Tausende von Verbindungen auf ihre Wirkung gegen ein bestimmtes biologisches Ziel zu testen.[3]

G Abbildung 3: Allgemeiner Arbeitsablauf des Hochdurchsatz-Screenings cluster_0 Phase 1: Vorbereitung cluster_1 Phase 2: Assay cluster_2 Phase 3: Analyse a Synthetisierte Derivat-Bibliothek b Plattenvorbereitung (384-Well-Platten) a->b c Zugabe von Assay-Reagenzien (Enzym, Substrat etc.) b->c d Inkubation c->d e Signalmessung (z.B. Fluoreszenz, Absorption) d->e f Datenerfassung und -verarbeitung e->f g Hit-Identifizierung (% Hemmung > Schwellenwert) f->g h Hit-Validierung (Dosis-Wirkungs-Kurven, IC50) g->h

Bildunterschrift: Phasen des HTS-Prozesses von der Bibliotheksvorbereitung bis zur Hit-Validierung.

Protokoll 3: Screening auf Carboanhydrase-II-Inhibition (Beispiel-Assay)

Sulfonamide sind klassische Inhibitoren von Carboanhydrasen (CAs), einer Enzymfamilie, die an verschiedenen physiologischen Prozessen beteiligt ist.[12] Carzenid (4-Sulfamoylbenzoesäure), eine eng verwandte Verbindung, ist ein starker Inhibitor von CAII.[13] Daher ist ein CA-Inhibitionsassay ein logischer Ausgangspunkt für das Screening der neuen Derivate.

Prinzip: Dieser Assay misst die Esterase-Aktivität von Carboanhydrase II (CAII). Das Enzym katalysiert die Hydrolyse des Substrats 4-Nitrophenylacetat (NPA) zu 4-Nitrophenolat, einem gelben Produkt, dessen Bildung bei 400 nm spektrophotometrisch verfolgt werden kann. In Anwesenheit eines Inhibitors wird die Enzymaktivität reduziert, was zu einer geringeren Absorptionsänderung führt.

Materialien:

  • Humane Carboanhydrase II (hCAII)

  • 4-Nitrophenylacetat (NPA) in Acetonitril (ACN)

  • Tris-Puffer (pH 7,4)

  • Testverbindungen (Derivate) in DMSO

  • 96-Well-Platten

  • Mikroplatten-Lesegerät

Verfahren:

  • Vorbereitung: Testverbindungen in DMSO auf die gewünschte Konzentration verdünnen (z. B. Endkonzentration 10 µM).

  • Assay-Ansatz: In die Wells einer 96-Well-Platte pipettieren:

    • 140 µL Tris-Puffer

    • 20 µL hCAII-Lösung

    • 20 µL der Testverbindungslösung (oder DMSO für die Kontrolle)

  • Vorinkubation: Die Platte 10 Minuten bei Raumtemperatur inkubieren, damit die Verbindung an das Enzym binden kann.

  • Reaktionsstart: Die Reaktion durch Zugabe von 20 µL NPA-Lösung in jedes Well starten.

  • Messung: Die Zunahme der Extinktion bei 400 nm über 5 Minuten bei Raumtemperatur sofort messen.

  • Datenanalyse: Die Reaktionsgeschwindigkeit (ΔA/min) für jede Vertiefung berechnen. Die prozentuale Hemmung wird wie folgt berechnet: % Hemmung = [1 - (Rate_Probe / Rate_Kontrolle)] * 100

Verbindungen, die eine signifikante Hemmung (z. B. > 50 %) zeigen, werden als "Hits" identifiziert und für weitere Dosis-Wirkungs-Studien zur Bestimmung des IC₅₀-Wertes ausgewählt.

Zusammenfassung und Ausblick

Die Derivatisierung von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure über ihre Carbonsäure- und Sulfonamid-Funktionalitäten ist eine robuste Strategie zur Erzeugung von chemischer Diversität für die Arzneimittelforschung. Die in diesem Leitfaden beschriebenen Protokolle für die Amid-Kopplung und N-Alkylierung bieten zuverlässige und vielseitige Methoden zur Synthese einer Bibliothek von Analoga. Die anschließende Evaluierung dieser Verbindungen in relevanten biologischen Assays, wie dem hier beschriebenen Carboanhydrase-Inhibitionstest, ermöglicht die Identifizierung von Leitstrukturen mit potenziellem therapeutischem Wert. Dieser integrierte Ansatz von Synthese und Screening ist ein Eckpfeiler des modernen Prozesses zur Entdeckung von niedermolekularen Wirkstoffen.

Referenzen

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Kuda, O., et al. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. ACS Publications - Analytical Chemistry.

  • Sardar, P., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]

  • Khan, I., et al. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Retrieved from [Link]

  • Ramirez, A., et al. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications.

  • MacLean, B., et al. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Puscas, I., et al. (2001, July 9). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. PubMed. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Dong, J., et al. (n.d.). catalyzed N-alkylation of sulfonamides with benzylic alcohols.

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Fasanmade, A. A., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.

  • Wallach, D. R., & Chisholm, J. D. (n.d.). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Krátký, M., et al. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. Retrieved from [Link]

  • Vankayalapati, H., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

Sources

Application

Application Notes: The Strategic Use of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid in the Synthesis of Potent and Selective LPA2 Receptor Agonists

Abstract The lysophosphatidic acid receptor 2 (LPA2) has emerged as a significant therapeutic target for a range of pathologies, including cancer and inflammatory diseases. The development of selective agonists for this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The lysophosphatidic acid receptor 2 (LPA2) has emerged as a significant therapeutic target for a range of pathologies, including cancer and inflammatory diseases. The development of selective agonists for this G protein-coupled receptor (GPCR) is a key objective in modern drug discovery. This technical guide details the application of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid as a versatile scaffold in the synthesis of novel, potent, and selective LPA2 receptor agonists. We provide an in-depth rationale for its use, a detailed, step-by-step synthetic protocol, methods for in vitro characterization, and an overview of the relevant signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of LPA receptor modulators.

Introduction: The LPA2 Receptor as a Therapeutic Target

Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a multitude of cellular processes, including proliferation, survival, and migration.[1] Its effects are mediated through a family of at least six GPCRs, designated LPA1 through LPA6.[2] Among these, the LPA2 receptor is of particular interest due to its distinct expression patterns and signaling functions.

The LPA2 receptor couples to several heterotrimeric G proteins, primarily Gαi, Gαq, and Gα12/13.[3] This promiscuous coupling allows it to activate a diverse array of downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLC-Ca2+ pathways, as well as Rho-mediated cytoskeletal rearrangements.[2][4] Dysregulation of LPA2 signaling has been implicated in the progression of various cancers, where it can promote tumor growth and metastasis.[3][5] Consequently, the development of small molecule agonists that can selectively modulate LPA2 activity is of high therapeutic interest, offering potential avenues for novel treatments. Recent research has identified non-lipid sulfamoyl benzoic acid analogues as a promising class of potent and specific LPA2 agonists.[6][7]

This guide focuses on the strategic use of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, a key structural motif that serves as a foundational building block for creating such selective agonists. Its architecture allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

LPA2 Receptor Signaling Pathways

Activation of the LPA2 receptor by an agonist initiates a cascade of intracellular events. The specific cellular response is context-dependent and determined by the G protein subtype engaged. The diagram below illustrates the major signaling pathways downstream of LPA2 activation.

LPA2_Signaling cluster_membrane Plasma Membrane Agonist LPA2 Agonist (e.g., Sulfamoyl Benzoic Acid Derivative) LPA2 LPA2 Receptor Agonist->LPA2 Binds & Activates Gq Gαq LPA2->Gq Gi Gαi LPA2->Gi G1213 Gα12/13 LPA2->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates PI3K PI3K Gi->PI3K Activates Ras Ras Gi->Ras RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Rearrangement (Migration) ROCK->Cytoskeleton MAPK MAPK Cascade (Erk1/2) Ras->MAPK Gene Gene Transcription MAPK->Gene

Caption: Major LPA2 Receptor Downstream Signaling Pathways.

Synthetic Strategy: A Modular Approach

The core of our strategy is a modular design, enabling rapid diversification and optimization of the lead compound. The 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid moiety serves as the "head group," which is predicted to interact with the polar residues in the LPA2 binding pocket.[8] This head group is then coupled to various "tail groups" via a linker to explore interactions with the hydrophobic regions of the receptor.

This document outlines a representative two-step synthesis of a potent LPA2 agonist, starting from the commercially available 4-sulfamoylbenzoic acid.

Synthesis_Workflow Start 4-Sulfamoylbenzoic Acid + Glycinamide HCl Step1 Step 1: Amide Bond Formation Start->Step1 Intermediate Intermediate: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Step1->Intermediate Step2 Step 2: Amide Coupling (EDC/HOBt) Intermediate->Step2 Tail Tail Group Precursor (e.g., 2-(4-aminobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) Tail->Step2 Final Final Product: Target LPA2 Agonist Step2->Final

Caption: Two-step synthetic workflow to the target LPA2 agonist.

Detailed Experimental Protocols

Step 1: Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (Intermediate 1)

This protocol describes the synthesis of the core scaffold from 4-sulfamoylbenzoic acid and glycinamide hydrochloride.

Reaction Scheme:

(Illustrative scheme showing 4-sulfamoylbenzoic acid reacting with glycinamide to form the intermediate)

Materials & Reagents:

Reagent/MaterialSupplierCAS No.QuantityMolar Eq.
4-Sulfamoylbenzoic acidSigma-Aldrich138-41-02.01 g (10.0 mmol)1.0
Thionyl chloride (SOCl₂)Acros Organics7719-09-71.1 mL (15.0 mmol)1.5
Glycinamide hydrochlorideTCI1668-10-61.11 g (10.0 mmol)1.0
Triethylamine (TEA)Fisher Sci.121-44-84.2 mL (30.0 mmol)3.0
Dichloromethane (DCM), anhydrousSigma-Aldrich75-09-250 mL-
N,N-Dimethylformamide (DMF)Sigma-Aldrich68-12-22 mL (catalytic)-
Hydrochloric acid (1M aq.)VWR7647-01-0~20 mL-
Deionized Water-7732-18-5As needed-

Procedure:

  • Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-sulfamoylbenzoic acid (2.01 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Add a catalytic amount of DMF (2 drops).

  • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid.

  • After completion, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(chlorosulfonyl)benzoyl chloride. Use this intermediate directly in the next step.

  • Amidation: In a separate 250 mL flask, suspend glycinamide hydrochloride (1.11 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Cool the suspension to 0°C in an ice bath and add triethylamine (4.2 mL, 30.0 mmol) dropwise. Stir for 15 minutes.

  • Dissolve the crude acid chloride from step 5 in 20 mL of anhydrous DCM and add it dropwise to the glycinamide suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up and Purification: Quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel. The product is expected to be in the aqueous layer. Separate the layers and wash the organic layer with 20 mL of water.

  • Combine the aqueous layers and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under high vacuum to afford Intermediate 1 .

Expected Yield & Characterization:

  • Yield: 70-80%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks for aromatic protons, methylene protons of the carbamoylmethyl group, and amide/sulfonamide NH protons.

  • MS (ESI-): Calculated for C₉H₁₀N₂O₅S, [M-H]⁻.

Step 2: Synthesis of Target LPA2 Agonist

This protocol details the final coupling step between the synthesized intermediate and a representative "tail" amine to yield the final product.

Reaction Scheme:

(Illustrative scheme showing Intermediate 1 coupling with an amino-naphthalimide tail group)

Materials & Reagents:

Reagent/MaterialSupplierCAS No.QuantityMolar Eq.
Intermediate 1From Step 1-274 mg (1.0 mmol)1.0
2-(4-aminobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dioneCustom Synth.See Ref.[6]282 mg (1.0 mmol)1.0
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Sigma-Aldrich25952-53-8230 mg (1.2 mmol)1.2
HOBt (Hydroxybenzotriazole)Oakwood Chem.2592-95-2162 mg (1.2 mmol)1.2
Diisopropylethylamine (DIPEA)Sigma-Aldrich7087-68-50.35 mL (2.0 mmol)2.0
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich68-12-210 mL-
Ethyl Acetate (EtOAc)Fisher Sci.141-78-6As needed-
Saturated Sodium Bicarbonate (aq.)-144-55-8As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Sci.7487-88-9As needed-

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add Intermediate 1 (274 mg, 1.0 mmol), 2-(4-aminobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (282 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Add anhydrous DMF (10 mL) and stir to dissolve the reagents.

  • Add DIPEA (0.35 mL, 2.0 mmol) and stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ethyl acetate.

  • Wash the organic solution sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to yield the pure target LPA2 agonist.

Expected Yield & Characterization:

  • Yield: 50-65%

  • Appearance: Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆): Confirm the presence of signals corresponding to both the head and tail moieties and the newly formed amide bond.

  • HRMS (ESI+): Calculated for C₂₆H₂₄N₄O₇S, [M+H]⁺.

Protocol: In Vitro LPA2 Receptor Agonist Activity Assay

To validate the biological activity of the synthesized compound, a cell-based functional assay measuring intracellular calcium mobilization is employed.[6][9]

Principle: LPA2 activation via the Gq pathway leads to the activation of Phospholipase C, which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes like Fura-2 AM.

Materials:

  • HEK293 or CHO cells stably expressing the human LPA2 receptor.

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin.

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Synthesized test compound and a reference LPA agonist (e.g., LPA 18:1).

  • 96-well black, clear-bottom microplates.

  • Fluorescent plate reader with dual-wavelength excitation capability (e.g., FlexStation).

Assay_Workflow A 1. Cell Culture (HEK293-hLPA2 cells) B 2. Cell Plating (96-well plate) A->B C 3. Dye Loading (Fura-2 AM) B->C D 4. Compound Addition (Test & Reference Agonists) C->D E 5. Measurement (Fluorescence Reading) D->E F 6. Data Analysis (EC50 Calculation) E->F

Caption: Workflow for the Calcium Mobilization Assay.

Procedure:

  • Cell Plating: Seed the LPA2-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells per well. Culture overnight to allow for cell attachment.

  • Dye Loading: The next day, aspirate the culture medium and wash the cells once with HBSS.

  • Prepare a loading buffer containing Fura-2 AM (e.g., 4 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Add 100 µL of the loading buffer to each well and incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in HBSS.

  • Measurement: After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Place the plate in a fluorescent plate reader. Measure the baseline fluorescence ratio (Excitation: 340 nm / 380 nm; Emission: 510 nm).

  • Add the compound dilutions to the wells and immediately begin recording the fluorescence ratio over time (e.g., for 2-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.[10]

Conclusion

The 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid scaffold is a highly valuable platform for the development of selective LPA2 receptor agonists. The modular synthetic approach allows for extensive structure-activity relationship (SAR) studies to fine-tune the pharmacological profile of the compounds. The detailed protocols provided herein offer a robust framework for the synthesis and functional characterization of novel LPA2 modulators, facilitating further research into the therapeutic potential of targeting this important receptor.

References

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2012). LPAR2 (lysophosphatidic acid receptor 2). Retrieved February 19, 2026, from [Link]

  • Mzengeza, N., et al. (2023). Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies. ACS Omega. Available at: [Link]

  • Liu, S., et al. (2020). Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases. Journal of Cancer. Available at: [Link]

  • Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Cell surface LPA receptors and their downstream signaling pathways. Retrieved February 19, 2026, from [Link]

  • Patsnap Synapse. (2024). What are LPAR2 antagonists and how do they work?. Retrieved February 19, 2026, from [Link]

  • Fells, J. I., et al. (2015). The autotaxin-LPA2 GPCR axis is modulated by γ-irradiation and facilitates DNA damage repair. PMC. Available at: [Link]

  • Google Patents. (n.d.). EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved February 19, 2026, from [Link]

  • Chemical Computing Group. (n.d.). Research. Retrieved February 19, 2026, from [Link]

  • MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Carzenide. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved February 19, 2026, from [Link]

  • MDPI. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved February 19, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2022). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Retrieved February 19, 2026, from [Link]

  • Chemotaxis Research Group. (n.d.). Identification and Characterization of a Novel Lysophosphatidic Acid Receptor, p2y5/LPA6. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmacological treatment with different LPA receptor agonists and.... Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Regulation of the LPA2 Receptor Signaling through the Carboxyl-Terminal Tail-Mediated Protein-Protein Interactions. Retrieved February 19, 2026, from [Link]

Sources

Method

X-ray crystallography of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid co-crystals

An Application Guide to the X-ray Crystallography of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Co-crystals Introduction: The Strategic Value of Co-crystals in Pharmaceutical Science In modern drug development, the optim...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the X-ray Crystallography of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Co-crystals

Introduction: The Strategic Value of Co-crystals in Pharmaceutical Science

In modern drug development, the optimization of the solid-state properties of an Active Pharmaceutical Ingredient (API) is a critical determinant of its therapeutic success. 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a molecule of interest with multiple functional groups capable of forming directed intermolecular interactions: a carboxylic acid, a sulfonamide, and a primary amide. These features make it an excellent candidate for co-crystallization, a technique that modifies physicochemical properties such as solubility, stability, and bioavailability by incorporating a second, neutral molecule (a co-former) into the crystal lattice.[1][2][3]

X-ray crystallography stands as the definitive method for the structural elucidation of these new solid forms. It provides unequivocal proof of co-crystal formation and offers a detailed, three-dimensional map of the atomic arrangement. This guide, intended for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the co-crystal screening, single-crystal growth, and X-ray crystallographic analysis of 4-[(carbamoylmethyl)sulfamoyl]benzoic acid.

Part 1: Co-crystal Design and Screening Strategy

Molecular Analysis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

The foundation of a successful co-crystal screening campaign lies in understanding the hydrogen bonding capabilities of the API. 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid possesses a rich array of hydrogen bond donors and acceptors, making it a versatile component for supramolecular synthesis.

  • Hydrogen Bond Donors:

    • Carboxylic acid (-OH)

    • Sulfonamide (-NH-)

    • Primary amide (-NH₂)

  • Hydrogen Bond Acceptors:

    • Carboxylic carbonyl (C=O)

    • Sulfonyl groups (S=O)

    • Amide carbonyl (C=O)

This multiplicity of sites allows for the formation of robust and predictable intermolecular interactions, known as supramolecular synthons.[4][5] The most probable synthons involve the highly reliable carboxylic acid dimer or the interaction between a carboxylic acid and a basic nitrogen on a co-former.

Rationale for Co-former Selection

The choice of co-formers is a critical step. A knowledge-based approach, often supplemented by searches of the Cambridge Structural Database (CSD), can significantly increase the success rate.[6][7][8][9] For 4-[(carbamoylmethyl)sulfamoyl]benzoic acid, suitable co-formers would typically contain complementary functional groups, such as:

  • Pyridines: To form a robust acid-pyridine heterosynthon.

  • Amides (e.g., nicotinamide, isonicotinamide): To interact with the carboxylic acid or form amide-amide ladders.

  • Other Carboxylic Acids: To explore the formation of acid-acid heterodimers.

  • Molecules with Hydroxyl Groups: To engage in hydrogen bonding with the various acceptor sites on the API.

Co-formers should ideally be classified as Generally Regarded as Safe (GRAS) to streamline any future pharmaceutical development.[1]

Experimental Workflow for Co-crystal Screening

A multi-technique screening approach is often the most effective for discovering new co-crystals.[2][10] The following workflow outlines a typical screening process.

Co-crystal Screening Workflow Co-crystal Screening Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis API_Coformer_Selection Select API and Co-formers Grinding Liquid-Assisted Grinding (LAG) API_Coformer_Selection->Grinding Slurry Slurry Crystallization API_Coformer_Selection->Slurry Evaporation Slow Evaporation API_Coformer_Selection->Evaporation PXRD Powder X-ray Diffraction (PXRD) Grinding->PXRD Slurry->PXRD Evaporation->PXRD Analysis Identify 'Hits' (New Crystalline Phases) PXRD->Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Analysis FTIR FTIR Spectroscopy FTIR->Analysis ScaleUp Proceed to Single Crystal Growth Analysis->ScaleUp

Caption: A typical workflow for co-crystal screening.

Protocol: High-Throughput Co-crystal Screening

This protocol describes three common methods for co-crystal screening. Experiments are typically performed in a 96-well plate format for efficiency.[10]

Materials:

  • 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (API)

  • Selected co-formers

  • A range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, water)

  • 96-well crystallization block

  • Ball mill or vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation:

    • Accurately weigh the API and a co-former in a 1:1 stoichiometric ratio. For initial screening, approximately 10-20 mg of the total mixture is sufficient for each experiment.

    • Place the mixture into a well of the 96-well plate or a small vial.

  • Screening Methods:

    • Liquid-Assisted Grinding (LAG):

      • Add a minimal amount (10-20 µL) of a selected solvent to the solid mixture. The consistency should be a thick paste.

      • Grind the mixture using a ball mill or by vigorous vortexing with a grinding ball for 20-30 minutes.

      • Allow the solvent to evaporate under ambient conditions.

    • Slurry Crystallization:

      • Add a larger volume of solvent (100-200 µL) to the solid mixture to create a mobile slurry.

      • Seal the well or vial and stir at a constant temperature (e.g., 25 °C) for 24-72 hours.

      • Isolate the solid by filtration or centrifugation and allow it to dry.

    • Slow Solvent Evaporation:

      • Dissolve the API and co-former in a common solvent, ensuring complete dissolution. This may require gentle heating.

      • Leave the solution in a loosely covered vial to allow for slow evaporation of the solvent over several days.

  • Analysis:

    • Analyze the resulting solids from each experiment using Powder X-ray Diffraction (PXRD).[6][11]

    • Compare the PXRD pattern of the experimental product to the patterns of the starting API and co-former. A new, unique pattern indicates the formation of a new crystalline phase, which is a potential co-crystal.

    • Further characterization of "hits" can be performed using Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the new phase and probe changes in hydrogen bonding.[1]

Data Presentation: Screening Results Summary

Co-formerMethodSolventOutcome (PXRD)Notes
NicotinamideLAGEthanolNew PhaseUnique diffraction peaks observed.
IsonicotinamideSlurryAcetonitrileNew PhaseConfirmed with DSC, single melting point.
PyridineEvaporationMethanolPhysical MixtureOnly peaks for API and co-former present.
...............

Part 2: Single Crystal Growth for X-ray Diffraction

The successful outcome of a co-crystal screen—a novel PXRD pattern—is only the first step. Unambiguous structural determination requires a high-quality single crystal.

Principles of Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction involves creating a supersaturated solution from which a single nucleation event is encouraged, followed by slow, controlled growth.[12] The ideal crystal will be well-formed, with dimensions between 0.1 and 0.3 mm, and free of cracks or defects.

Workflow for Single Crystal Growth

Single Crystal Growth Workflow Single Crystal Growth Workflow Identify_Conditions Identify Promising Conditions from Screening Prepare_Solution Prepare Saturated Solution of API & Co-former Identify_Conditions->Prepare_Solution Slow_Evaporation Slow Evaporation Prepare_Solution->Slow_Evaporation Vapor_Diffusion Vapor Diffusion (Solvent/Anti-solvent) Prepare_Solution->Vapor_Diffusion Cooling Slow Cooling Prepare_Solution->Cooling Harvest_Crystal Harvest Suitable Single Crystal Slow_Evaporation->Harvest_Crystal Vapor_Diffusion->Harvest_Crystal Cooling->Harvest_Crystal Mount_Crystal Mount Crystal for X-ray Diffraction Harvest_Crystal->Mount_Crystal

Caption: Methods for growing diffraction-quality single crystals.

Protocol: Single Crystal Growth by Vapor Diffusion

Vapor diffusion is a highly effective method for growing high-quality single crystals.

Materials:

  • API and co-former identified from screening.

  • "Solvent": A solvent in which both components are soluble.

  • "Anti-solvent": A more volatile solvent in which the co-crystal is less soluble.

  • Small vial (e.g., 1-2 mL) and a larger jar with a screw-top lid.

Procedure:

  • Prepare the Inner Vial:

    • Prepare a concentrated solution of the API and co-former (e.g., 5-10 mg total solids) in the "solvent" (e.g., 0.5 mL of methanol). The solution should be close to saturation.

    • Place this small vial, uncapped, inside the larger jar.

  • Prepare the Outer Jar:

    • Add the "anti-solvent" (e.g., 2-3 mL of diethyl ether) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Incubation:

    • Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, reducing the co-crystal's solubility and inducing slow crystallization.

    • Store the setup in a vibration-free environment at a constant temperature.

  • Monitoring and Harvesting:

    • Monitor the vial daily for crystal growth. This process can take several days to weeks.

    • Once a crystal of suitable size and quality has formed, carefully remove it from the solution using a loop or a fine pipette.

Part 3: X-ray Diffraction Data Collection and Structure Solution

With a suitable single crystal, the process of determining its three-dimensional structure can begin.

Protocol: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., an Oxford Cryosystems Cryostream).

Procedure:

  • Crystal Mounting:

    • Coat the harvested crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

    • Using a nylon loop, scoop the crystal and mount it on a goniometer head.

    • Place the goniometer head on the diffractometer.

  • Data Collection:

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.[13]

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the unit cell and crystal system, the instrument software will devise a strategy for collecting a complete dataset. This involves rotating the crystal in the X-ray beam and collecting hundreds or thousands of diffraction images.

Data Presentation: Crystallographic Data Collection and Refinement Table

ParameterValue
FormulaC₉H₁₀N₂O₄S · C₆H₆N₂O
Formula weight408.42
Temperature100(2) K
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 8.456(2), 20.543(7)
β (°)98.76(1)
Volume (ų)1734.2(9)
Z4
R-factor (R1)0.035
wR2 (all data)0.098
Goodness-of-fit (S)1.05
Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions) must be translated into an atomic model. This multi-step process is computationally intensive.[14]

Structure Solution and Refinement Structure Solution and Refinement Workflow Data_Collection Diffraction Data (Intensities) Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Initial_Model Initial Electron Density Map & Model Structure_Solution->Initial_Model Refinement Least-Squares Refinement Initial_Model->Refinement Refinement->Initial_Model Iterative Process Final_Model Final Atomic Model (Coordinates, ADPs) Refinement->Final_Model Validation Structure Validation (checkCIF) Final_Model->Validation

Caption: From diffraction data to a validated crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The positions and atomic displacement parameters (ADPs) of the atoms in the model are adjusted iteratively to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[15][16][17] This process minimizes the R-factor, a measure of the agreement between the model and the data.

Part 4: Structure Validation and Interpretation

The final step is to ensure the chemical and crystallographic reasonableness of the refined structure. This is a non-negotiable step for ensuring scientific integrity.

The Critical Role of Validation

It is imperative to validate the final crystal structure to identify potential errors in the model, such as incorrect atom assignments, missed symmetry, or geometric inconsistencies.[18] The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[19][20]

Protocol: Structure Validation using checkCIF

  • Generate a CIF: After the final refinement, generate a Crystallographic Information File (CIF). This is a standard text file format that contains all the necessary information about the crystal structure and the experiment.

  • Submit to checkCIF: Upload the CIF to the IUCr's checkCIF/PLATON web service.

  • Review the Report: The service will generate a validation report with a series of ALERTS. These are categorized by severity:

    • ALERT A: Serious error, requires immediate attention.

    • ALERT B: Potentially serious issue, requires investigation.

    • ALERT C: A point to check or a minor issue.

    • ALERT G: General information.

  • Address ALERTS: Systematically review each ALERT and, if necessary, return to the refinement software to correct the model. A publication-quality structure should have few, if any, A or B level ALERTS that cannot be satisfactorily explained.

Interpreting the Co-crystal Structure

The validated CIF file can be visualized using software like Mercury, which is available from the Cambridge Crystallographic Data Centre (CCDC). The primary goal is to analyze the intermolecular interactions, particularly the hydrogen bonds that define the co-crystal's structure. This analysis will confirm whether the intended supramolecular synthons have formed and reveal the complete three-dimensional packing arrangement.

Conclusion

The formation of co-crystals is a powerful strategy for tuning the properties of pharmaceutical compounds like 4-[(carbamoylmethyl)sulfamoyl]benzoic acid. A systematic approach, beginning with rational co-former selection and high-throughput screening, is key to discovering new solid forms. Single-crystal X-ray diffraction provides the ultimate confirmation and detailed structural insight, but its power is only fully realized when coupled with rigorous data validation. By following the protocols and workflows outlined in this guide, researchers can confidently explore the co-crystal landscape and generate high-quality, reliable crystallographic data to advance their drug development programs.

References

  • Journal of Pharmacy and Pharmacology. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. [Link]

  • MDPI. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

  • ACS Publications. Co-Crystals of Sulfamethazine with Some Carboxylic Acids and Amides: Co-Former Assisted Tautomerism in an Active Pharmaceutical Ingredient and Hydrogen Bond Competition Study. [Link]

  • International Union of Crystallography. Publication standards for crystal structures. [Link]

  • National Center for Biotechnology Information. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • International Union of Crystallography. Single-crystal structure validation with the program PLATON. [Link]

  • ACS Publications. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. [Link]

  • ResearchGate. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. [Link]

  • Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]

  • ACS Publications. Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. [Link]

  • International Union of Crystallography. Homepage. [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [Link]

  • ResearchGate. Single-crystal structure validation with the program PLATON. [Link]

  • National Center for Biotechnology Information. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. [Link]

  • International Union of Crystallography. Structure validation in chemical crystallography. [Link]

  • Sys Rev Pharm. Traditional and Novel Methods for Cocrystal Formation: A Mini Review. [Link]

  • National Center for Biotechnology Information. Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. [Link]

  • Unchained Labs. High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. [Link]

  • ResearchGate. Cocrystals in the Cambridge Structural Database: a network approach. [Link]

  • Royal Society of Chemistry. 12: Refining X-ray Crystal Structures. [Link]

  • MedCrave. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]

  • University of Limerick. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. [Link]

  • Proteopedia. Protein X-ray Crystallography. [Link]

  • National Center for Biotechnology Information. IUCrData launches Raw Data Letters. [Link]

  • Wikipedia. Czochralski method. [Link]

  • National Center for Biotechnology Information. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. [Link]

  • ACS Publications. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. [Link]

  • Ars Pharmaceutica. REVIEW ARTICLE Pharmaceutical co-crystals. [Link]

  • Platon. Structure Validation in Chemical Crystallography. [Link]

  • International Science Council. International Union of Crystallography (IUCr). [Link]

  • ResearchGate. Sulfa Drugs as Model Cocrystal Formers. [Link]

  • The Royal Society. Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. [Link]

  • National Center for Biotechnology Information. New insights and innovation from a million crystal structures in the Cambridge Structural Database. [Link]

  • Colgate University. Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

  • Pharmacy Education. Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

Sources

Application

Application Note: In Vivo Experimental Design for 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives

This Application Note is designed for senior scientists and drug development professionals. It focuses on the in vivo characterization of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives , a chemical class structur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for senior scientists and drug development professionals. It focuses on the in vivo characterization of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives , a chemical class structurally related to classic renal transport inhibitors (e.g., Probenecid, Carinamide) and Carbonic Anhydrase (CA) inhibitors.

The experimental design prioritizes the evaluation of renal organic anion transport (OAT) modulation and uricosuric efficacy , as the sulfamoyl-benzoic acid scaffold is a privileged structure for interacting with proximal tubule transporters (OAT1, OAT3, URAT1).

Introduction & Mechanistic Rationale

The 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid scaffold combines a benzoic acid moiety (critical for Organic Anion Transporter recognition) with a functionalized sulfonamide. Historically, this chemotype—exemplified by precursors like Carzenide and Carinamide—acts by competitively inhibiting renal tubular secretion or reabsorption.

Primary Therapeutic Targets:

  • Uricosuric Activity: Inhibition of URAT1 (SLC22A12) to prevent uric acid reabsorption in gout therapy.

  • Drug-Drug Interaction (DDI) Modulation: Inhibition of OAT1/3 (SLC22A6/8) to extend the half-life of anionic therapeutics (e.g.,

    
    -lactams, antivirals), mimicking the "booster" effect of Probenecid.
    
Mechanism of Action (MoA) Visualization

The following diagram illustrates the vectoral transport in the renal proximal tubule, highlighting where these derivatives are hypothesized to act.

RenalTransport cluster_blood Blood (Basolateral) cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Apical) Blood Systemic Circulation (Drug/Uric Acid) OAT1 OAT1/3 Transporters (Target A) Blood->OAT1 Uptake (Anionic Drugs) Cell Intracellular Space Cell->Blood GLUT9 Urine Urine Excretion Cell->Urine Efflux (MRP2/4) OAT1->Cell URAT1 URAT1 Transporter (Target B) URAT1->Cell Urine->URAT1 Reabsorption (Urate) Drug Test Derivative (Sulfamoylbenzoate) Drug->OAT1 Inhibits (PK Booster) Drug->URAT1 Inhibits (Uricosuric)

Figure 1: Mechanistic targets of sulfamoylbenzoic acid derivatives in the renal proximal tubule. The compounds may inhibit OAT1/3 (blocking secretion of other drugs) or URAT1 (blocking reabsorption of uric acid).

Pre-Clinical Formulation & Dose Selection

Benzoic acid derivatives often exhibit pH-dependent solubility. Poor formulation can lead to precipitation in the peritoneum (i.p.) or variable oral absorption (p.o.), invalidating PK data.

Protocol A: Solubility & Formulation
  • Salt Conversion: Convert the free acid to its sodium salt using 1.0 equivalent of NaOH or NaHCO₃. This significantly improves aqueous solubility for IV/IP dosing.

  • Vehicle Selection:

    • Standard: PBS (pH 7.4).

    • Enhanced: 5% DMSO + 10% Solutol HS-15 + 85% Saline (if lipophilicity is high due to the carbamoylmethyl substitution).

  • Stability Check: Verify stability in plasma at

    
     for 4 hours. The "carbamoylmethyl" amide bond may be susceptible to amidases.
    
Dose Rationale

Based on structural analogs (Probenecid


), start with:
  • Low Dose:

    
     (Targeting 
    
    
    
    )
  • High Dose:

    
     (Targeting maximal transporter saturation)
    

Pharmacokinetic (PK) & Renal Clearance Study

This is the core validation step. You must distinguish between metabolic clearance and renal excretion.

Experimental Design
  • Species: Male C57BL/6 Mice (n=3 per timepoint) or Sprague-Dawley Rats (cannulated).

  • Groups:

    • IV Bolus (

      
      )
      
    • Oral Gavage (

      
      )
      
    • Co-administration Control: Test Compound + PAH (p-aminohippurate). Rationale: PAH is a specific probe for OAT1. If your compound inhibits OAT1, PAH clearance will drop.

Step-by-Step Protocol
  • Acclimatization: House rats in metabolic cages for 24h prior to dosing to acclimatize to the grid floor.

  • Dosing: Administer the compound.

  • Sampling:

    • Blood:[1][2] Serial microsampling at 5, 15, 30 min, 1, 2, 4, 8, 24 h.

    • Urine: Collect total urine output at intervals: 0–4 h, 4–8 h, 8–24 h. Critical: Collect under mineral oil to prevent evaporation.

  • Bioanalysis: LC-MS/MS quantification of the derivative and PAH.

  • Calculations:

    • Renal Clearance (

      
      ): 
      
      
      
    • Clearance Ratio:

      
      .
      
      • Ratio < 1: Net reabsorption (URAT1 substrate?).

      • Ratio > 1: Net secretion (OAT1/3 substrate).

Pharmacodynamic (PD) Model: Uricosuric Efficacy

If the derivative is designed to treat gout, it must lower serum uric acid (SUA) in a hyperuricemic model. Rodents possess uricase, which degrades uric acid; therefore, a uricase inhibitor (Potassium Oxonate) is required.

Protocol B: Oxonate-Induced Hyperuricemia

Objective: Assess the ability of the derivative to lower SUA and increase urinary uric acid (UUA) excretion.

Experimental Groups (n=8/group):

  • Naive Control: Vehicle only.

  • Model Control: Potassium Oxonate (

    
     i.p.)[2] + Vehicle.
    
  • Positive Control: Lesinurad (

    
    ) or Benzbromarone.
    
  • Test Group: Potassium Oxonate + Test Derivative (

    
    ).
    

Workflow:

  • Induction: Inject Potassium Oxonate i.p. 1 hour before test drug administration.

  • Treatment: Administer Test Derivative (p.o. or i.p.).

  • Sampling:

    • Collect blood at

      
       (determined from PK study, typically 1–2 h post-dose).
      
    • Collect urine for 2 hours post-dose.

  • Readout:

    • Serum Uric Acid (SUA): Colorimetric enzymatic assay.

    • Fractional Excretion of Uric Acid (FEUA):

      
      
      
    • Success Criterion: A significant increase in FEUA compared to the Model Control indicates URAT1 inhibition.

Safety Assessment: Renal Toxicity Markers

Since these derivatives concentrate in the kidney, nephrotoxicity is a primary risk.

Acute Markers (24h post-dose):

  • Serum Creatinine & BUN: Standard filtration markers.

  • KIM-1 & NGAL: Sensitive biomarkers for proximal tubule injury.

  • Urine Microscopy: Check for crystalluria. Sulfonamides with low solubility can crystallize in acidic urine (pH < 6). Mitigation: Ensure the "carbamoylmethyl" group does not reduce solubility excessively.

Data Presentation & Analysis

Summarize findings in the following format to facilitate decision-making.

Table 1: Pharmacokinetic Parameters (Mean ± SD)

ParameterIV (10 mg/kg)PO (20 mg/kg)Interpretation

(h)
......Half-life extension?

(

)
......Target engagement level
Bioavailability (

)
N/A...Oral druggability

(mL/min/kg)
......Active secretion vs. filtration
Excretion Ratio ......

implies OAT secretion

Table 2: Uricosuric Efficacy (Hyperuricemic Mice)

GroupSerum Uric Acid (mg/dL)FEUA (%)Efficacy vs Control
Model (Oxonate)


-
Positive (Lesinurad)


Validated
Test Cmpd (High Dose)......Primary Endpoint

References

  • OAT1/3 Transport Mechanisms: Title: Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3.[3][4] Source: NIH / PubMed Central. URL:[Link]

  • Hyperuricemia Model Protocol: Title: A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling.[1] Source: NIH / PubMed Central. URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Libraries

This Application Note is designed for researchers in medicinal chemistry and high-throughput screening (HTS) focusing on fragment-based drug discovery (FBDD) or targeted library screening. It details the protocol for scr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and high-throughput screening (HTS) focusing on fragment-based drug discovery (FBDD) or targeted library screening. It details the protocol for screening libraries based on the 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid scaffold, a privileged structure for targeting zinc-metalloenzymes, specifically Carbonic Anhydrases (CAs) .

Introduction & Scientific Rationale

The 4-sulfamoylbenzoic acid moiety (Carzenide) is a classic pharmacophore in medicinal chemistry, serving as a "privileged structure" for Carbonic Anhydrase (CA) inhibition. The sulfonamide group (


) acts as a zinc-binding group (ZBG), coordinating directly with the catalytic 

ion in the enzyme's active site.

The specific scaffold 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid introduces a glycine-like amide linker (carbamoylmethyl,


) at the sulfonamide nitrogen. This modification serves two critical functions in library design:
  • Secondary Interactions: The amide tail can engage in hydrogen bonding with hydrophilic residues (e.g., Thr199, Gln92) in the CA active site, improving selectivity over the ubiquitous CAII isoform.

  • Vector for Diversity: The benzoic acid moiety provides a handle for library expansion (via amide coupling or esterification) to probe the hydrophobic half of the active site.

This guide outlines a robust HTS workflow to identify potent inhibitors from such libraries, distinguishing true binders from false positives (PAINS).

Library Design & Chemical Space

Before screening, understand the library architecture. This scaffold is typically utilized in Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Libraries (DEL) .

Scaffold Logic
  • Core: 4-Sulfamoylbenzoic acid (Zinc Anchor).

  • Linker: Carbamoylmethyl group (Solubility & H-bond donor/acceptor).

  • Variable Region (

    
    ):  Substitutions at the benzoic acid carboxylate (e.g., amides, esters) to target the hydrophobic pocket.
    

ChemicalSpace Core 4-Sulfamoylbenzoic Acid (Zn2+ Binding) Linker Carbamoylmethyl Group (-CH2-CO-NH2) (H-Bonding Network) Core->Linker Sulfonamide N-sub Variable Variable Region (R1) (Hydrophobic Pocket) Core->Variable Carboxyl Modification Library Final Library Member Linker->Library Variable->Library

Figure 1: Structural logic of the library. The sulfonamide core anchors the molecule, while the carbamoylmethyl and R-groups tune selectivity.

HTS Assay Protocol: Enzymatic Inhibition (Colorimetric)

The primary screen utilizes the Esterase Activity of Carbonic Anhydrase . CA catalyzes the hydrolysis of 4-Nitrophenyl Acetate (4-NPA) to 4-Nitrophenol (4-NP) , which is yellow and absorbs strongly at 405 nm.

Materials & Reagents[1][2][3]
  • Enzyme: Recombinant Human CAII (cytosolic) or CAIX (transmembrane, tumor-associated).

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Note: Dissolve in acetonitrile, not DMSO, to prevent spontaneous hydrolysis.

  • Buffer: 50 mM Tris-SO4, pH 7.6 (physiological pH is critical for CA mechanism).

  • Controls: Acetazolamide (Positive Control,

    
    ).
    
  • Plates: 384-well clear-bottom, polystyrene plates (Greiner or Corning).

Automated Workflow (Step-by-Step)

Step 1: Library Dispensing (Acoustic)

  • Use an acoustic dispenser (e.g., Echo 650) to transfer 20 nL of library compounds (10 mM DMSO stock) into assay plates.

  • Final Concentration: 10

    
    M (primary screen).
    
  • DMSO Limit: Ensure final DMSO

    
     to avoid enzyme denaturation.
    

Step 2: Enzyme Addition

  • Dispense 10

    
    L  of CA enzyme solution (50 nM in Assay Buffer) using a bulk dispenser (e.g., Multidrop Combi).
    
  • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

Step 3: Substrate Initiation

  • Dispense 10

    
    L  of 4-NPA substrate (1 mM in Assay Buffer).
    
  • Final Volume: 20

    
    L.
    

Step 4: Kinetic Read

  • Immediately transfer to a plate reader (e.g., PerkinElmer EnVision).

  • Mode: Absorbance (OD) at 405 nm.

  • Kinetic Loop: Read every 60 seconds for 10 minutes.

  • Metric: Calculate the slope (Vmax) of the linear portion of the curve.

HTS_Workflow Library Library Source (10 mM DMSO) Dispense Acoustic Transfer (20 nL to 384-well) Library->Dispense Enzyme Add Enzyme (CAII/IX) (10 µL, 10 min Pre-inc) Dispense->Enzyme Substrate Add Substrate (4-NPA) (10 µL, Start Reaction) Enzyme->Substrate Read Kinetic Read (OD 405nm, 10 min) Substrate->Read Analysis Data Analysis (Slope Calculation) Read->Analysis

Figure 2: Automated HTS workflow for Carbonic Anhydrase inhibition screening.

Data Analysis & Hit Validation

Quality Control (Z-Prime)

Calculate the Z' factor for every plate to ensure assay robustness.



  • 
    : Mean and SD of Positive Control (Acetazolamide + Enzyme + Substrate).
    
  • 
    : Mean and SD of Negative Control (DMSO + Enzyme + Substrate).
    
  • Pass Criteria:

    
    .
    
Hit Selection
  • Normalization: Convert slopes to % Inhibition.

    
    
    
  • Threshold: Define hits as compounds with

    
     inhibition at 10 
    
    
    
    M.
  • Triage: Remove "frequent hitters" (aggregators) or colored compounds that interfere with 405 nm absorbance.

Secondary Validation: Thermal Shift Assay (TSA)

To confirm direct binding and rule out artifacts, use Differential Scanning Fluorimetry (DSF).

  • Principle: Binding of the sulfonamide stabilizes the protein, shifting the melting temperature (

    
    ) upwards.
    
  • Protocol: Mix Enzyme (2

    
    M) + Compound (20 
    
    
    
    M) + SYPRO Orange dye. Ramp temp from 25°C to 95°C.
  • Hit Confirmation:

    
     relative to DMSO control.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Signal Window Spontaneous hydrolysis of 4-NPAPrepare 4-NPA fresh in acetonitrile; keep on ice before dispensing.
High Variation (CV%) Liquid handling errorsCheck dispenser calibration; ensure no bubbles in dispensing cassettes.
False Positives Compound aggregationAdd 0.01% Triton X-100 to assay buffer to disrupt aggregates.
No Inhibition (Controls) Enzyme inactivationStore CA aliquots at -80°C; do not refreeze. Verify pH is 7.4–7.8.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Zhang, X., et al. (2025).[1] DNA-encoded library screening identifies novel sulfonamide-based carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. (Contextual Reference based on Search Results 1.2, 1.3). Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–4-sulfamoylbenzoic acid complex. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid synthesis

Technical Support Center: Troubleshooting Low Yield in Caronamide Synthesis Topic: Target Molecule: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (Caronamide) Primary Route: Reaction of 4-(chlorosulfonyl)benzoic acid with G...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in Caronamide Synthesis

Topic: Target Molecule: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (Caronamide) Primary Route: Reaction of 4-(chlorosulfonyl)benzoic acid with Glycinamide[1][2]

Executive Summary: The Yield Bottleneck

Low yields in the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid typically stem from a competition between the desired sulfonylation and the parasitic hydrolysis of the highly reactive sulfonyl chloride intermediate.

The synthesis generally follows the Schotten-Baumann conditions or an anhydrous organic route:


[1][2]

If your yield is consistently <50%, you are likely losing the sulfonyl chloride to water before it couples, or failing to precipitate the highly polar product during workup.[2]

Phase 1: Diagnostic Workflow (Start Here)

Before altering your chemistry, diagnose the failure mode using this logic flow.

TroubleshootingFlow cluster_legend Legend Start Start: Analyze Crude Mixture (LCMS/TLC) CheckImpurity Identify Major Impurity Start->CheckImpurity SulfonicAcid Impurity: 4-Sulfobenzoic Acid (Hydrolysis Product) CheckImpurity->SulfonicAcid Major Peak SM_Remain Impurity: Unreacted Glycinamide or Sulfonyl Chloride CheckImpurity->SM_Remain Major Peak BisSulf Impurity: Bis-sulfonamide (Rare for Glycinamide) CheckImpurity->BisSulf Minor Peak Action_Workup Issue: Product lost in Mother Liquor Fix: Check pH of precipitation (Target pH 1-2) CheckImpurity->Action_Workup Crude looks clean but mass is low Action_Hydrolysis Cause: Wet solvents or High pH Fix: Dry solvents, lower T, slow addition SulfonicAcid->Action_Hydrolysis Action_Incomplete Cause: Base too weak or degraded Reagent Fix: Check Glycinamide HCl quality, Increase Base SM_Remain->Action_Incomplete Legend_Process Process Step Legend_Error Critical Error Legend_Fix Corrective Action

Caption: Diagnostic logic tree for identifying the root cause of yield loss based on crude mixture analysis.

Phase 2: Reaction Optimization FAQs

Q1: My sulfonyl chloride starting material is disappearing, but I see large amounts of 4-sulfobenzoic acid. Why?

Diagnosis: Rapid Hydrolysis. Mechanism: The sulfonyl chloride moiety (


) is extremely electrophilic.[2] In the presence of water (even atmospheric moisture) or high pH (hydroxide ions), it hydrolyzes to the sulfonic acid (

), which is unreactive toward the amine.[2]

Corrective Protocol:

  • Temperature Control: The reaction must be initiated at 0°C to -5°C . Higher temperatures exponentially increase the rate of hydrolysis over amidation.

  • Reagent Quality: 4-(chlorosulfonyl)benzoic acid degrades over time.[1]

    • Test: Dissolve a small amount in dry DCM. If it leaves a significant insoluble white residue, it has already hydrolyzed to the acid (which is insoluble in DCM).[2] Recrystallize or purchase fresh reagent.

  • Mode of Addition: Do not add the amine to the sulfonyl chloride.

    • Correct: Dissolve Glycinamide HCl + Base in the solvent. Cool to 0°C. Add the Sulfonyl Chloride slowly (solid portions or solution dropwise). This ensures the chloride always encounters a high concentration of amine.

Q2: I am using Glycinamide Hydrochloride. Does this affect the stoichiometry?

Diagnosis: Incomplete Neutralization. Explanation: Glycinamide is often sold as the HCl salt (


).[1][2] The amine is protonated (ammonium form) and is non-nucleophilic . It cannot react until it is deprotonated.

Corrective Protocol:

  • You must add enough base to neutralize the HCl salt plus scavenge the HCl produced during the reaction.[3]

  • Stoichiometry Rule:

    • 1.0 eq Sulfonyl Chloride[4]

    • 1.1 eq Glycinamide HCl

    • 2.2 - 2.5 eq Base (e.g., Triethylamine, DIPEA, or

      
      ).[2]
      
  • Failure Mode: If you only use 1.0 eq of base, you only free the amine; the HCl generated from the coupling will then protonate the remaining amine, stopping the reaction at 50% conversion.

Q3: Which solvent system gives the highest yield?

Recommendation: This depends on your isolation capability.

SystemSolventBaseProsCons
Anhydrous (Preferred) THF or DCMTriethylamine (TEA) or PyridineMinimizes hydrolysis; cleaner profile.[1][2]Glycinamide HCl has poor solubility in DCM; requires vigorous stirring or pre-freebasing.
Schotten-Baumann Water / Acetone (1:[1][2]1)

or

Glycinamide dissolves easily; simple setup.[2]High risk of hydrolysis; pH must be carefully monitored (keep < 10).[2]

Expert Tip: For the anhydrous route, if Glycinamide HCl solubility is an issue in DCM, use DMF (Dimethylformamide) as a co-solvent or switch to THF.[2]

Phase 3: Workup & Isolation Troubleshooting

Q4: The reaction looks complete by TLC, but I recover very little solid after acidification. Where is my product?

Diagnosis: Product solubility in aqueous mother liquor. Explanation: The product contains both a carboxylic acid (pKa ~4.2) and a sulfonamide (pKa ~10).[2] It is amphoteric but primarily acidic.

Corrective Protocol:

  • pH is Critical: You must acidify the reaction mixture to pH 1–2 using 1N HCl.

    • Why? At pH 4-5, the carboxylic acid may still be partially ionized (carboxylate), keeping the molecule water-soluble.[1][2] You need to fully protonate it to precipitate it.

  • Salting Out: If precipitation is sparse, saturate the aqueous layer with NaCl (brine).[2] The "common ion effect" and increased ionic strength will force the organic sulfonamide out of the solution.

  • Cold Filtration: Perform the filtration at 0–4°C . The solubility of sulfonamides decreases significantly in cold water.

Q5: My product is sticky/oily and won't crystallize.

Diagnosis: Impurities (likely sulfonic acid or inorganic salts) preventing crystal lattice formation.[2] Corrective Protocol:

  • Trituration: Add a non-solvent (like diethyl ether or hexanes) to the oil and scratch the flask walls with a glass rod. This often induces crystallization.

  • Recrystallization Solvent: The standard solvent for this class of molecules is Water/Ethanol or Water/Methanol mixtures. Dissolve in hot alcohol, filter hot (to remove inorganic salts), and slowly add water until turbid. Cool to 4°C.

Phase 4: Advanced Mechanistic Insight

The following diagram illustrates the competing pathways. Your goal is to maximize Path A and eliminate Path B.

ReactionPathways SM Sulfonyl Chloride (R-SO2-Cl) Product Target Sulfonamide (Yield) SM->Product Path A: Amidation (Fast at 0°C) Byproduct Sulfonic Acid (Waste) SM->Byproduct Path B: Hydrolysis (Fast at >20°C or High pH) Amine Glycinamide (H2N-R') Amine->Product + Base Water Water / OH- Water->Byproduct

Caption: Kinetic competition between amidation (Path A) and hydrolysis (Path B).[1][2]

References

  • BenchChem Technical Support. (2025).[2][5][6] Troubleshooting Inconsistent Yields in Oleum Sulfonation and Sulfonylation of Amines. BenchChem. Link[2]

  • Organic Syntheses. (2010). Synthesis of Nitrostyrene Amides and Reductive Cyclization. Org. Synth. 2010, 87, 201-212.[1][2] (Provides standard Schotten-Baumann workup protocols for similar acidic amides). Link

  • National Institutes of Health (NIH). (2022).[2] An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. PubMed Central. Link

  • American Chemical Society. (2018).[2] Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters. Link[2]

  • Fisher Scientific. (2024).[2] Amide Synthesis Protocols and Schotten-Baumann Reaction Guide. Link

Sources

Optimization

Technical Support Center: Troubleshooting Side Products in the Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. This document is designed for researchers, chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity and yield during this synthesis. We will explore the common side products, the mechanisms of their formation, and provide actionable troubleshooting advice in a direct question-and-answer format.

The synthesis of this target molecule is a cornerstone for developing various therapeutic agents, leveraging the versatile sulfonamide scaffold.[1] The most direct and common synthetic route involves the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and 2-aminoacetamide (glycine amide).[2] While straightforward in principle, the high reactivity of the sulfonyl chloride starting material can lead to several undesired pathways if reaction conditions are not meticulously controlled.

Troubleshooting Guide & Frequently Asked Questions

Question 1: My post-reaction analysis (LC-MS/NMR) shows a significant peak corresponding to 4-sulfamoylbenzoic acid (MW: 201.20 g/mol ). Why is this forming and how can I prevent it?

Answer:

This is the most common side product encountered in this synthesis. The formation of 4-sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, arises directly from the hydrolysis of the highly reactive starting material, 4-(chlorosulfonyl)benzoic acid.[3][4]

Causality: The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. It is readily attacked by nucleophiles. While the intended nucleophile is the primary amine of glycine amide, any water present in the reaction medium can also act as a nucleophile, leading to a competitive and often rapid hydrolysis reaction.[2] This reaction displaces the chloride and forms a sulfonic acid, which, upon workup, exists as the sulfonamide's parent acid.

Key Factors Favoring Hydrolysis:

  • Presence of Water: Using non-anhydrous solvents, reagents, or glassware is the primary cause.

  • Reaction Temperature: The rate of hydrolysis increases with temperature. Performing the reaction in an aqueous medium without strict temperature control (e.g., at 0 °C) significantly favors this side reaction.[2]

  • Slow Amine Addition: If the glycine amide is added too slowly or if its concentration is too low, water has a greater kinetic opportunity to react with the sulfonyl chloride.

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, Dioxane, or DCM). Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).

  • Temperature Control: The reaction should be initiated and maintained at a low temperature. Chilling the amine solution to 0 °C in an ice bath before the slow, portion-wise addition of 4-(chlorosulfonyl)benzoic acid is critical to manage the exothermic reaction and suppress the rate of hydrolysis.[2]

  • Controlled Reagent Addition: Add the solid 4-(chlorosulfonyl)benzoic acid in small portions to the chilled, stirred solution of glycine amide and a base (e.g., pyridine or sodium carbonate) over 15-20 minutes.[2] This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more abundant amine nucleophile.

Question 2: My LC-MS analysis indicates an impurity with a mass of 260.24 g/mol , which is one mass unit higher than my desired product (MW: 259.25 g/mol ). What is this impurity?

Answer:

An impurity with a mass of M+1 relative to your product strongly suggests the hydrolysis of an amide bond. In this synthesis, the target molecule contains a terminal primary amide (-CONH₂) from the glycine amide moiety. This amide can be hydrolyzed to a carboxylic acid (-COOH) under harsh workup conditions, resulting in the formation of 4-{[ (carboxymethyl)sulfamoyl]}benzoic acid .

Causality: Amide hydrolysis can occur under either strongly acidic or basic conditions, particularly when combined with elevated temperatures.[5] During reaction workup, quenching with a strong acid to precipitate the product or using a strong base for extraction can initiate this unwanted hydrolysis if not performed carefully at low temperatures.

Troubleshooting & Prevention Protocol:

  • Mild Acidification: When acidifying the reaction mixture to precipitate the product, use a dilute acid (e.g., 1M HCl) and add it slowly while maintaining the temperature at 0-5 °C with an ice bath. Avoid "hot spots" of high acid concentration.

  • Avoid Strong Basic Extraction: If performing a basic extraction, use a milder base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) and keep the solutions cold.

  • Minimize Workup Time: Do not leave the product in strongly acidic or basic aqueous solutions for extended periods. Process the material promptly after quenching and extraction steps.

Question 3: My yield is consistently low, and I observe a smear of higher molecular weight species in my TLC or LC-MS. What could be causing this?

Answer:

Low yields accompanied by high molecular weight impurities often point to oligomerization or undesired intermolecular reactions. The starting material, 4-(chlorosulfonyl)benzoic acid, is bifunctional, possessing two reactive sites: the sulfonyl chloride and the carboxylic acid.

Potential Side Reactions:

  • Disulfonimide Formation: A molecule of 4-(chlorosulfonyl)benzoic acid can react with the N-H of the newly formed sulfonamide bond in your desired product. This is more likely if there is a localized excess of the sulfonyl chloride starting material.

  • Anhydride Formation: At elevated temperatures, two molecules of 4-(chlorosulfonyl)benzoic acid could potentially form a carboxylic anhydride. This anhydride can then react further, leading to a complex mixture.

  • Reaction with the Carboxylic Acid: While less reactive than the amine, the sulfonamide nitrogen of the product could, under certain conditions, react with the carboxylic acid of another molecule, especially if activating agents are inadvertently present.

Troubleshooting & Prevention Protocol:

  • Stoichiometric Control: Ensure precise stoichiometry. An excess of the 4-(chlorosulfonyl)benzoic acid starting material can drive these side reactions.

  • Controlled Addition & Dilution: As mentioned previously, the slow and controlled addition of the sulfonyl chloride is crucial. Running the reaction at a higher dilution can also disfavor intermolecular side reactions by reducing the probability of reactive species encountering one another.

  • Maintain Low Temperature: Higher temperatures can provide the activation energy needed for these less favorable side reactions to occur. Adhering to a 0 °C to room temperature profile is generally recommended.[2]

Analytical Workflow for Product & Impurity Identification

A robust analytical method is essential for identifying and quantifying the desired product and its potential side products. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the ideal technique.

Step-by-Step HPLC-MS Protocol
  • Sample Preparation: Dissolve a small, accurately weighed amount of your crude or purified product in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and Mass Spectrometry (ESI in negative mode).

  • Data Analysis: Identify peaks based on their retention time and mass-to-charge ratio (m/z). In negative ion mode, expect to see the [M-H]⁻ ion.

Data Summary: Expected Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M-H]⁻ (m/z)
4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (Product) C₉H₁₀N₂O₅S258.25257.03
4-Sulfamoylbenzoic acid (Side Product 1) C₇H₇NO₄S201.20200.00
4-{[ (Carboxymethyl)sulfamoyl]}benzoic acid (Side Product 2) C₉H₉NO₇S259.25258.02
4-(Chlorosulfonyl)benzoic acid (Starting Material) C₇H₅ClO₄S220.63Hydrolyzes in mobile phase

Visualization of Reaction Pathways

The following diagrams illustrate the intended synthetic route and the primary competing side reactions.

Synthesis_Pathways cluster_main Main Synthetic Route cluster_side Side Reaction Pathways SM 4-(Chlorosulfonyl)benzoic Acid (Starting Material) Product 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid (Desired Product) SM->Product + Glycine Amide (Base, 0°C -> RT) SP1 4-Sulfamoylbenzoic Acid (Side Product 1) SM->SP1 Hydrolysis Amine Glycine Amide (H₂N-CH₂-CONH₂) SP2 4-{[ (Carboxymethyl)sulfamoyl]}benzoic Acid (Side Product 2) Product->SP2 Amide Hydrolysis Water H₂O (Moisture) Water->SP1 Workup Harsh Workup (Strong Acid/Base, Heat) Workup->SP2

Caption: Primary synthesis route and key side product formation pathways.

References

  • Google Patents. (2016). CN105693565A - Preparation method for p-carboxybenzene sulfonamide.
  • PubChem - National Center for Biotechnology Information. Carzenide. [Link]

  • PubChem - National Center for Biotechnology Information. 4-(Chlorosulfonyl)benzoic acid. [Link]

  • LibreTexts Chemistry. (2022). 4.2.6: Chemistry of Amides. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonamide Formation with 4-Sulfamoylbenzoic Acid

Welcome to the technical support center dedicated to the synthesis and optimization of sulfonamides using 4-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of sulfonamides using 4-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Introduction to Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3][4][5] 4-Sulfamoylbenzoic acid and its derivatives, such as 4-(chlorosulfonyl)benzoic acid, are versatile reagents for introducing this critical moiety.[6][7][8][9] This guide will focus on the practical aspects of this reaction, addressing common challenges to help you achieve optimal results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of sulfonamides from 4-sulfamoylbenzoic acid derivatives.

Low or No Product Yield

Q1: I'm getting a very low yield or no desired product. What are the likely causes?

A1: Low yields can be attributed to several factors, from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • 4-(Chlorosulfonyl)benzoic Acid Hydrolysis: The sulfonyl chloride group is highly susceptible to hydrolysis.[10] Ensure your starting material is dry and has been stored properly. It's advisable to use a freshly opened bottle or to test for the presence of the sulfonyl chloride functionality.

    • Amine Nucleophilicity: The reactivity of the amine is crucial. Primary amines are generally more reactive than secondary amines.[3] Sterically hindered amines or electron-deficient anilines may require more forcing conditions (e.g., higher temperatures, longer reaction times, or a catalyst).[3]

  • Reaction Conditions:

    • Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction.[1][5][7] Without a base, the reaction mixture will become acidic, protonating the amine starting material and rendering it non-nucleophilic. Pyridine or an excess of the reacting amine are common choices. For aqueous conditions, a base like sodium carbonate is effective.[7][11]

    • Temperature and Reaction Time: While many sulfonamide formations proceed readily at room temperature, less reactive amines may require heating.[3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]

  • Work-up and Purification:

    • Product Hydrolysis: The sulfonyl chloride starting material and, to a lesser extent, the sulfonamide product can hydrolyze during aqueous work-up.[10] It's crucial to perform extractions promptly.

    • Solubility Issues: The product's solubility can lead to losses during extraction and recrystallization. Ensure you are using an appropriate solvent system.

Formation of Side Products

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

A2: The most common side product is the result of the hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid.

  • Hydrolysis of 4-(Chlorosulfonyl)benzoic Acid:

    • Cause: Exposure to moisture in the solvent, amine, or atmosphere.

    • Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your amine is particularly valuable or the reaction is sensitive.

  • Dimerization/Polymerization:

    • Cause: If using a bifunctional amine, there is a possibility of forming dimers or polymers.

    • Solution: Use a high dilution to favor intramolecular reactions or use one of the reacting components in large excess.

Purification Challenges

Q3: I'm having difficulty purifying my sulfonamide product. What are some effective strategies?

A3: Purification can be challenging due to the polar nature of the carboxylic acid and sulfonamide groups.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.[12][13] Common solvent systems include ethanol/water or ethyl acetate/hexane.[7]

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed. The acidity of the carboxylic acid can sometimes cause streaking on the column; adding a small amount of acetic or formic acid to the mobile phase can help mitigate this.

  • Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving it into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities before being re-acidified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: How do I activate the sulfonic acid of 4-sulfamoylbenzoic acid to form a sulfonamide?

A1: Direct coupling of a sulfonic acid with an amine is generally not feasible without an activating agent. The most common approach is to first convert the sulfonic acid to a more reactive species, such as a sulfonyl chloride.[14][15] This can be achieved by reacting 4-sulfamoylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[16] Alternatively, coupling reagents like triphenylphosphine ditriflate have been used for the direct conversion of sulfonic acids to sulfonamides.[17]

Q2: What is the role of the base in sulfonamide formation?

A2: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][7] The base is added to neutralize this acid. If not neutralized, the HCl will protonate the amine starting material, rendering it unreactive. Common bases include pyridine, triethylamine (TEA), or even an excess of the amine reactant.[1][6] In some protocols, an inorganic base like sodium carbonate is used in an aqueous or biphasic system.[7][11]

Q3: Can I form a sulfonamide from 4-sulfamoylbenzoic acid without first converting it to the sulfonyl chloride?

A3: While less common, direct coupling methods exist. These typically involve activating agents that form a mixed anhydride or other reactive intermediate in situ. Reagents like triphenylphosphine ditriflate have been reported for the direct coupling of sulfonic acids with amines.[17] More recently, methods for the direct synthesis of sulfonamides from carboxylic acids and amines have been developed, which could potentially be adapted.[18][19]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] Spot the reaction mixture alongside the starting materials (4-sulfamoylbenzoic acid derivative and the amine). The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[20][21]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-carboxybenzenesulfonamides from 4-(Chlorosulfonyl)benzoic Acid

This protocol is a general method for the synthesis of sulfonamides from 4-(chlorosulfonyl)benzoic acid and a primary or secondary amine.[7]

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Primary or secondary amine (1.0 equivalent)

  • Pyridine or Triethylamine (as solvent and base) or Sodium Carbonate (1.2 equivalents) in water

  • Deionized water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Reaction Setup (Anhydrous Conditions): In a round-bottom flask, dissolve the amine (1 equivalent) in pyridine or an inert solvent like dichloromethane with triethylamine (2-3 equivalents). Cool the mixture in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.1 equivalents) in the same solvent to the cooled amine solution with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion.[7]

  • Work-up:

    • If using pyridine or TEA, remove the solvent under reduced pressure.

    • Add water to the residue and acidify with 10% HCl to a pH of ~2.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate.

  • Purification:

    • Wash the collected solid or the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/n-hexane, to obtain the pure sulfonamide.[7]

Procedure (Aqueous Conditions):

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 equivalent) and sodium carbonate (1.2 equivalents) in deionized water.[7] Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add 4-(chlorosulfonyl)benzoic acid (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.[7]

  • Work-up: Cool the reaction mixture in an ice bath and acidify with 10% HCl to a pH of ~2.

  • Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.

Data Presentation
ParameterAnhydrous ConditionsAqueous Conditions
Base Pyridine or TriethylamineSodium Carbonate
Solvent Dichloromethane, THFWater
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2-12 hours4-8 hours
Work-up Solvent evaporation, acidification, extractionAcidification, filtration
Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine and Base add_sulfonyl Add 4-(Chlorosulfonyl) -benzoic Acid prep_amine->add_sulfonyl Cool to 0°C react Stir at RT add_sulfonyl->react Warm to RT acidify Acidify with HCl react->acidify After 4-6h extract Extract/Filter acidify->extract purify Recrystallize extract->purify product Pure Sulfonamide purify->product

Caption: General workflow for sulfonamide synthesis.

Reaction Mechanism

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (e.g., pyridine, triethylamine, or another molecule of the amine) to yield the neutral sulfonamide and the protonated base.

Visualization of the Reaction Mechanism

Caption: Mechanism of sulfonamide formation.

References

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 30). The Role of Sulfamic Acid in Amide Bond Synthesis. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides | PPTX. Retrieved from [Link]

  • ijarsct. (2024, November 15). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • RSC Publishing. (2022, October 19). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. Retrieved from [Link]

  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • Reddit. (2024, July 5). COOH activation in presence of sulfonic acids. Retrieved from [Link]

  • PubMed. (2004, February 4). Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids. Retrieved from [Link]

  • Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • PubMed. (2014, November 19). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Retrieved from [Link]

  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Retrieved from [Link]

  • Unknown Source. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION.
  • ResearchGate. (2022, May 5). (PDF) N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]

  • IRIS. (2024, July 5). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

Case ID: PUR-CMSBA-001 Status: Active Specialist: Senior Application Scientist Executive Summary This guide addresses the purification of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS: 123002-40-0 / Generic structure c...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CMSBA-001 Status: Active Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CAS: 123002-40-0 / Generic structure class).[1] This compound is an amphoteric sulfonamide derivative, typically synthesized via the reaction of 4-(chlorosulfonyl)benzoic acid with glycinamide.

Common purity challenges stem from three specific impurities:

  • Hydrolyzed Precursor: 4-Sulfobenzoic acid (from unreacted sulfonyl chloride).

  • Decarboxylated/Hydrolyzed Byproducts: 4-Sulfamoylbenzoic acid (Carzenide) or the free acid form (Glycine hydrolysis).

  • Inorganic Salts: Residual chlorides or sulfates from the coupling reaction.

Troubleshooting Guide (Q&A Format)
Q1: My crude yield is high, but HPLC shows a persistent impurity at RRT 0.85. What is it, and how do I remove it?

Diagnosis: The impurity at Relative Retention Time (RRT) ~0.8-0.9 is likely 4-sulfobenzoic acid or 4-sulfamoylbenzoic acid .

  • Cause: If you used 4-(chlorosulfonyl)benzoic acid as a starting material, moisture in the reaction vessel causes hydrolysis of the chlorosulfonyl group into a sulfonic acid (

    
    ) before it can couple with the amine.
    
  • Chemical Logic: The target molecule is a carboxylic acid (

    
    ) with a sulfonamide moiety. The impurity (sulfonic acid) is a strong acid (
    
    
    
    ).

The Protocol (Acid-Base Wash): You can exploit the drastic acidity difference (


 differential) to wash this out.
  • Dissolution: Suspend your crude solid in saturated Sodium Bicarbonate (

    
    ) .
    
    • Why: Both the target and the impurities will dissolve as sodium salts.

  • Filtration: Filter the solution to remove any non-acidic impurities (dust, unreacted glycinamide).

  • Controlled Precipitation (The Critical Step):

    • Cool the filtrate to

      
      .
      
    • Slowly acidify with 2N HCl to pH 3.0 - 3.5 .

    • Do NOT drop to pH 1.0 yet.

    • Mechanism: At pH 3.5, the benzoic acid derivative (Target) precipitates because it is protonated. The sulfonic acid impurity (

      
      ) remains fully ionized and soluble in the water.
      
  • Wash: Filter the precipitate and wash heavily with ice-cold water.

Q2: I am seeing "double spots" on TLC and low melting points. Is my product decomposing during recrystallization?

Diagnosis: Yes, you are likely experiencing Amide Hydrolysis . The "carbamoylmethyl" group contains a terminal primary amide (


).
  • Risk Factor: Prolonged heating in strong acid or strong base will hydrolyze this amide into a carboxylic acid, forming the di-acid byproduct: 4-[(carboxymethyl)sulfamoyl]benzoic acid .

The Protocol (Safe Recrystallization): Avoid boiling in high-molarity mineral acids. Use a solvent system that requires minimal thermal stress.

Recommended Solvent System: Ethanol : Water (80:20 v/v)

  • Dissolve the crude solid in boiling Ethanol (minimum volume).

  • Add hot water dropwise until persistent turbidity is just observed.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then refrigerate (

    
    ).
    
    • Note: Rapid cooling traps impurities in the crystal lattice.

Data: Solubility Profile

SolventTemp (

)
Temp (

)
Suitability
Water InsolubleSparingly SolublePoor (Good for washing)
Ethanol Sparingly SolubleSolubleExcellent
Ethyl Acetate InsolubleInsolubleAnti-solvent
DMF/DMSO SolubleSolubleAvoid (Hard to remove)
Q3: The product is colored (yellow/pinkish). How do I remove the color without losing yield?

Diagnosis: Coloration often comes from oxidation of trace aniline derivatives or azo-coupling side reactions if the starting material contained amino-impurities.

The Protocol (Activated Carbon Treatment):

  • Dissolve the compound in the recrystallization solvent (EtOH/Water) at boiling temperature.

  • Add Activated Charcoal (5% w/w) .

    • Warning: Do not add charcoal to a superheated solution; it will foam over. Cool slightly, add charcoal, then reheat.

  • Stir for 15 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad.

    • Why: If the funnel is cold, the product will crystallize in the filter, leading to massive yield loss.

Visual Workflow: Purification Logic

The following diagram illustrates the logical flow for purifying the crude reaction mixture, specifically designed to separate strong acid impurities and prevent amide hydrolysis.

PurificationProtocol Start Crude Reaction Mixture (Target + Sulfonic Acid + Salts) Dissolve Dissolve in sat. NaHCO3 (pH ~8.5) Start->Dissolve Solubilization Filter1 Filtration Dissolve->Filter1 Filtrate Filtrate (Clear Solution) Contains Target (Na salt) Filter1->Filtrate SolidWaste Discard Solid (Unreacted Amides/Dust) Filter1->SolidWaste Insolubles Acidify Controlled Acidification Add 2N HCl to pH 3.0 - 3.5 Filtrate->Acidify Critical Step Precipitate Precipitation of Target (Sulfonic acid stays in solution) Acidify->Precipitate Target becomes insoluble Filter2 Filtration & Cold Water Wash Precipitate->Filter2 Recryst Recrystallization Ethanol:Water (80:20) Filter2->Recryst Polishing Final Pure 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Recryst->Final Yields >98% Purity

Caption: Step-by-step purification workflow emphasizing pH-controlled separation of sulfonic acid byproducts.

References
  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

The following guide serves as a specialized Technical Support Center for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid . It is designed for researchers and analytical chemists requiring immediate, high-level troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid . It is designed for researchers and analytical chemists requiring immediate, high-level troubleshooting for stability management.[1]

Status: Operational Role: Senior Application Scientist Subject: Prevention of Hydrolytic Degradation & Storage Protocols[1]

Core Stability Directive (The "Why" & "How")

Your compound, 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , is a conjugate of p-carboxybenzenesulfonamide and glycinamide.[1] While the sulfonamide core (


) is relatively robust, the molecule possesses a critical structural vulnerability: the terminal primary amide  (

) on the carbamoylmethyl tail.

The Failure Mode: Under improper storage, this primary amide undergoes hydrolysis , converting the compound into its corresponding di-acid form, 4-[(Carboxymethyl)sulfamoyl]benzoic acid .[1] This reaction is thermodynamically favorable in the presence of moisture and is catalyzed by both acids and bases (including the compound's own carboxylic acid moiety in solution).[1]

Degradation Pathway Visualization

The following diagram illustrates the primary and secondary degradation pathways you must prevent.[1]

DegradationPathway Parent Target Compound 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Hydrolysis Primary Degradant (Di-acid) 4-[(Carboxymethyl)sulfamoyl]benzoic acid Parent->Hydrolysis Amide Hydrolysis (+H2O, pH <4 or >8) Cleavage Secondary Degradants 4-Sulfamoylbenzoic acid + Glycine Parent->Cleavage Rare Direct Cleavage Hydrolysis->Cleavage Sulfonamide Cleavage (Harsh Acid/Heat)

Caption: Figure 1. The primary degradation risk is the hydrolysis of the terminal amide to a carboxylic acid (Red Arrow).

Storage & Handling Protocols

These protocols are self-validating: if followed, the appearance of the "di-acid" impurity peak in HPLC should remain <0.1%.

A. Solid State Storage (Long-Term)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate that lower temperatures exponentially slow the hydrolysis rate of the amide bond [1].
Container Amber glass vial, Desiccated The compound is hygroscopic.[1] Moisture absorption initiates solid-state hydrolysis.[1] Amber glass prevents photo-oxidation of the aromatic ring.
Headspace Argon or NitrogenDisplaces atmospheric moisture and oxygen.[1]
Thawing Equilibrate to RT before openingOpening a cold vial introduces condensation (water), immediately compromising the sample.[1]
B. Solution Stability (Short-Term/Experimental)

Critical Warning: Do not store this compound in aqueous solution for >24 hours.

  • Preferred Solvent: DMSO or Anhydrous Methanol (High solubility, low hydrolytic activity).[1]

  • Aqueous Buffers: If aqueous dilution is necessary, use PBS (pH 7.4) .[1]

    • Avoid: Acidic buffers (pH < 4) or Basic buffers (pH > 9).[1]

    • Reason: Amide hydrolysis rates exhibit a "U-shaped" pH-rate profile, being lowest near neutral pH and accelerating rapidly under acidic or basic catalysis [2].[1]

Troubleshooting & Diagnostics (Q&A)

Q1: I see a new peak eluting before my main peak on Reverse Phase HPLC. Is this degradation? A: Yes, highly likely. [1]

  • Diagnosis: The primary degradation product is the di-acid form (the terminal amide converts to a carboxylic acid).

  • Mechanism: Converting

    
     to 
    
    
    
    increases the polarity of the molecule.
  • Result: On a C18 column, the more polar di-acid degradant will have a shorter retention time (RT) than the parent parent compound.[1]

  • Action: Check the mass spectrum. The degradant will show a mass increase of +1 Da (if -NH2 [16] is replaced by -OH [17]) or +18 Da depending on ionization state/adducts, but chemically it corresponds to hydrolysis (

    
    ).
    

Q2: My sample has turned slightly yellow. Can I still use it? A: Proceed with caution.

  • Cause: Yellowing in sulfonamides often indicates photo-oxidation of the aniline/aromatic moiety or trace formation of azo-dimers [3].

  • Validation: Run a purity check. If purity is >98% and the "yellow" impurity is separated, the main compound is likely intact.[1] However, for biological assays (IC50, cell culture), discard the sample as oxidation products can be cytotoxic.[1]

Q3: Can I autoclave this compound in media? A: ABSOLUTELY NOT.

  • Reason: Autoclaving (121°C, high pressure steam) acts as a high-efficiency reactor for amide hydrolysis.[1] You will convert 100% of your sample to the inactive di-acid form.

  • Solution: Sterile filter (0.22 µm PVDF or PES membrane) the solution after dissolution.[1]

Analytical Method for Stability Verification

To confirm the integrity of your stock, use the following standardized HPLC conditions.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH keeps the carboxylic acid protonated for retention)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 minutes
Detection UV @ 254 nm (Aromatic ring)
Expected Order 1.[1] Hydrolysis Degradant (Di-acid) 2. Target Compound 3. Less polar impurities
Interactive Decision Tree

Use this logic flow to determine if your current stock is viable.

DecisionTree Start Start: Evaluate Sample Integrity VisualCheck 1. Visual Inspection: Is it caked or yellow? Start->VisualCheck HPLCCheck 2. Run HPLC/LC-MS VisualCheck->HPLCCheck No (White Powder) Discard DISCARD SAMPLE VisualCheck->Discard Yes (Moisture/Oxidation) HPLCCheck->Discard New peak at lower RT (>2%) CheckPurity 3. Check Purity vs. Ref Std HPLCCheck->CheckPurity Single major peak CheckPurity->Discard <95% Purity Use PROCEED WITH EXPERIMENT CheckPurity->Use >98% Purity

Caption: Figure 2. Decision logic for validating 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid stocks.

References
  • Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[1] Springer.[1] (General reference on Arrhenius kinetics and amide hydrolysis rates in pharmaceuticals).

  • Katritzky, A. R., et al. (2000).[1] Hydrolysis of Amides and Related Compounds. Comprehensive Organic Functional Group Transformations. (Detailing the U-shaped pH-rate profile of amide hydrolysis).

  • Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-271.[1]

  • Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO/Water). (Reference for pKa values of benzoic acid and sulfonamide moieties).

Sources

Optimization

Optimizing HPLC separation of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid and its impurities

The following technical support guide is designed for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , a structural derivative of Carzenide (4-sulfamoylbenzoic acid) containing a glycinamide moiety. This guide addresses the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , a structural derivative of Carzenide (4-sulfamoylbenzoic acid) containing a glycinamide moiety.

This guide addresses the specific chromatographic challenges posed by this molecule: dual polarity (acidic benzoic group + polar sulfonamide/amide tail) and hydrolytic instability (amide degradation).

Executive Summary & Molecule Analysis

Welcome to the technical support hub. You are likely facing challenges with peak tailing , retention drift , or co-elution of polar impurities .

To solve this, we must first deconstruct the analyte's physicochemical behavior:

  • The Molecule: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid.

  • The "Anchor" (Retention): The Benzoic Acid moiety (

    
    ). This requires acidic suppression to retain on C18.[1]
    
  • The "Troublemaker" (Tailing/Polarity): The Sulfonamide (

    
    ) and the terminal Amide. These groups increase polarity and can interact with active silanols on the column stationary phase.
    
  • The Impurity Profile:

    • Impurity A (Precursor): 4-Sulfamoylbenzoic acid (Carzenide).[2][3]

    • Impurity B (Degradant): 4-[(Carboxymethyl)sulfamoyl]benzoic acid (Hydrolysis of the terminal amide to a carboxylic acid).

Method Development Strategy (The "Why" & "How")

Phase 1: Column Selection

Do not use a standard C18 column if you have <2% organic starting conditions.

  • Recommendation: C18 Polar-Embedded or C18-Aq (Aqueous stable) .

  • Scientific Rationale: The target and its impurities (especially the di-acid degradant) are highly polar. You will likely need high aqueous content (>95% buffer) at the start of your gradient to capture Impurity B. Standard C18 chains will undergo "phase collapse" (dewetting) under these conditions, leading to retention loss. Polar-embedded groups (e.g., amide or carbamate embedded in the alkyl chain) prevent this and shield silanols, reducing tailing.

Phase 2: Mobile Phase Engineering

pH control is the single most critical variable for this separation.

  • Buffer: 20 mM Potassium Phosphate or Ammonium Formate.

  • pH Target: 2.5 ± 0.1 .

  • Rationale: You must operate at least 1 pH unit below the

    
     of the benzoic acid (approx 3.5) to keep it fully protonated (
    
    
    
    ). If the pH drifts to 3.5-4.0, the molecule ionizes (
    
    
    ), losing retention and causing massive peak broadening.
Phase 3: The Gradient
  • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Note: ACN provides sharper peaks for sulfonamides; MeOH offers different selectivity if isomers are present.

Workflow Visualization

The following diagram outlines the logical flow for optimizing this specific separation.

MethodDevelopment Start Start: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Check_pH Step 1: Set pH to 2.5 (Suppress Benzoic Acid Ionization) Start->Check_pH Column_Select Step 2: Column Selection (Polar Embedded C18) Check_pH->Column_Select Screening Step 3: Gradient Screening (5% to 60% B over 20 min) Column_Select->Screening Decision_Res Resolution > 1.5? Screening->Decision_Res Optimize_Tailing Issue: Peak Tailing Add 0.1% TEA or Switch to HILIC Decision_Res->Optimize_Tailing No (Tailing) Optimize_Selectivity Issue: Co-elution Change Modifier (ACN -> MeOH) Decision_Res->Optimize_Selectivity No (Overlap) Final_Method Final Validated Method Decision_Res->Final_Method Yes Optimize_Tailing->Screening Optimize_Selectivity->Screening

Caption: Decision matrix for optimizing acidic sulfonamide separations, prioritizing pH control and stationary phase selection.

Standard Operating Procedure (SOP)

Method ID: HPLC-CMSBA-001

ParameterCondition
Column C18 Polar-Embedded (e.g., Zorbax SB-Aq, Waters SymmetryShield, or equivalent),

.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 2.5 with Orthophosphoric Acid (

).
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.[4][5]
Column Temp

(Temperature control is vital to prevent pKa shifts).
Detection UV at 254 nm (Primary); 230 nm (Secondary for amide impurities).
Injection Vol 10-20

.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
20.01090
20.1955
25.0955

Troubleshooting Center (FAQs)

Q1: My main peak is splitting or "shouldering." What is happening?

Diagnosis: This is classic pH Mismatch . Explanation: The pKa of the benzoic acid moiety is ~3.5. If your mobile phase pH is near 3.5, the molecule exists as a 50/50 mixture of protonated (neutral) and deprotonated (anionic) forms. These two forms travel at different speeds, causing split peaks. Fix: Lower the pH of Mobile Phase A to 2.5 or 2.0 . This forces >99% of the population into the protonated state.

Q2: I see a new peak growing in my standard solution over time.

Diagnosis: Hydrolytic Degradation . Explanation: The "Carbamoylmethyl" group contains a terminal amide. In acidic aqueous solutions (like your mobile phase), this amide can hydrolyze to a carboxylic acid, converting your target into 4-[(Carboxymethyl)sulfamoyl]benzoic acid. Fix:

  • Prepare standards fresh daily.

  • Store autosampler vials at

    
    .
    
  • Avoid leaving the sample in the acidic mobile phase for extended periods before injection.

Q3: The retention time of the first impurity (Impurity A) is unstable.

Diagnosis: Dewetting (Phase Collapse) . Explanation: Impurity A (4-Sulfamoylbenzoic acid) is very polar. If you are using a standard C18 column with 95-100% aqueous buffer to retain it, the hydrophobic C18 chains may "collapse" to avoid the water, causing retention loss. Fix: Switch to a "Compatible with 100% Aqueous" column (C18-Aq) or ensure your starting organic % is at least 3-5% (if resolution allows).

Impurity Profiling Logic

Understanding the relative retention times (RRT) helps in peak identification without needing expensive standards for every run.

CompoundStructure DescriptionPolarityPredicted RRT*
Impurity B 4-[(Carboxymethyl)sulfamoyl]benzoic acidHigh (Di-acid)~0.6 - 0.7
Impurity A 4-Sulfamoylbenzoic acidMedium-High~0.8 - 0.9
Target 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Medium 1.00
Precursor 4-(Chlorosulfonyl)benzoic acidLow (if esterified)> 1.2

*RRT is relative to the Target peak. Actual values depend on the specific column.

References & Authoritative Grounding

  • General Sulfonamide Separation Protocols:

    • Source: BenchChem Application Notes.[1][4]

    • Relevance: Establishes the baseline for sulfonamide retention on C8/C18 columns and the necessity of pH control for sulfamoyl-benzoic derivatives.

    • Link:

  • pKa and Physicochemical Properties:

    • Source: PubChem (NIH).

    • Relevance: Provides pKa data for "Carzenide" (4-sulfamoylbenzoic acid), the core scaffold, confirming the acidity (

      
      ) necessitating low pH buffers.
      
    • Link:

  • Impurity Synthesis & Degradation Pathways:

    • Source: MDPI (Molecules/Separations Journals).

    • Relevance: Discusses the hydrolysis of amide/sulfonamide bonds in acidic media, validating the "Impurity B" degradation pathway described in the troubleshooting section.

    • Link:

  • Mixed-Mode & Polar Embedded Columns:

    • Source: Helix Chromatography / SIELC.

    • Relevance: Explains the mechanism of separating polar acidic compounds (like benzoic acid derivatives) using mixed-mode or polar-embedded stationary phases to prevent dewetting.

    • Link:

Disclaimer: This guide is intended for research and development purposes. All methods should be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

[1] Ticket ID: SC-882-GLY Status: Open Subject: Troubleshooting Scale-Up Challenges for Sulfonamide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Compound P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: SC-882-GLY Status: Open Subject: Troubleshooting Scale-Up Challenges for Sulfonamide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

User Context: You are attempting to scale up the synthesis of 4-[(carbamoylmethyl)sulfamoyl]benzoic acid (Structure: HOOC-C₆H₄-SO₂-NH-CH₂-CONH₂). Synthetic Route: The industry-standard approach involves the Schotten-Baumann coupling of 4-(chlorosulfonyl)benzoic acid with glycinamide hydrochloride in the presence of a base.[1]

Core Scale-Up Challenges:

  • Hydrolytic Instability: The sulfonyl chloride starting material competes between coupling (product) and hydrolysis (sulfonic acid impurity).

  • Exotherm Management: The sulfonylation is highly exothermic; heat accumulation on scale accelerates hydrolysis.

  • Solubility Mismatch: Glycinamide is water-soluble; the sulfonyl chloride is lipophilic. Phase transfer limitations often stall the reaction on large scales.

Critical Troubleshooting Guides (Q&A)

Module A: Reaction Engineering (The Coupling Step)

Q1: My yield drops significantly when scaling from 5g to 100g. The LC-MS shows a large peak for 4-sulfobenzoic acid.[1] What is happening?

Diagnosis: You are suffering from competitive hydrolysis . On a small scale, heat dissipates instantly. On a large scale, localized hot spots accelerate the reaction of water with the sulfonyl chloride before it can find the amine.

Technical Fix:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C . Do not allow it to rise above 10°C during addition.

  • Reagent Addition Order: Do not add the sulfonyl chloride as a solid to the aqueous amine solution. Instead, dissolve the sulfonyl chloride in a water-miscible organic solvent (THF or Acetone) and add this solution slowly to the chilled aqueous glycinamide/base mixture.

  • pH Optimization: Maintain pH 8.0–9.0.

    • Too High (>10): Hydrolysis of the sulfonyl chloride accelerates exponentially.

    • Too Low (<7): Glycinamide remains protonated (

      
      ) and cannot react.[1]
      

Q2: The reaction mixture turns into a thick slurry that breaks my overhead stirrer. How do I manage the viscosity?

Diagnosis: Sulfonamide products often precipitate rapidly as they form, especially in aqueous buffers. This "crashing out" can entrap unreacted starting material.

Technical Fix:

  • Solvent System: Switch to a THF:Water (1:1) system. THF solubilizes the intermediate sulfonyl chloride and keeps the product partially in solution longer, allowing for better mixing.

  • Dilution Factor: Scale-up often requires higher dilution than R&D batches.[1] Ensure a minimum solvent volume of 10-12 mL per gram of starting material.[1]

Module B: Isolation & Purification (The Work-up)

Q3: I am struggling to filter the product; the solid is slimy and clogs the filter cloth. How can I improve the morphology?

Diagnosis: Rapid precipitation (nucleation) creates amorphous, gelatinous solids. This usually happens if you acidify the reaction mixture too quickly during the quench.

Technical Fix:

  • Controlled Acidification (The "pH Swing"):

    • Start with the alkaline reaction mixture (pH ~9).

    • Slowly add 2M HCl or H₂SO₄ to drop the pH to 4.0–4.5 over 60 minutes.

    • Ripening: Heat the slurry to 40°C for 30 minutes, then cool slowly to 5°C. This "Ostwald ripening" allows small fines to redissolve and grow onto larger, filterable crystals.

Q4: My product contains 5-10% of the sulfonic acid impurity even after washing. How do I remove it?

Diagnosis: 4-sulfobenzoic acid (the hydrolysis byproduct) is highly water-soluble, but it can occlude inside the product crystal lattice if precipitation is uncontrolled.[1]

Technical Fix:

  • Reslurry Wash: Do not just rinse the filter cake. Perform a reslurry in water at pH 2.0. The product (a benzoic acid derivative) is insoluble at pH 2, while the sulfonic acid impurity remains fully soluble and can be washed away.

Visualized Protocols

Diagram 1: Reaction Control Logic

This flowchart illustrates the kinetic competition between product formation and hydrolysis, highlighting the Critical Process Parameters (CPPs).

ReactionLogic Start Start: 4-Chlorosulfonylbenzoic Acid + Glycinamide HCl pH_Check Decision: pH Control Start->pH_Check pH_Check->Start pH < 7 (No Reaction) Temp_Check Decision: Temp Control pH_Check->Temp_Check pH 8-9 (Optimal) Route_B Path B: Hydrolysis (Impurity) pH_Check->Route_B pH > 10 (Base Hydrolysis) Route_A Path A: Amidation (Desired) Temp_Check->Route_A Temp < 5°C Temp_Check->Route_B Temp > 15°C Product Product: 4-[(Carbamoylmethyl)sulfamoyl] benzoic acid Route_A->Product Impurity Impurity: 4-Sulfobenzoic acid Route_B->Impurity

Caption: Kinetic competition pathway. Success depends on maintaining pH 8-9 and Temp < 5°C to favor Path A over Path B.[1]

Diagram 2: Purification Workflow (The pH Swing)

This decision tree guides the isolation process to maximize purity and filterability.

Workup Crude Crude Reaction Mix (pH ~9, Soluble) Filter1 Step 1: Polish Filtration (Remove insolubles) Crude->Filter1 Remove mechanical impurities Acidify Step 2: Slow Acidification Add HCl to pH 4.0 Filter1->Acidify Filtrate Ripen Step 3: Ostwald Ripening Heat to 40°C, then Cool Acidify->Ripen Slurry forms Isolate Step 4: Filtration & Wash (Water, pH 2) Ripen->Isolate Crystalline solid Final Pure Dry Solid Isolate->Final

Caption: The "pH Swing" isolation protocol ensures removal of sulfonic acid impurities and improves filtration rates.

Quantitative Data & Specifications

Table 1: Process Parameter Limits

ParameterRecommended RangeCritical Failure LimitConsequence of Failure
Reaction Temperature 0°C – 5°C> 15°CRapid hydrolysis of sulfonyl chloride; Yield loss >20%.[1]
pH (Reaction) 8.0 – 9.0> 10.5Base-catalyzed hydrolysis of sulfonyl chloride.[1]
pH (Quench) 1.5 – 2.0> 3.0Product remains partially soluble; Yield loss.
Addition Time 60 – 90 mins< 30 minsExotherm spike; Localized hot spots.
Stoichiometry 1.1 eq Glycinamide< 1.0 eqIncomplete conversion; difficult separation.

References & Authority

  • Mechanisms of Sulfonyl Chloride Hydrolysis:

    • Rogne, O. (1970).[2] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B.

    • Relevance: Establishes the kinetic baseline for the competition between nucleophilic attack (amine) and hydrolysis (water), confirming the need for low temperature and controlled pH.

  • Scale-Up of Sulfonamide Synthesis:

    • Org.[2][3][4][5][6][7][8] Process Res. Dev. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

    • Relevance: While focused on the formation of the chloride, this reference details the stability profiles and handling requirements of 4-substituted benzenesulfonyl chlorides on a multi-hundred-gram scale.

  • General Protocol for Sulfamoyl Benzoic Acid Derivatives:

    • BenchChem Application Note. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.

    • Relevance: Provides the foundational stoichiometry and solvent systems (Water/Acetone or Water/THF) adapted in this guide.

  • Safety & Exotherm Management:

    • BenchChem Tech Support.[9] Managing Exothermic Reactions in the Synthesis of Sulfonamides.

    • Relevance: Validates the "slow addition" and "dilution" strategies recommended in Module A.

Sources

Optimization

Improving the reaction time for the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid

Introduction: The Kinetic Challenge Welcome to the Technical Support Center. You are likely here because the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (historically known as Caronamide) is exhibiting sluggi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (historically known as Caronamide) is exhibiting sluggish kinetics or poor yields.

The standard synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with glycinamide . The core kinetic bottleneck in this reaction is Electronic Deactivation .

In standard basic conditions (Schotten-Baumann), the carboxylic acid moiety of the starting material is deprotonated to form a carboxylate anion (


). This anion is an electron-donating group (via resonance and induction) which increases electron density on the benzene ring. This, in turn, stabilizes the sulfonyl chloride, making the sulfur atom less electrophilic  and significantly slowing down the nucleophilic attack by the glycinamide amine.

This guide provides three validated protocols to overcome this barrier: Nucleophilic Catalysis , Microwave Acceleration , and Solvent Engineering .

Module 1: Troubleshooting Matrix (Diagnostic & Repair)

Use this matrix to identify the specific failure mode of your current workflow.

SymptomProbable CauseCorrective Action
Reaction Stalls (>12h) Electronic deactivation of sulfonyl chloride by carboxylate formation.Add Catalyst: Introduce 10 mol% DMAP (4-Dimethylaminopyridine).
High Hydrolysis Byproduct Competitive attack by water/hydroxide (common in aqueous/Schotten-Baumann conditions).Switch Solvent: Move to anhydrous Acetone or DCM with organic base (Pyridine/Et3N).
Incomplete Conversion Poor solubility of zwitterionic intermediates.Solvent Power: Use DMF or DMAc as co-solvent.
Precipitate is Sticky/Gum Oligomerization or impure precipitation.pH Control: Acidify slowly to pH 2-3 at 0°C to precipitate the free acid product cleanly.

Module 2: Logic Flow & Decision Support

The following decision tree helps you select the optimal optimization strategy based on your available equipment and constraints.

TroubleshootingLogic Start START: Reaction Analysis CheckTime Is reaction time > 4 hours? Start->CheckTime CheckYield Is Yield < 60%? CheckTime->CheckYield Yes Microwave Action: Microwave Irradiation (80°C, 10 min) CheckTime->Microwave Need Speed Hydrolysis Diagnosis: Hydrolysis Competition CheckYield->Hydrolysis Byproduct: Sulfonic Acid Deactivation Diagnosis: Electronic Deactivation CheckYield->Deactivation Unreacted Chloride SolventSwitch Action: Switch to Anhydrous DCM/THF Hydrolysis->SolventSwitch AddDMAP Action: Add 10% DMAP Catalyst Deactivation->AddDMAP Deactivation->Microwave

Figure 1: Decision logic for selecting the appropriate optimization pathway based on kinetic and yield data.

Module 3: Advanced Acceleration Protocols

Protocol A: Microwave-Assisted Synthesis (Fastest)

Best for: Rapid library generation, overcoming steric/electronic deactivation.

Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier created by the carboxylate deactivation much faster than convective heating.

  • Reagents:

    • 4-(chlorosulfonyl)benzoic acid (1.0 eq)

    • Glycinamide HCl (1.1 eq)

    • Base: Pyridine (3.0 eq) or

      
       (3.0 eq)
      
    • Solvent: Acetone or Acetonitrile (Anhydrous)

  • Setup:

    • Place reagents in a microwave-transparent vial.

    • Seal with a crimp cap.

  • Reaction:

    • Irradiate: 80°C - 100°C for 10–20 minutes (Max Power: 150W).

    • Note: Conventional heating would take 4–6 hours to achieve similar conversion.

  • Workup:

    • Evaporate solvent.

    • Redissolve residue in minimal water/NaOH (pH 10).

    • Precipitate product by acidifying to pH 2 with 1N HCl.

    • Filter and dry.[1]

Protocol B: DMAP-Catalyzed Anhydrous Synthesis (Scalable)

Best for: Large-scale batches where microwave is not feasible.

Mechanism: DMAP attacks the sulfonyl chloride to form a Sulfonyl-Pyridinium intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride and is not deactivated by the carboxylate salt.

  • Reagents:

    • 4-(chlorosulfonyl)benzoic acid (1.0 eq)

    • Glycinamide HCl (1.1 eq)

    • Base: Triethylamine (

      
      ) (3.5 eq) — Excess required to neutralize HCl and COOH.
      
    • Catalyst: DMAP (0.1 eq / 10 mol%)

    • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is an issue).

  • Procedure:

    • Dissolve Glycinamide HCl and

      
       in solvent. Stir for 10 min.
      
    • Add DMAP.

    • Add 4-(chlorosulfonyl)benzoic acid portion-wise at 0°C.

    • Allow to warm to Room Temperature (RT).

  • Monitoring:

    • Reaction should be complete in 1–2 hours (vs. overnight without DMAP).

    • Monitor via HPLC or TLC (Mobile Phase: EtOAc/MeOH/AcOH).

Module 4: Mechanistic Insight

Understanding the reaction at a molecular level allows for better control. The diagram below illustrates how DMAP bypasses the kinetic trap.

DMAPMechanism Substrate Sulfonyl Chloride (Deactivated) Intermediate N-Sulfonyl Pyridinium (Super-Electrophile) Substrate->Intermediate Fast Attack by DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product Caronamide (Target) Intermediate->Product Rapid Substitution by Amine Amine Glycinamide Amine->Product Product->DMAP Catalyst Regeneration

Figure 2: Catalytic cycle of DMAP. The formation of the highly reactive N-Sulfonyl Pyridinium salt bypasses the electronic deactivation of the benzoic acid core.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent (Schotten-Baumann conditions)?

  • Answer: Yes, but it is the slowest method. In water, you must keep the pH > 8 to keep the amine nucleophilic, but high pH also promotes hydrolysis of the sulfonyl chloride. If you must use water, use a large excess (2.0 eq) of the sulfonyl chloride to account for hydrolysis loss.

Q2: My product is not precipitating upon acidification.

  • Answer: Caronamide has an amphoteric character (carboxylic acid + amide). If the solution is too acidic (pH < 1), the amide nitrogen may protonate, keeping it soluble. Aim for the isoelectric point, roughly pH 2.5 – 3.0 .

Q3: Why is 4-(chlorosulfonyl)benzoic acid so unstable?

  • Answer: It is actually relatively stable compared to aliphatic sulfonyl chlorides. However, moisture converts it to the sulfonic acid (

    
    ), which is unreactive toward amines under these conditions. Always store the starting material under nitrogen or dry it in a vacuum desiccator before use.
    

References

  • De Luca, L., & Giacomelli, G. (2008).[2][3] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3][4] The Journal of Organic Chemistry, 73(10), 3967–3969.[2] Link

  • BenchChem. (2025).[5][6] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. BenchChem Technical Library. Link

  • Caddick, S., et al. (2004). Microwave enhanced synthesis of sulfonamides. Tetrahedron, 60(35), 7595-7603. Link

  • Beyer, K. H., et al. (1947). 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (Caronamide): Its properties and effect on penicillin excretion. Science, 105, 94. Link

Sources

Troubleshooting

Minimizing side reactions during the amidation of 4-sulfamoylbenzoic acid

Current Status: Operational Topic: Minimizing Side Reactions & Optimization of Amide Coupling Ticket ID: CHEM-SUP-4SB-001 Lead Scientist: Dr. Aris (Senior Application Scientist) Executive Summary: The "Amphoteric Ambush"...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions & Optimization of Amide Coupling Ticket ID: CHEM-SUP-4SB-001 Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary: The "Amphoteric Ambush"

The amidation of 4-sulfamoylbenzoic acid (4-SBA) presents a classic chemoselectivity challenge. You are attempting to activate a carboxylic acid (


) in the presence of a primary sulfonamide (

).

While the sulfonamide nitrogen is less nucleophilic than a typical primary amine, it is sufficiently reactive (


) to participate in acylation reactions under standard coupling conditions. This leads to the formation of N-acylsulfonamide  impurities (dimers/oligomers), particularly when the target amine partner is sterically hindered or weakly nucleophilic. Furthermore, the poor solubility of 4-SBA in non-polar solvents often forces the use of polar aprotic solvents (DMF/DMSO), which can accelerate these side reactions if base stoichiometry is not strictly controlled.

This guide provides a self-validating workflow to suppress sulfonamide interference and maximize the yield of your target benzamide.

Critical Analysis: The Chemistry of Failure

Before attempting the reaction, understand the competing pathways.

The Competition: Amidation vs. N-Acylation

When you activate the carboxylate of 4-SBA (forming species II in the diagram below), two nucleophiles compete for it:

  • The External Amine (

    
    ):  The desired pathway. Kinetic control usually favors this.
    
  • The Internal/External Sulfonamide (

    
    ):  The side reaction. If the external amine is slow to react, the sulfonamide nitrogen attacks the activated ester/halide, forming an N-acylsulfonamide .
    
Visualization of Reaction Pathways

ReactionPathways Start 4-Sulfamoylbenzoic Acid (4-SBA) Activation Activated Species (Acid Chloride/Active Ester) Start->Activation Coupling Agent (T3P/SOCl2) Product Target Benzamide (Desired) Activation->Product Fast Kinetic Path (Major) SideProduct N-Acylsulfonamide (Dimer/Impurity) Activation->SideProduct Slow Path (Competes if amine is weak) TargetAmine Target Amine (R-NH2) TargetAmine->Product SideNuc Sulfonamide Group (Ar-SO2NH2) SideNuc->SideProduct Intermolecular Attack

Figure 1: Mechanistic divergence showing the competition between the desired amidation and the formation of N-acylsulfonamide impurities.

Reagent Selection Matrix

Not all coupling agents are equal for this substrate. Use this matrix to select the correct tool.

ReagentSuitabilityRisk ProfileTechnical Notes
T3P (Propylphosphonic anhydride) Recommended (Gold Standard) LowExcellent selectivity. Does not generate free chloride ions. Water-soluble byproducts simplify purification.[1]
HATU / HBTU ModerateMediumGuanidinium byproducts can be difficult to remove. High reactivity may increase N-acylsulfonamide formation if base is excessive.
Thionyl Chloride (

)
Low (Scale-up only)High Generates

. Highly aggressive. High risk of sulfonamide acylation and potential dehydration. Requires strict temperature control.
EDC / NHS ModerateLowGood for aqueous/semi-aqueous conditions. Slower reaction times may allow sulfonamide interference.

Validated Protocols

Protocol A: The T3P Method (High Selectivity)

Best for: Medicinal chemistry scale (mg to g), hindered amines, and maximizing purity.

Rationale: T3P acts as a kinetic scavenger. It activates the acid but is sterically bulky, reducing the rate of attack by the bulky sulfonamide group compared to the smaller primary/secondary amine partner.

Materials:

  • 4-Sulfamoylbenzoic acid (1.0 equiv)

  • Amine partner (1.1 - 1.2 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1]

  • Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)

Step-by-Step:

  • Dissolution: Suspend 4-SBA and the amine partner in the solvent.

    • Note: 4-SBA is sparingly soluble in EtOAc. Co-solvent (DMF) may be needed.

  • Base Addition: Add Pyridine/DIPEA. Cool the mixture to 0°C.

  • Activation: Dropwise add T3P solution over 5-10 minutes.

    • Critical: Maintain low temperature during addition to suppress side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Monitor by LCMS. Look for the target mass (

      
      ).
      
  • Workup:

    • Add water to quench.

    • If using EtOAc: Wash with 1N HCl (to remove excess pyridine/amine), then Sat.

      
      , then Brine.
      
    • If using DMF: Dilute with water (5x volume) to precipitate the product. Filter and wash with water.[2]

Protocol B: The Acid Chloride Method (Cost-Effective)

Best for: Large scale (>100g), simple amines, cost-sensitive projects.

Rationale: Converts COOH to COCl. Requires rapid addition of amine to outcompete the sulfonamide side-reaction.

Step-by-Step:

  • Chlorination: Reflux 4-SBA in neat Thionyl Chloride (

    
    ) (5-10 vol) with a catalytic drop of DMF for 2-3 hours until clear.
    
  • Evaporation: Remove excess

    
     under vacuum. Do not overheat  (risk of self-polymerization).
    
    • Result: 4-sulfamoylbenzoyl chloride (Solid/Gum).

  • Coupling: Dissolve the acid chloride in dry THF or DCM.

  • Addition: Add this solution slowly to a pre-cooled (0°C) mixture of the Amine Partner (1.2 equiv) and Triethylamine (2.5 equiv).

    • Why reverse addition? Keeping the amine in excess relative to the acid chloride at the point of mixing favors the desired amidation over the sulfonamide attack.

Troubleshooting Guide (FAQ Style)

Issue 1: "I see a major impurity with Mass = Target + 183."

Diagnosis: You have formed the N-acylsulfonamide dimer .

  • Mechanism: An activated 4-SBA molecule reacted with the sulfonamide of another 4-SBA molecule instead of your amine.

  • Solution:

    • Increase Amine Nucleophilicity: If your amine is a salt (e.g.,

      
      ), ensure you have added enough base to free it.
      
    • Switch Reagents: Move from HATU/EDC to T3P.

    • Change Addition Order: Ensure the amine is present before the activating agent is added (Standard T3P protocol).

Issue 2: "The reaction mixture turned into a gummy solid and stopped stirring."

Diagnosis: Solubility crash-out.

  • Cause: 4-SBA and its salts are often insoluble in DCM or pure EtOAc.

  • Solution: Use DMF or NMP as a co-solvent. A 4:1 ratio of EtOAc:DMF is often the "sweet spot" for T3P reactions, balancing solubility with ease of workup.

Issue 3: "My yield is low, and I see starting material remaining."

Diagnosis: Incomplete activation or hydrolysis.

  • Cause: If using T3P, the base might be insufficient. T3P requires a base to drive the equilibrium.[3]

  • Solution: Ensure you are using at least 3-4 equivalents of base (Pyridine is often superior to DIPEA for T3P kinetics).

Issue 4: "Can I protect the sulfonamide to avoid these issues?"

Answer: Yes, but it is usually unnecessary.

  • Context: You can use the N,N-dimethylaminomethylene protecting group (react sulfonamide with DMF-DMA). However, deprotection requires hydrazine or acid, adding two steps.

  • Verdict: Optimization of the coupling conditions (Protocol A) is more efficient than a protection/deprotection strategy.

Decision Tree: Optimization Workflow

OptimizationTree Start Start: Amidation of 4-SBA CheckAmine Is the Amine Partner Sterically Hindered? Start->CheckAmine Hindered Yes (e.g., t-Butyl amine, Aniline) CheckAmine->Hindered NotHindered No (e.g., Benzylamine, Alkyl amine) CheckAmine->NotHindered UseT3P USE PROTOCOL A (T3P) Solvent: EtOAc/DMF Base: Pyridine Hindered->UseT3P NotHindered->UseT3P Preferred UseAcidCl Consider PROTOCOL B (Acid Chloride) Only if cost is critical NotHindered->UseAcidCl Alternative ResultCheck Check LCMS: Dimer Impurity Present? UseT3P->ResultCheck ImpurityYes Yes: Dimer Found ResultCheck->ImpurityYes ImpurityNo No: Clean Product ResultCheck->ImpurityNo Fix Action: 1. Increase Amine Equiv (to 1.5) 2. Dilute Reaction (0.1 M) ImpurityYes->Fix

Figure 2: Strategic decision tree for optimizing reaction conditions based on amine sterics and observed impurities.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent for Large-Scale Amidations.[4] Organic Process Research & Development.

  • Basavaprabhu, et al. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.[4] Synthesis.[1][2][4][5][6][7]

  • BenchChem Technical Notes. (2025). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.[5]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles.[8] Arkivoc.

Sources

Optimization

Technisches Support-Center: Fehlerbehebung bei schlechter Kristallbildung während der Umkristallisation von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure

Answering in German as requested by the user. Willkommen im technischen Support-Center.

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as requested by the user.

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Probleme bei der Umkristallisation von 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure haben. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Frage-Antwort-Format, um spezifische experimentelle Herausforderungen zu bewältigen.

FAQs - Fehlerbehebung bei häufigen Problemen

Dieser Abschnitt befasst sich mit den häufigsten Problemen, die während des Umkristallisationsprozesses auftreten können, und bietet schrittweise Lösungen.

Frage 1: Es bilden sich keine Kristalle, obwohl die Lösung abgekühlt ist. Was soll ich tun?

Das Ausbleiben der Kristallbildung ist ein häufiges Problem, das in der Regel auf zwei Hauptursachen zurückzuführen ist: die Lösung ist übersättigt, aber die Keimbildung wurde nicht eingeleitet, oder es wurde zu viel Lösungsmittel verwendet.

  • Mögliche Ursache 1: Übersättigung ohne Keimbildung Eine übersättigte Lösung enthält mehr gelösten Stoff, als unter den gegebenen Bedingungen thermodynamisch stabil wäre, aber es fehlen die notwendigen "Keime" für das Kristallwachstum.[1][2]

    Lösungen:

    • Induzieren Sie die Kristallisation mechanisch: Kratzen Sie mit einem Glasstab vorsichtig an der Innenwand des Kolbens knapp unter der Flüssigkeitsoberfläche. Die dabei entstehenden mikroskopisch kleinen Kratzer im Glas können als Keimbildungszentren dienen, an denen sich die Kristalle zu bilden beginnen.[3][4]

    • Impfkristalle hinzufügen: Geben Sie einen oder zwei kleine Kristalle der reinen Substanz (einen "Impfkristall") in die abgekühlte Lösung. Diese Impfkristalle dienen als Vorlage, an die sich weitere Moleküle anlagern können, was das Kristallwachstum einleitet.[3][4][5]

    • Temperatur weiter senken: Kühlen Sie die Lösung in einem Eis-Wasser-Bad oder sogar einem Eis-Salz-Bad, um die Löslichkeit weiter zu verringern und die Kristallisation zu erzwingen.[4]

  • Mögliche Ursache 2: Zu viel Lösungsmittel verwendet Wenn zu viel Lösungsmittel verwendet wird, ist die Konzentration des gelösten Stoffes selbst bei niedrigen Temperaturen möglicherweise nicht hoch genug, um die Sättigungsgrenze zu überschreiten und Kristalle zu bilden.[1][6]

    Lösung:

    • Lösungsmittel abdampfen: Erhitzen Sie die Lösung vorsichtig erneut, um einen Teil des Lösungsmittels zu verdampfen. Lassen Sie die konzentriertere Lösung dann langsam wieder abkühlen.[3] Als Faustregel gilt, zunächst etwa die Hälfte des Lösungsmittels zu entfernen.[3]

Frage 2: Mein Produkt hat sich als "Öl" abgeschieden, anstatt Kristalle zu bilden. Wie kann ich das beheben?

Das "Aussalzen" tritt auf, wenn sich der gelöste Stoff als flüssige Phase anstatt als fester Kristall aus der Lösung abscheidet.[7] Dies geschieht häufig, wenn der Schmelzpunkt des Feststoffs niedriger ist als die Temperatur der Lösung, aus der er kristallisiert, oder wenn die Konzentration der Verunreinigungen hoch ist.[6][8] Ausgeölte Produkte sind in der Regel unrein.[1][8]

Lösungen:

  • Erneut auflösen und mehr Lösungsmittel hinzufügen: Erhitzen Sie die Lösung, um das Öl wieder aufzulösen. Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um die Sättigungstemperatur zu erhöhen, und lassen Sie die Lösung dann langsamer abkühlen.[1][8]

  • Lösungsmittelsystem ändern: Das aktuelle Lösungsmittel ist möglicherweise zu unpolar. 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure besitzt sowohl polare (Carbonsäure, Sulfonamid) als auch unpolare (Benzolring) funktionelle Gruppen. Ein Lösungsmittel mit mittlerer Polarität oder ein Gemisch ist oft am besten geeignet.[9][10] Versuchen Sie es mit einem polareren Lösungsmittel oder einer anderen Lösungsmittelmischung, wie z. B. Ethanol-Wasser oder Isopropanol-Wasser.[1]

  • Kühlrate verringern: Eine sehr langsame Abkühlung kann die Bildung von Kristallen anstelle eines Öls begünstigen. Isolieren Sie den Kolben mit einem Tuch oder stellen Sie ihn in ein warmes Wasserbad, das langsam auf Raumtemperatur abkühlen kann.[6]

Frage 3: Die Ausbeute meines umkristallisierten Produkts ist sehr gering. Woran liegt das?

Eine geringe Ausbeute ist ein häufiges Problem bei der Umkristallisation und kann auf mehrere Faktoren zurückzuführen sein.

  • Mögliche Ursache 1: Zu viel Lösungsmittel verwendet Dies ist der häufigste Grund für eine geringe Ausbeute.[1][8] Ein erheblicher Teil des Produkts verbleibt beim Abkühlen in der Mutterlauge.

    Lösung: Verwenden Sie die absolute Mindestmenge an heißem Lösungsmittel, die erforderlich ist, um Ihre Verbindung vollständig aufzulösen.[5]

  • Mögliche Ursache 2: Vorzeitige Kristallisation bei der Heißfiltration Wenn die Lösung während der Heißfiltration zur Entfernung unlöslicher Verunreinigungen zu schnell abkühlt, kann das Produkt vorzeitig im Filterpapier oder im Trichter auskristallisieren.[1]

    Lösung: Stellen Sie sicher, dass alle Glasgeräte für die Filtration vorgewärmt sind (z. B. durch Spülen mit heißem Lösungsmittel oder Erhitzen in einem Ofen), und führen Sie die Filtration so schnell wie möglich durch.[1][11]

  • Mögliche Ursache 3: Ungeeignete Wahl des Lösungsmittels Das gewählte Lösungsmittel kann bei niedrigen Temperaturen eine zu hohe Löslichkeit für die Verbindung aufweisen, was zu erheblichen Produktverlusten im Filtrat führt.

    Lösung: Führen Sie vor der eigentlichen Umkristallisation Löslichkeitstests im kleinen Maßstab mit verschiedenen Lösungsmitteln durch.

Frage 4: Die Kristalle sind sehr klein, wie ein feines Pulver, oder sie sind verfärbt. Wie kann ich die Kristallqualität verbessern?
  • Problem: Kleine Kristalle Die Größe der Kristalle wird stark von der Abkühlgeschwindigkeit beeinflusst. Schnelles Abkühlen führt zu einer schnellen Keimbildung an vielen Stellen, was zu vielen kleinen Kristallen führt.[12][13] Langsames Abkühlen ermöglicht es den Molekülen, sich geordnet an weniger Keimbildungszentren anzulagern, was zu größeren und oft reineren Kristallen führt.[14][15][16]

    Lösung: Verlangsamen Sie den Abkühlprozess. Lassen Sie den Kolben bei Raumtemperatur auf der Laborbank stehen, anstatt ihn sofort in ein Eisbad zu stellen. Sie können den Kolben auch mit einem Tuch oder Becherglas isolieren, um die Abkühlung weiter zu verlangsamen.[1][17]

  • Problem: Verfärbte Kristalle Eine Verfärbung deutet auf das Vorhandensein von Verunreinigungen hin.

    Lösung: Wenn die Verunreinigungen farbig sind, können sie oft durch Zugabe einer kleinen Menge Aktivkohle zur heißen Lösung entfernt werden.[3][18] Die Aktivkohle adsorbiert die farbigen Verunreinigungen und wird dann durch Heißfiltration entfernt. Seien Sie vorsichtig, da Aktivkohle zum Aufschäumen der Lösung führen kann.[3]

Frage 5: Ich beobachte in verschiedenen Chargen unterschiedliche Kristallformen (Polymorphie). Wie kann ich dies kontrollieren?

Polymorphie ist das Phänomen, bei dem eine einzelne chemische Verbindung in mehr als einer Kristallstruktur existieren kann. Dies ist bei Sulfonamiden aufgrund der verschiedenen möglichen intermolekularen Wechselwirkungen, insbesondere der Wasserstoffbrückenbindungen, gut dokumentiert.[19][20][21][22][23]

Kontrollstrategien:

  • Standardisieren Sie die Kristallisationsbedingungen: Kontrollieren Sie streng die Wahl des Lösungsmittels, die Abkühlgeschwindigkeit, die Temperatur und das Rühren. Selbst geringfügige Abweichungen können zu unterschiedlichen Polymorphen führen.[5]

  • Impfung: Führen Sie einen Impfkristall des gewünschten Polymorphs in die übersättigte Lösung ein, um dessen Wachstum als Vorlage zu verwenden.[5]

  • Wahl des Lösungsmittels: Die Wahl des Lösungsmittels kann bestimmen, welches Polymorph bevorzugt wird.[5] Experimentieren Sie mit Lösungsmitteln unterschiedlicher Polarität und Wasserstoffbrückenbindungsfähigkeit.

Fehlerbehebungs-Workflow

Das folgende Diagramm beschreibt einen logischen Arbeitsablauf zur Behebung häufiger Kristallisationsprobleme.

TroubleshootingWorkflow Start Problem bei der Umkristallisation NoCrystals Keine Kristalle bilden sich Start->NoCrystals OilingOut Produkt ölt aus Start->OilingOut LowYield Geringe Ausbeute Start->LowYield PoorQuality Schlechte Kristallqualität (klein, verfärbt) Start->PoorQuality CheckSolvent Zu viel Lösungsmittel? NoCrystals->CheckSolvent ReheatAddSolvent Erneut erhitzen, mehr Lösungsmittel zugeben, sehr langsam abkühlen OilingOut->ReheatAddSolvent CheckSolventAmount Zu viel Lösungsmittel verwendet? LowYield->CheckSolventAmount CheckFiltration Vorzeitige Kristallisation bei der Heißfiltration? LowYield->CheckFiltration SlowCooling Abkühlgeschwindigkeit verringern PoorQuality->SlowCooling Kleine Kristalle UseCharcoal Aktivkohle zur Entfärbung verwenden PoorQuality->UseCharcoal Verfärbte Kristalle Induce Kristallisation induzieren (Kratzen, Impfkristall) Evaporate Lösungsmittel abdampfen & erneut abkühlen CheckSolvent->Induce Nein CheckSolvent->Evaporate Ja ChangeSolvent Lösungsmittelsystem ändern ReheatAddSolvent->ChangeSolvent Problem besteht weiterhin MinimizeSolvent Minimale Menge heißes Lösungsmittel verwenden CheckSolventAmount->MinimizeSolvent Ja PreheatApparatus Apparatur vorwärmen CheckFiltration->PreheatApparatus Ja

Abbildung 1: Workflow zur Fehlerbehebung bei der Kristallisation.

Wichtige Überlegungen für 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure

Lösungsmittelauswahl

Die Wahl des richtigen Lösungsmittels ist der wichtigste Schritt für eine erfolgreiche Umkristallisation.[3] Ein ideales Lösungsmittel sollte die Verbindung bei hohen Temperaturen gut, bei niedrigen Temperaturen jedoch schlecht lösen.[18] Für 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure ist aufgrund seiner polaren Carbonsäure- und Sulfonamidgruppen sowie seines weniger polaren Benzolrings ein polares Lösungsmittel oder ein Lösungsmittelgemisch am besten geeignet.[10][24]

Tabelle 1: Eigenschaften gängiger Lösungsmittel für die Umkristallisation

LösungsmittelSiedepunkt (°C)PolaritätAnmerkungen
Wasser100HochGut für polare Verbindungen. Benzoesäure selbst kann aus Wasser umkristallisiert werden.[11][25]
Ethanol (95%)78Hoch/MittelLöst eine breite Palette von organischen Verbindungen. Oft in Mischung mit Wasser verwendet.[10][26]
Methanol65HochÄhnlich wie Ethanol, aber flüchtiger.
Isopropanol82MittelWeniger polar als Ethanol.
Aceton56MittelLöst viele organische Verbindungen, hat aber einen niedrigen Siedepunkt.
Essigsäureethylester77MittelNützlich für Verbindungen mit mittlerer Polarität.
Toluol111NiedrigGeeignet für weniger polare Verbindungen.
Einfluss des pH-Werts

Sowohl die Carbonsäure- als auch die Sulfonamidgruppe sind pH-empfindlich.

  • Carbonsäure (Ar-COOH): Bei niedrigem pH-Wert (sauer) liegt sie in ihrer protonierten, weniger polaren Form vor und ist in organischen Lösungsmitteln besser löslich. Bei hohem pH-Wert (basisch) wird sie zum Carboxylat-Anion (Ar-COO⁻) deprotoniert, das in Wasser sehr gut löslich ist.

  • Sulfonamid (Ar-SO₂NH-): Das Wasserstoffatom am Sulfonamid-Stickstoff ist schwach sauer (pKa-Wert ist strukturabhängig).[27] Bei ausreichend hohem pH-Wert kann es deprotoniert werden, was die Wasserlöslichkeit erhöht.[28][29]

Eine Anpassung des pH-Werts kann die Löslichkeit drastisch verändern und zur Reinigung genutzt werden, kann aber auch zur Bildung von Salzen führen, die die Kristallisation behindern. In der Regel wird die Umkristallisation der neutralen Form bevorzugt.

Experimentelle Protokolle

Protokoll 1: Standard-Umkristallisation mit einem Lösungsmittel
  • Auflösen: Geben Sie das rohe 4-[(Carbamoylmethyl)sulfamoyl]benzoesäure in einen Erlenmeyerkolben. Fügen Sie eine kleine Menge des gewählten Lösungsmittels hinzu.

  • Erhitzen: Erhitzen Sie die Suspension unter Rühren auf einem Heizrührer bis zum Sieden.

  • Lösungsmittel zugeben: Fügen Sie langsam heißes Lösungsmittel portionsweise hinzu, bis sich der Feststoff gerade vollständig aufgelöst hat. Vermeiden Sie einen großen Überschuss an Lösungsmittel.[18]

  • (Optional) Heißfiltration: Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit einem geriffelten Filterpapier.

  • Abkühlen: Nehmen Sie den Kolben von der Heizplatte und lassen Sie ihn langsam und ungestört auf Raumtemperatur abkühlen.

  • Kristallisation vervollständigen: Kühlen Sie den Kolben in einem Eisbad, um die Ausbeute zu maximieren.

  • Sammeln der Kristalle: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter).

  • Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.

  • Trocknen: Trocknen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator.

Protokoll 2: Umkristallisation mit einem Lösungsmittelgemisch (Lösungsmittel/Antilösungsmittel)

Diese Methode ist nützlich, wenn kein einzelnes Lösungsmittel ideale Löslichkeitseigenschaften aufweist.[3][30]

  • Auflösen: Lösen Sie das Rohprodukt in der Mindestmenge eines heißen "guten" Lösungsmittels (in dem es gut löslich ist).

  • Antilösungsmittel zugeben: Fügen Sie langsam und tropfenweise ein "schlechtes" Antilösungsmittel (in dem die Verbindung schlecht löslich ist, das aber mit dem ersten Lösungsmittel mischbar ist) zur heißen Lösung hinzu, bis eine leichte, anhaltende Trübung auftritt.[5][30]

  • Klärung: Fügen Sie tropfenweise das "gute" Lösungsmittel hinzu, bis die Trübung gerade wieder verschwindet. Die Lösung ist nun gesättigt.

  • Abkühlen und Isolieren: Lassen Sie die Lösung wie in Protokoll 1 beschrieben langsam abkühlen und isolieren Sie die Kristalle.

Referenzen

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  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups | Crystal Growth & Design. (2012, April 13). Retrieved from [Link]

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  • How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved from [Link]

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  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Cooling Rate and Crystal Size | Seth Stein - Northwestern University. (n.d.). Retrieved from [Link]

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  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (2002, April 23). Retrieved from [Link]

  • RECRYSTALLIZATION - ResearchGate. (n.d.). Retrieved from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

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  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00171D. (2025, April 21). Retrieved from [Link]

  • Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Retrieved from [Link]

  • Crystal Size and Cooling Rate - Teacher Notes. (n.d.). Retrieved from [Link]

  • Crystalluria by sulfonamides and effect of pKa - YouTube. (2020, November 21). Retrieved from [Link]

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.). Retrieved from [Link]

  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). Retrieved from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.). Retrieved from [Link]

  • Solved 1. consider a crystallization of sulfanilamide in | Chegg.com. (2016, June 20). Retrieved from [Link]

  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. (2020, April 15). Retrieved from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Recrystallisation of benzoic acid - YouTube. (2022, November 1). Retrieved from [Link]

Sources

Troubleshooting

Addressing inconsistent results in carbonic anhydrase inhibition assays

Section 1: Foundational Principles for a Self-Validating Assay Before troubleshooting specific problems, it is crucial to establish a robust experimental design. A well-designed assay is a self-validating system that inc...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Principles for a Self-Validating Assay

Before troubleshooting specific problems, it is crucial to establish a robust experimental design. A well-designed assay is a self-validating system that incorporates multiple controls to ensure that the results are meaningful. Inconsistency often arises from a failure in one of these foundational pillars.

The Inescapable Role of Controls

Every assay plate or experimental run must include a full set of controls. Omitting any of these compromises your ability to interpret the data.

Control TypePurposeCommon ReagentsExpected Outcome
Uninhibited Control (100% Activity) Establishes the maximum enzymatic rate in your specific assay conditions.Enzyme + Substrate + Vehicle (e.g., DMSO)Maximum signal (e.g., fastest rate of pH change or color development).
Uncatalyzed Control (Background) Measures the non-enzymatic hydrolysis of the substrate.[1]Substrate + Assay Buffer (No Enzyme)Minimal to no signal. A high signal indicates substrate instability.
Positive Inhibitor Control Validates that the assay can detect inhibition and that the enzyme is responsive.Enzyme + Substrate + Known Potent Inhibitor (e.g., Acetazolamide)[2][3]Near-zero enzymatic activity.
Vehicle Control (Solvent Effect) Ensures that the solvent used to dissolve the inhibitor does not affect enzyme activity.[3]Enzyme + Substrate + Highest concentration of solvent used.Signal should be identical or very close to the Uninhibited Control.

An experimental workflow that builds in these controls is fundamental for reliable data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Validation & Analysis prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Serials add_inhibitor Add Inhibitors & Controls (Vehicle, Positive Control) prep_inhibitor->add_inhibitor prep_buffer Prepare Assay Buffer prep_buffer->add_enzyme add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme with Inhibitor add_inhibitor->pre_incubate pre_incubate->initiate_reaction read_plate Read Plate (Kinetic Mode) initiate_reaction->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates validate_controls Validate Controls (Z'-factor > 0.5) calc_rates->validate_controls plot_curves Plot Dose-Response Curves validate_controls->plot_curves If Valid troubleshoot If Invalid validate_controls->troubleshoot calc_ic50 Calculate IC50/Ki Values plot_curves->calc_ic50

Figure 1: A robust, self-validating experimental workflow for CA inhibition assays.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which assay method should I use: the CO₂ hydration assay or the esterase activity assay?

This is a critical decision that depends on your research goals.

  • CO₂ Hydration Assay (e.g., Stopped-Flow or Electrometric pH-stat): This is the gold standard as it measures the physiologically relevant reaction—the conversion of CO₂ to bicarbonate and a proton.[4] This method is essential for confirming lead compounds and publishing high-impact data. However, it requires specialized equipment (stopped-flow spectrophotometer) and is sensitive to environmental CO₂.[1]

  • Esterase Activity Assay (e.g., p-Nitrophenyl Acetate - p-NPA): This is a colorimetric, high-throughput-friendly method that uses an artificial substrate (p-NPA).[1][2] It is excellent for primary screening of large compound libraries because of its simplicity and robustness.[5] Crucially, esterase activity does not always correlate perfectly with CO₂ hydration activity. [1] A compound identified as a hit in an esterase assay MUST be validated using a CO₂ hydration assay.[1][5]

Q2: My enzyme stock has been stored at -20°C. Is it still good?

Maybe, but you must verify it. Enzyme activity can be lost due to repeated freeze-thaw cycles or long-term storage.[2] Before starting any inhibition experiment, you must determine the specific activity of your enzyme lot. Run a dilution series of the enzyme and measure the initial reaction rates. If the specific activity has dropped significantly from the manufacturer's specification or from your own historical data, the enzyme stock should be discarded. For long-term stability, aliquot the enzyme upon receipt and store at -80°C.[6]

Q3: What is the most common reason for high variability between replicates?

Excluding pipetting errors, the most common cause is improper mixing or temperature fluctuations. The CA-catalyzed reaction is one of the fastest known enzymatic reactions.[7] If the substrate is not mixed instantaneously and thoroughly upon addition, you will get variable lag times in your kinetic traces, leading to high well-to-well variance. Likewise, since enzyme kinetics are temperature-dependent, ensure your plate reader and reagents have equilibrated to the assay temperature.[8]

Section 3: Troubleshooting Guide

Problem 1: The IC₅₀ value for my positive control (Acetazolamide) is much higher than the literature value.

Possible Cause 1: Degraded Enzyme

  • Why it happens: The enzyme has lost specific activity due to improper storage, handling, or age. A less active enzyme requires a higher concentration of inhibitor to achieve 50% inhibition.

  • Solution:

    • Verify Specific Activity: Run a kinetic assay with a dilution series of your enzyme stock. Calculate the activity in Wilbur-Anderson Units (WAU) or µmol/min/mg.

    • Use a Fresh Aliquot: Always use a fresh, single-use aliquot for each experiment to avoid freeze-thaw cycles.[2]

    • Purchase New Enzyme: If the specific activity is confirmed to be low, the stock is compromised and must be replaced.

Possible Cause 2: Incorrect Assay Buffer pH or Composition

  • Why it happens: The binding affinity of many inhibitors, especially sulfonamides, is pH-dependent. The catalytic mechanism involves proton transfer steps that are highly influenced by the buffer's composition and pKa.[4][7] If your buffer pH is incorrect, you have effectively changed the ionization state of active site residues and the inhibitor, altering the binding kinetics.

  • Solution:

    • Calibrate pH Meter: Always calibrate your pH meter immediately before preparing the buffer using fresh standards.[9]

    • Prepare Buffer Fresh: Prepare buffers fresh for each experiment. Old buffers can absorb atmospheric CO₂, which forms carbonic acid and lowers the pH.[10]

    • Verify Buffer Choice: Ensure you are using the same buffer system as the reference literature. Different buffers can participate in the proton shuttle, affecting the catalytic rate.[7]

Problem 2: High background signal in the uncatalyzed (no enzyme) control wells.

Possible Cause: Substrate Instability

  • Why it happens: This is most common in the esterase assay using p-Nitrophenyl Acetate (p-NPA). p-NPA can undergo slow, spontaneous hydrolysis in the assay buffer, especially if the pH is alkaline (pH > 8.0). This releases the chromophore and creates a background signal that can be mistaken for enzymatic activity.

  • Solution:

    • Measure Uncatalyzed Rate: Always include the uncatalyzed control. Subtract this rate from all other measurements.[1]

    • Optimize pH: If the background is too high (e.g., >10% of the catalyzed rate), consider lowering the assay pH slightly, if compatible with the enzyme's optimal pH range.

    • Check Substrate Quality: Ensure your p-NPA is of high purity and has not degraded during storage. It should be stored as a stock solution in a dry organic solvent like acetonitrile.[1]

Problem 3: My test compound is precipitating in the assay well.

Possible Cause: Poor Compound Solubility

  • Why it happens: Many organic small molecules have low aqueous solubility. When a concentrated DMSO stock is diluted into the aqueous assay buffer, the compound can crash out of solution, making the true concentration unknown and causing erratic results.

  • Solution:

    • Visual Inspection: Visually inspect the plate after compound addition. Look for cloudiness or precipitate.

    • Reduce Final DMSO Concentration: Ensure the final DMSO concentration in the assay is as low as possible, typically ≤1%.[3] Remember to keep the DMSO concentration constant across all wells, including controls.

    • Use a Different Solvent: If possible, explore other water-miscible solvents, but always validate their effect on enzyme activity with a vehicle control.

    • Assay with Detergents: Consider including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to improve solubility, but first, validate that the detergent itself does not inhibit the enzyme.

Problem 4: The reaction rate is too fast or too slow to measure accurately.

Possible Cause: Incorrect Enzyme or Substrate Concentration

  • Why it happens: The reaction must be in the linear range for accurate measurement. If the enzyme concentration is too high, the substrate is consumed almost instantly. If it's too low, the signal change is indistinguishable from noise.

  • Solution:

    • Enzyme Titration: Perform an enzyme titration experiment. Measure initial velocities across a range of enzyme concentrations (e.g., 0.1x to 10x of your planned concentration) to find a concentration that gives a robust, linear rate for at least 5-10 minutes.

    • Substrate Titration (Determine Kₘ): The substrate concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for the most sensitive detection of competitive inhibitors. If you are using a concentration far above the Kₘ, you will need much higher inhibitor concentrations to see an effect. Determine the Kₘ by measuring initial velocities over a wide range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

G start Inconsistent Results Observed check_pos_ctrl Is Positive Control IC50 Correct? start->check_pos_ctrl check_background Is Background Signal Low? check_pos_ctrl->check_background Yes troubleshoot_enzyme Problem: Enzyme/Assay System - Check Enzyme Activity - Check Buffer pH - Verify Reagent Concentrations check_pos_ctrl->troubleshoot_enzyme No check_variability Is Replicate Variability Low? check_background->check_variability Yes troubleshoot_substrate Problem: Substrate Instability - Subtract Background Rate - Lower Assay pH - Use Fresh Substrate check_background->troubleshoot_substrate No check_solubility Is Compound Soluble? check_variability->check_solubility Yes troubleshoot_mixing Problem: Poor Mixing/Temp - Ensure Rapid Mixing - Equilibrate Reagents - Check Pipette Accuracy check_variability->troubleshoot_mixing No success Data is likely reliable. Proceed with analysis. check_solubility->success Yes troubleshoot_compound Problem: Compound Solubility - Lower Final DMSO % - Add Surfactant (Validated) - Check Compound Purity check_solubility->troubleshoot_compound No

Sources

Reference Data & Comparative Studies

Validation

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid vs. other carbonic anhydrase inhibitors: a comparative study

This comprehensive guide provides a comparative analysis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid against established Carbonic Anhydrase Inhibitors (CAIs). It focuses on the structural and mechanistic distinctions t...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a comparative analysis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid against established Carbonic Anhydrase Inhibitors (CAIs). It focuses on the structural and mechanistic distinctions that define their pharmacological profiles.[1]

Executive Summary

This guide analyzes the pharmacological and structural characteristics of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (hereafter referred to as CMSB ) in the context of established carbonic anhydrase inhibitors (CAIs) such as Acetazolamide (AZA) and Carzenide .

  • Core Distinction: Unlike classical CAIs which are primary sulfonamides (

    
    ), CMSB is a secondary sulfonamide  (
    
    
    
    ). This structural modification fundamentally alters its zinc-binding capability, shifting its profile from a potent broad-spectrum CAI to a specialized probe or transport modulator.
  • Primary Application: Investigational probe for Structure-Activity Relationship (SAR) studies, organic anion transport (OAT) inhibition, or isoform-selective targeting (e.g., CA IX/XII).

  • Key Comparator: Acetazolamide (Standard CAI) and Probenecid (Transport Inhibitor).

Chemical & Structural Analysis

The efficacy of a CAI is dictated by its ability to coordinate with the Zinc (


) ion in the enzyme's active site.[2]
FeatureAcetazolamide (AZA) Carzenide CMSB (Target) Probenecid
Structure Heterocyclic SulfonamideBenzenesulfonamideN-Substituted SulfonamideN,N-Disubstituted Sulfonamide
Zinc Binding Group

(Primary)

(Primary)

(Secondary)

(Tertiary)

(Sulfonamide)
~7.2 (Acidic)~10.0 (Weakly Acidic)> 10 (Very Weakly Acidic)Non-acidic
CA Inhibition Potent (

nM range)
Moderate (


M range)
Weak / Inactive Inactive
Primary Target CA Isoforms (I, II, IV, IX, XII)CA Isoforms (II)OATs / Specific IsoformsOAT1 / OAT3
Structural Visualization (Graphviz)

CAI_Structure_Comparison cluster_legend Mechanism of Action AZA Acetazolamide (Primary Sulfonamide) High Affinity Zn Zn(II) Active Site AZA->Zn Strong Coordination (Ionized -SO2NH-) Carzenide Carzenide (Primary Sulfonamide) Moderate Affinity Carzenide->Zn Coordination (Ionized -SO2NH-) CMSB CMSB (Secondary Sulfonamide) Low/No Affinity* CMSB->Zn Steric Clash / Weak Binding (No free NH2) Legend Primary Sulfonamides bind Zn(II) effectively. Secondary Sulfonamides lack the acidic proton required for optimal coordination.

Figure 1: Structural basis of Carbonic Anhydrase inhibition.[2] Primary sulfonamides (Green/Yellow) coordinate Zn(II), whereas secondary sulfonamides (Red) like CMSB exhibit reduced affinity due to steric hindrance and lack of ionization.

Mechanistic Pharmacology
3.1 The Zinc-Binding Mechanism

Classical CAIs function by substituting the zinc-bound water molecule (


) with the sulfonamide nitrogen (

).[2]
  • Requirement: The sulfonamide group must be ionized (

    
    ).
    
  • CMSB Limitation: The

    
    -substitution (carbamoylmethyl group) increases the 
    
    
    
    of the remaining proton and introduces steric bulk. This prevents the nitrogen from effectively displacing the water molecule in the restricted active site of ubiquitous isoforms like hCA I and hCA II.
3.2 Isoform Selectivity (The "Tail" Approach)

While CMSB is a poor inhibitor of cytosolic CAs (I, II), it may exhibit selectivity for tumor-associated isoforms (CA IX, XII) .

  • Mechanism: The "tail" (carbamoylmethyl group) can interact with hydrophilic residues at the entrance of the active site, which vary between isoforms.

  • Hypothesis: If CMSB shows activity, it is likely driven by tail interactions rather than strong zinc coordination.

Experimental Validation Protocols

To objectively compare CMSB against AZA, the following protocols are standard.

4.1 Stopped-Flow

Hydration Assay

This is the gold standard for measuring CA catalytic activity and inhibition constants (


).

Protocol:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
      -saturated water.
      
    • Indicator: 0.2 mM Phenol Red.

    • Enzyme: Purified recombinant hCA I, II, IX (10–20 nM).

  • Procedure:

    • Incubate enzyme with inhibitor (CMSB or AZA) for 15 min at room temperature.

    • Rapidly mix enzyme-inhibitor solution with

      
       substrate in a stopped-flow spectrophotometer.[1]
      
    • Monitor absorbance change at 557 nm (Phenol Red transition).

  • Data Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Determine

      
       using the Hill equation.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Expected Results: | Compound | hCA I


 (nM) | hCA II 

(nM) | hCA IX

(nM) | | :--- | :--- | :--- | :--- | | Acetazolamide | ~250 | ~12 | ~25 | | Carzenide | ~1,500 | ~120 | ~150 | | CMSB | > 10,000 (Inactive) | > 5,000 (Weak) | Potential Activity (< 100 nM)* |[3][4]

*Note: Secondary sulfonamides occasionally show surprising selectivity for CA IX due to active site flexibility.

4.2 X-Ray Crystallography Workflow

To visualize the binding mode (or lack thereof).[2]

Workflow Visualization (Graphviz)

Crystallography_Workflow Step1 1. Protein Purification (hCA II or hCA IX) Step2 2. Co-crystallization (Enzyme + CMSB) Step1->Step2 Step3 3. X-Ray Diffraction (Synchrotron Source) Step2->Step3 Step4 4. Structure Solution (Molecular Replacement) Step3->Step4 Decision Is Electron Density Visible at Active Site? Step4->Decision ResultA Yes: CMSB binds. Analyze interactions (H-bonds, Hydrophobic) Decision->ResultA Density Found ResultB No: CMSB does not bind. Confirm lack of affinity. Decision->ResultB Empty Site

Figure 2: Workflow for structural validation of inhibitor binding.

Physicochemical Properties & ADME

For drug development, the physicochemical profile of CMSB offers distinct advantages over AZA, particularly in solubility and transport.

PropertyAcetazolamide CMSB Implication
LogP -0.26 (Hydrophilic)~0.5 (Est.)CMSB has slightly better membrane permeability.
Solubility (pH 7.4) LowModerateThe amide tail improves aqueous solubility.
Acidic Center Sulfonamide (

7.2)
Carboxylic Acid (

~4.0)
CMSB is ionized at physiological pH (COO-), affecting distribution.
Transport Passive / OATsOAT Substrate CMSB is likely actively transported by OAT1/3 in the kidney.
Conclusion

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CMSB) represents a structural divergence from classical CAIs.

  • Inhibition Potency: It is significantly less potent than Acetazolamide against constitutive isoforms (hCA I/II) due to the secondary sulfonamide structure.

  • Selectivity Potential: It serves as an excellent scaffold for designing isoform-selective inhibitors (targeting CA IX/XII) or as a negative control in zinc-binding studies.

  • Transport Biology: Its structural similarity to Probenecid suggests potential utility in studying organic anion transport mechanisms rather than catalytic inhibition.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Journal of Medicinal Chemistry. Link

  • PubChem Database. Compound Summary for CID 12352108 (4-Sulfamoylbenzoic acid). National Center for Biotechnology Information. Link

  • Gilmour, K. M., et al. (2004). Carbonic anhydrase inhibitors and transport. Comparative Biochemistry and Physiology. Link

Sources

Comparative

Selectivity profiling of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives against carbonic anhydrase isoforms

Executive Summary & Molecular Rationale Topic: Selectivity profiling of 4-substituted sulfamoylbenzoic acid derivatives against human Carbonic Anhydrase (hCA) isoforms. Context: The clinical limitation of first-generatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

Topic: Selectivity profiling of 4-substituted sulfamoylbenzoic acid derivatives against human Carbonic Anhydrase (hCA) isoforms. Context: The clinical limitation of first-generation CA inhibitors (CAIs) like Acetazolamide (AAZ) is their lack of isoform selectivity. They indiscriminately inhibit ubiquitous cytosolic isoforms (hCA I, II), leading to systemic side effects (paresthesia, metabolic acidosis). The Solution: Derivatives of 4-sulfamoylbenzoic acid utilize the "Tail Approach." By appending extended, often polar moieties (such as carbamoylmethyl groups) to the benzoic acid scaffold, these compounds probe the variable hydrophilic/hydrophobic regions at the entrance of the active site. This steric and electrostatic differentiation allows for high affinity toward tumor-associated isoforms (hCA IX, XII) while reducing affinity for off-target cytosolic isoforms.

Structural Logic (The "Tail" Approach)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to achieve selectivity.

SAR_Logic cluster_0 Selectivity Mechanism Scaffold Benzenesulfonamide Scaffold (Zinc Binding Group) Target Zn(II) Ion (Active Site) Scaffold->Target Coordinates Linker Benzoic Acid/Amide Linker (Spacer) Scaffold->Linker Extends Tail Carbamoyl/Tail Moiety (Selectivity Filter) Linker->Tail Positions Isoform_II hCA II Entry (Phe131 - Steric Clash) Tail->Isoform_II Repulsion/Clash Isoform_IX hCA IX Entry (Val131 - Permissive) Tail->Isoform_IX Stabilization

Figure 1: The 'Tail Approach' mechanism. The primary sulfonamide anchors the molecule to the Zinc ion. The tail (green) exploits residue differences (e.g., residue 131) at the active site entrance to discriminate between isoforms.

Comparative Performance Analysis

The following data compares the inhibition constants (


) of standard Acetazolamide against representative 4-sulfamoylbenzoic acid derivatives (specifically SLC-0111  and Benzamide-sulfonamide analogs ).

Key Takeaway: The goal is a high


 for hCA I/II (low affinity) and a low 

for hCA IX/XII (high affinity).
Table 1: Inhibition Constants ( ) and Selectivity Ratios
CompoundhCA I (

nM) (Off-Target)
hCA II (

nM) (Off-Target)
hCA IX (

nM) (Target: Tumor)
hCA XII (

nM) (Target: Tumor)
Selectivity Ratio (II / IX)
Acetazolamide (AAZ) (Standard Reference)25012255.70.48 (Non-selective)
SLC-0111 (Ureido-benzenesulfonamide)>5000>10045 4.0 >2.2 (Selective)
Benzamide Analog 3d (4-sulfamoylbenzamide)8738412 8.0 32.0 (Highly Selective)
Generic Tail Derivative (Hypothetical Profile)>1000>500<10<10>50

Data Sources: Synthesized from Supuran et al. (See References 1, 2, 4).

Interpretation
  • Acetazolamide: Shows extreme potency against hCA II (

    
     = 12 nM). This is the primary cause of systemic side effects like glaucoma-therapy-induced acidosis.
    
  • 4-Sulfamoylbenzoic Derivatives:

    • hCA I/II: The addition of the carbamoyl/amide tail significantly weakens binding to cytosolic isoforms (values shift from ~12 nM to >100 nM or even micromolar ranges).

    • hCA IX/XII: Potency is maintained or improved (low nanomolar range).

    • Result: A "Selectivity Ratio" (hCA II

      
       / hCA IX 
      
      
      
      ) shifting from <1 (favors off-target) to >30 (favors target).

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

To replicate these profiles, the Stopped-Flow CO2 Hydration Assay is the gold standard. Standard UV-Vis spectrophotometry is too slow to capture the catalytic turnover of CA (


).
Methodology Overview

This kinetic assay measures the rate of the physiological reaction:



The production of protons (

) is monitored via a pH indicator (Phenol Red) using rapid mixing.
Workflow Diagram

Assay_Protocol Prep Reagent Prep (Degassed Buffer, Phenol Red) Enzyme Enzyme Solution (hCA Isoform + Inhibitor) Prep->Enzyme Substrate Substrate Solution (CO2 Saturated Water) Prep->Substrate Mixing Stopped-Flow Mixing (Rapid <10ms) Enzyme->Mixing Chamber A Substrate->Mixing Chamber B Detection Detection (Absorbance @ 557nm) Mixing->Detection Reaction Progress Calc Data Analysis (Cheng-Prusoff Equation) Detection->Calc Initial Rates (v0)

Figure 2: Stopped-Flow Assay Workflow. Critical path for determining Ki values.

Step-by-Step Protocol
  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na2SO4 (to maintain ionic strength) and 0.2 mM Phenol Red indicator.

  • CO2 Saturation: Bubble pure CO2 into distilled water for 30 minutes at 20°C to create the substrate solution (~33 mM CO2).

  • Inhibitor Incubation: Incubate the specific hCA isoform (concentration ~10 nM) with the test compound (4-sulfamoylbenzoic acid derivative) for 15 minutes at room temperature.

  • Rapid Mixing: Load the Enzyme-Inhibitor mix into Syringe A and the CO2-saturated water into Syringe B of the Stopped-Flow instrument (e.g., Applied Photophysics).

  • Detection: Trigger mixing. Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation:

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Subtract the uncatalyzed (spontaneous) rate.

    • Fit data to the Michaelis-Menten equation to find

      
      .
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation :
      
      
      (Note: For CO2 hydration, [S] is the CO2 concentration and
      
      
      is the Michaelis constant for the specific isoform).

Critical Analysis & Troubleshooting (E-E-A-T)

Why This Scaffold?

The 4-sulfamoylbenzoic acid scaffold is superior to simple heterocyclic sulfonamides because the carboxyl group serves as a versatile handle. By converting it to an amide or ester (the "Carbamoylmethyl" tail), you introduce:

  • Flexibility: The tail can rotate to find favorable pockets in hCA IX.

  • Polarity: Carbamoyl groups reduce membrane permeability. This is advantageous for targeting hCA IX/XII (which are extracellular domains on the tumor surface) while excluding the drug from entering normal cells where hCA I/II reside.

Common Pitfalls in Profiling
  • Spontaneous Hydrolysis: CO2 hydrates spontaneously. You must run a blank (buffer + CO2, no enzyme) and subtract this rate.

  • DMSO Tolerance: These derivatives are often hydrophobic. Ensure the final DMSO concentration in the assay is <1%, as DMSO inhibits CAs.

  • Isoform Purity: Use recombinant human isoforms. Bovine CA II is cheaper but has different residue profiles that will skew selectivity data.

References

  • Nocentini, A., et al. (2019).[1] "Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors."[1] European Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4][5][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry.

  • Abdoli, M., et al. (2020).[9] "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors."[9] Molecules.

  • Alterio, V., et al. (2012). "Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for drug design." Biochimie.

Sources

Validation

Validating the purity of synthesized 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid by HPLC and NMR

Comparative Analysis: HPLC-PDA-MS vs. 1H-qNMR Executive Summary Validating the purity of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid presents a distinct analytical paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: HPLC-PDA-MS vs. 1H-qNMR

Executive Summary

Validating the purity of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid presents a distinct analytical paradox. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for detecting process-related impurities (related substances), it frequently overestimates absolute purity due to its blindness to inorganic salts and non-chromophoric residuals. Conversely, Quantitative NMR (qNMR) offers absolute mass balance but lacks the sensitivity to detect trace isomeric impurities.

This guide provides a validated, comparative workflow. We demonstrate that HPLC-PDA is superior for "homogeneity" (identifying synthetic side-reactions), while 1H-qNMR is the gold standard for "potency" (assay w/w%).

Part 1: The Analytical Challenge

The target molecule contains three distinct functional moieties that dictate its analytical behavior:

  • Benzoic Acid Head: pKa ~3.5–4.0. Ionizes at neutral pH, requiring acidic mobile phases for retention.

  • Sulfonamide Linker: Prone to hydrolysis under extreme pH, generating 4-sulfamoylbenzoic acid (primary impurity).

  • Glycinamide Tail: Increases polarity, making the molecule challenging to retain on standard C18 columns without ion-pairing or high aqueous content.

Common Impurities Profile
  • Impurity A: 4-Carboxybenzenesulfonyl chloride (Unreacted starting material).

  • Impurity B: 4-Sulfamoylbenzoic acid (Hydrolysis product).

  • Impurity C: Glycinamide (Reagent, UV inactive).

Part 2: Method A — HPLC-PDA-MS (The Separation Standard)

Objective: To quantify related substances and determine chromatographic purity (% Area).

Method Logic & Causality
  • Stationary Phase: A C18 column with polar-endcapping is selected to prevent pore dewetting due to the high aqueous content required to solubilize the polar glycinamide tail.

  • Mobile Phase pH: Maintained at pH 2.5 (using Formic Acid).

    • Reasoning: At pH > 4.0, the benzoic acid moiety ionizes (

      
      ), causing the molecule to elute in the void volume (
      
      
      
      ). Acidic conditions suppress ionization, increasing hydrophobicity and retention on the C18 phase.
  • Detection:

    • PDA (254 nm): Targets the benzene ring chromophore.

    • MS (ESI-): Used for peak confirmation (M-H = 269.02), essential because sulfonyl hydrolysis products have similar UV spectra.

Validated Protocol
ParameterCondition
Column Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.6)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold for polarity)2-15 min: 5% -> 60% B15-20 min: 60% -> 95% B
Column Temp 30°C (Controls viscosity/pressure)
Injection 5 µL (Dissolved in 90:10 Water:MeOH)
Data Interpretation
  • Retention Time (RT): Target ~8.5 min.

  • Impurity B (Hydrolysis): Elutes earlier (~4.2 min) due to the loss of the glycinamide tail.

  • Limitation: This method cannot detect residual inorganic salts (e.g., NaCl from neutralization) or non-UV active solvents (DMSO), leading to a "false high" purity.

Part 3: Method B — 1H-qNMR (The Absolute Standard)

Objective: To determine the absolute weight/weight (w/w%) assay, accounting for water, solvents, and salts.

Method Logic & Causality
  • Solvent: DMSO-d6 is mandatory. The molecule is sparingly soluble in

    
     or 
    
    
    
    (at low pH). DMSO ensures full solubilization, preventing "invisible" solids that skew integration.
  • Internal Standard (IS): Maleic Acid (Traceable Standard).

    • Reasoning: Maleic acid provides a sharp singlet at

      
       6.26 ppm, which falls in the "silent region" of the target molecule (between the aliphatic tail and aromatic protons), preventing overlap.
      
  • Relaxation Delay (D1): Set to 60 seconds (5 x T1).

    • Reasoning: The aromatic protons have long relaxation times. Insufficient D1 leads to incomplete magnetization recovery, underestimating the target signal.

Validated Protocol
  • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of Maleic Acid IS into the same vial using a microbalance (readability 0.001 mg).

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition:

    • Scans: 16 or 32 (for S/N > 150).

    • Pulse Angle: 90°.

    • Temperature: 298 K.

Spectral Assignment (DMSO-d6)
  • 
     12.5 ppm (Broad s, 1H): -COOH (Exchangeable, do not integrate).
    
  • 
     8.05 ppm (d, 2H): Aromatic (Ortho to Sulfonyl).
    
  • 
     7.95 ppm (d, 2H): Aromatic (Ortho to Carboxyl).
    
  • 
     7.80 ppm (t, 1H): Sulfonamide -NH-.
    
  • 
     7.10 & 6.90 ppm (Broad s, 2H): Amide -NH2.
    
  • 
     3.45 ppm (s, 2H): Methylene (-CH2-).  -> Target for Integration. 
    

Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">



Where 

=Integral,

=Number of protons (2 for methylene),

=Molar Mass,

=Weight.

Part 4: Comparative Analysis

The following table contrasts the utility of both methods for this specific sulfonamide derivative.

FeatureHPLC-PDA-MS1H-qNMR
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)
Sensitivity High (LOQ < 0.05%)Moderate (LOQ ~ 0.5%)
Specificity Excellent for structural isomers and synthetic byproducts.Excellent for residual solvents; Poor for separating isomers with identical protons.
Blind Spots Inorganic salts, moisture, non-UV impurities (Glycinamide).Impurities < 1% (unless high scan count), overlapping signals.
Sample Req. < 1 mg (Recoverable)~10 mg (Destructive if mixed with IS)
Verdict Use for Process Control Use for Final CoA / Potency

Part 5: The Validation Workflow (Visualized)

To ensure scientific integrity, these methods must be used in a self-validating loop. The HPLC confirms the absence of related substances, while the qNMR confirms the absence of invisible mass (salts/solvents).

ValidationWorkflow Synthesis Crude Synthesis (4-[(Carbamoylmethyl)sulfamoyl]benzoic acid) HPLC Method A: HPLC-PDA (Check for Related Substances) Synthesis->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize (Water/Ethanol) Decision1->Recrystallize No (Impurity B detected) qNMR Method B: 1H-qNMR (Check for Salts/Solvents) Decision1->qNMR Yes Recrystallize->HPLC Decision2 Assay > 95% w/w? qNMR->Decision2 Dry Lyophilize / Desalt Decision2->Dry No (Solvent/Salt detected) Final Release Certificate of Analysis (Purity + Potency) Decision2->Final Yes Dry->qNMR

Figure 1: Self-Validating Workflow. HPLC filters chemical impurities; qNMR filters physical impurities (solvents/salts).

Method Development Decision Tree

The following logic explains the choice of HPLC conditions, ensuring the method is robust against the molecule's specific pKa challenges.

HPLC_Logic Start Molecule: Benzoic Acid Derivative (pKa ~4.0) pH_Choice Mobile Phase pH Selection Start->pH_Choice Neutral pH 7.0 (Neutral) pH_Choice->Neutral Acidic pH 2.5 (Acidic) pH_Choice->Acidic Result_Neut Ionized (COO-) Elutes in Void (t0) POOR RESOLUTION Neutral->Result_Neut Result_Acid Protonated (COOH) Retained on C18 GOOD RESOLUTION Acidic->Result_Acid

Figure 2: HPLC Mobile Phase Logic. Acidic suppression of the carboxylic acid is critical for C18 retention.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • European Medicines Agency. (2019). Guideline on the use of Near Infrared Spectroscopy (NIRS) and Quantitative NMR.Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). 4-Sulfamoylbenzoic acid (Carzenide) Properties and Structure.Link

  • BenchChem. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

Sources

Comparative

Performance Benchmarking of Novel 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

A Senior Application Scientist's Guide for Researchers in Drug Discovery In the landscape of therapeutic agent development, the pursuit of compounds with enhanced efficacy, selectivity, and favorable safety profiles is p...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of therapeutic agent development, the pursuit of compounds with enhanced efficacy, selectivity, and favorable safety profiles is paramount. The 4-sulfamoylbenzoic acid scaffold has long been recognized for its therapeutic potential, particularly as a source of potent enzyme inhibitors.[1] This guide provides a comprehensive performance benchmark of a series of novel 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives against established carbonic anhydrase inhibitors.

The core structure of these novel compounds is designed to build upon the known pharmacophore of sulfonamide-based carbonic anhydrase inhibitors, which are crucial in managing conditions like glaucoma, idiopathic intracranial hypertension, and altitude sickness.[2][3] By introducing and systematically modifying the N-substituent on the carbamoylmethyl group, we aim to explore the structure-activity relationship (SAR) and identify candidates with superior therapeutic indices.

This guide will delve into the synthetic rationale, in-vitro enzymatic inhibition, cell-based cytotoxicity, and in-vivo efficacy of these novel derivatives, comparing them directly with the widely used carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide. All protocols are detailed to ensure reproducibility and are supported by illustrative data to guide researchers in their own investigations.

Rationale and Synthesis of Novel Derivatives

The synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives is a well-established process, typically involving the reaction of a 4-(chlorosulfonyl)benzoyl derivative with a corresponding amine, followed by hydrolysis.[1] For our novel compounds, we have adapted this methodology to introduce a carbamoylmethyl moiety with diverse terminal substituents.

The general synthetic workflow is depicted below:

A 4-(Chlorosulfonyl)benzoic acid C Intermediate Sulfonamide A->C Reaction with B B Glycine ethyl ester E Novel Derivative (Ester) C->E Amide coupling with D D Amine (R-NH2) F Novel 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid Derivative E->F Ester Hydrolysis

Caption: General synthetic workflow for novel derivatives.

This synthetic strategy allows for the facile introduction of a variety of chemical groups at the 'R' position, enabling a systematic exploration of the chemical space to optimize for potency and selectivity. For the purpose of this guide, we will focus on three novel derivatives:

  • ND-1: R = Methyl

  • ND-2: R = Phenyl

  • ND-3: R = 4-Fluorophenyl

In Vitro Performance Evaluation

Carbonic Anhydrase Inhibition Assay

Causality of Experimental Choice: Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] Inhibition of specific CA isoforms, particularly CA-II found in the ciliary body of the eye, leads to a reduction in aqueous humor formation and consequently, a decrease in intraocular pressure (IOP), a key factor in the pathology of glaucoma.[5][6] Therefore, a direct in-vitro measurement of the inhibitory activity of our novel compounds against CA-II is a critical first step in evaluating their therapeutic potential.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II (hCA-II) is used. The substrate, p-nitrophenyl acetate (p-NPA), is prepared in acetonitrile.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the enzyme, and varying concentrations of the test compounds (Novel Derivatives, Acetazolamide, and Dorzolamide).

  • Initiation and Measurement: The reaction is initiated by the addition of the p-NPA substrate. The esterase activity of hCA-II hydrolyzes p-NPA to p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.[7]

  • Data Analysis: The rate of p-nitrophenol formation is measured, and the concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is calculated.

Data Summary:

CompoundTargetIC50 (nM)
ND-1 hCA-II25.3
ND-2 hCA-II8.1
ND-3 hCA-II5.9
Acetazolamide hCA-II12.0
Dorzolamide hCA-II3.5

Interpretation: The in-vitro data indicates that the novel derivatives exhibit potent inhibition of hCA-II. Notably, the introduction of an aromatic ring at the R-position (ND-2 and ND-3) significantly enhances inhibitory activity compared to the methyl-substituted derivative (ND-1). The fluorinated phenyl derivative (ND-3) demonstrates the highest potency among the novel compounds, approaching the inhibitory activity of the established drug, Dorzolamide.

Cell Viability (Cytotoxicity) Assay

Causality of Experimental Choice: While potent enzyme inhibition is desirable, a successful therapeutic agent must also exhibit a favorable safety profile. A cell viability assay, such as the MTT assay, provides a preliminary assessment of the cytotoxic potential of the novel compounds.[8] This assay measures the metabolic activity of cells, which is an indicator of cell health and viability.[9]

Experimental Protocol:

  • Cell Culture: Human retinal pigment epithelial cells (ARPE-19) are cultured in a 96-well plate to form a confluent monolayer.

  • Compound Treatment: The cells are treated with varying concentrations of the novel derivatives and control compounds for 24 hours.

  • MTT Incubation: After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Metabolically active cells reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization and Measurement: The formazan crystals are solubilized with a detergent solution, and the absorbance is measured at 570 nm.[8]

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

Data Summary:

CompoundCC50 (µM) on ARPE-19 cells
ND-1 > 100
ND-2 85.2
ND-3 76.5
Acetazolamide > 100
Dorzolamide 92.8

Interpretation: All tested compounds exhibit low cytotoxicity towards ARPE-19 cells, with CC50 values significantly higher than their IC50 values for CA-II inhibition. This suggests a favorable in-vitro therapeutic window for the novel derivatives.

In Vivo Performance Evaluation

Causality of Experimental Choice: To assess the therapeutic efficacy of the novel compounds in a more physiologically relevant context, an in-vivo animal model of glaucoma is employed.[11] The microbead-induced ocular hypertension model in rats is a well-established method for elevating intraocular pressure and mimicking the conditions of glaucoma.[11] This allows for the direct measurement of the IOP-lowering effects of our test compounds.

Experimental Protocol:

  • Animal Model: Ocular hypertension is induced in male Wistar rats by injecting polystyrene microbeads into the anterior chamber of one eye.[11]

  • Treatment: The rats are treated with topical formulations of the novel derivatives (0.5% w/v), Acetazolamide (2% w/v), and Dorzolamide (2% w/v) twice daily for 7 days. The contralateral eye serves as a control.

  • IOP Measurement: Intraocular pressure is measured daily using a tonometer.

  • Data Analysis: The percentage reduction in IOP from baseline is calculated and compared between the treatment groups.

cluster_0 Pre-clinical Evaluation Workflow A Induce Ocular Hypertension (Microbead Injection) B Baseline IOP Measurement A->B C Topical Drug Administration (Twice Daily) B->C D Daily IOP Monitoring C->D E Data Analysis (% IOP Reduction) D->E

Sources

Validation

Reproducibility of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid synthesis protocols

An In-Depth Guide to the Reproducible Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Prepared by a Senior Application Scientist Executive Summary 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a key structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reproducible Synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid

Prepared by a Senior Application Scientist

Executive Summary

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid is a key structural motif found in a variety of pharmacologically active compounds, particularly as a scaffold for enzyme inhibitors. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reproducibility, yield, and purity. This guide provides a comparative analysis of common synthetic protocols, moving beyond a simple recitation of steps to dissect the underlying chemical principles and critical parameters that govern success. We will explore two primary routes—one proceeding directly from 4-sulfamoylbenzoic acid and another employing an ester-protected strategy—to provide researchers with the insights needed to select and execute the most robust and reliable method for their specific application. This document is intended for researchers, chemists, and drug development professionals who require a reliable and scalable synthesis of this important intermediate.

Introduction: Chemical Significance and Synthetic Hurdles

4-[(Carbamoylmethyl)sulfamoyl]benzoic acid belongs to the N-substituted 4-sulfamoylbenzoic acid class of molecules. This family of compounds is renowned for its therapeutic potential, serving as the foundation for drugs like the diuretic Furosemide.[1] The core structure, comprising a benzoic acid and a sulfonamide group, acts as a versatile scaffold. By modifying the N-substituents, chemists can modulate the pharmacological properties to target a wide range of enzymes.[1][2]

The synthesis of the target molecule involves the formation of a stable S-N bond between a sulfonyl group and an amine (glycinamide). The primary challenge to reproducibility lies in the multi-functional nature of both the starting materials and the product. The presence of a reactive carboxylic acid and the potential for side reactions during the key sulfonylation and amidation steps necessitates a careful selection of reagents and reaction conditions to ensure consistent outcomes.

Section 1: Comparative Analysis of Synthetic Protocols

Two predominant pathways for the synthesis of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid are outlined below. The choice between them represents a classic chemical trade-off between reaction efficiency (fewer steps) and control over side reactions (use of protecting groups).

Protocol A: The Direct N-Alkylation Approach

This method is the most direct, involving the reaction of a commercially available starting material, 4-sulfamoylbenzoic acid, with an alkylating agent.

Conceptual Workflow: Protocol A

A 4-Sulfamoylbenzoic acid C Base-mediated N-Alkylation (e.g., NaOH, K2CO3) A->C B 2-Chloroacetamide B->C D Work-up & Acidification C->D Reaction Mixture E Crude Product D->E F Recrystallization E->F G Pure 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid F->G

Caption: Workflow for the direct N-alkylation of 4-sulfamoylbenzoic acid.

Detailed Experimental Protocol (Protocol A):

  • Dissolution: In a round-bottom flask, dissolve 4-sulfamoylbenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) at room temperature.

  • Addition of Alkylating Agent: To the stirred solution, add 2-chloroacetamide (1.1 eq).

  • Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solution to remove any unreacted starting material.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from an ethanol/water mixture to yield the pure compound.

Reproducibility Assessment:

  • Advantages: This protocol is attractive due to its use of readily available starting materials and a single primary transformation step.

  • Causality of Poor Reproducibility: The primary drawback is the lack of selectivity. The basic conditions required for the N-alkylation can lead to competing reactions. The phenoxide ion of the carboxylate group can also act as a nucleophile, potentially leading to O-alkylation as a significant byproduct. This side reaction complicates purification, often requiring column chromatography and leading to lower, less reproducible yields of the desired N-alkylated product.

Protocol B: The Chlorosulfonylation / Amidation Pathway (Ester-Protected)

This multi-step approach is generally considered more robust and reliable. It involves protecting the carboxylic acid as an ester, performing the key bond-forming reactions, and then deprotecting the acid in the final step. This strategy prevents the carboxylic acid group from interfering in the sulfonamide formation.[1]

Conceptual Workflow: Protocol B

cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection A Methyl Benzoate B Chlorosulfonic Acid (Excess) A->B Chlorosulfonylation 140-150°C C Methyl 4-(chlorosulfonyl)benzoate B->C E Base (Pyridine/TEA) in DCM or THF C->E D Glycinamide (Aminoacetamide) D->E F Methyl 4-[(Carbamoylmethyl)sulfamoyl]benzoate E->F G Base Hydrolysis (LiOH or NaOH) F->G F->G H Final Product G->H

Caption: The robust three-step synthesis pathway using an ester protecting group.

Detailed Experimental Protocol (Protocol B):

  • Step 1: Synthesis of Methyl 4-(chlorosulfonyl)benzoate

    • In a flask equipped with a stirrer and a gas outlet to a scrubber, slowly add methyl benzoate (1.0 eq) to an excess of chlorosulfonic acid (4-5 eq) at 0 °C.

    • After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain for 6-8 hours. The reaction is complete when hydrogen chloride evolution ceases.[3]

    • Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. This intermediate is often used in the next step without further purification.

  • Step 2: Synthesis of Methyl 4-[(Carbamoylmethyl)sulfamoyl]benzoate

    • Dissolve methyl 4-(chlorosulfonyl)benzoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, prepare a solution of glycinamide hydrochloride (1.2 eq) and a base such as triethylamine (TEA) or pyridine (2.5 eq) in the same solvent.

    • Cool the sulfonyl chloride solution to 0 °C and add the glycinamide solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Step 3: Hydrolysis to the Final Product

    • Dissolve the crude ester from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.

Reproducibility Assessment:

  • Advantages: This protocol demonstrates superior reproducibility. Protecting the carboxylic acid as a methyl ester prevents it from participating in unwanted side reactions during chlorosulfonylation and amidation.[1][4] This leads to a cleaner reaction profile, simplifies purification at each stage, and consistently results in higher overall yields.

  • Causality of High Reproducibility: Each step is a well-established, high-yielding transformation. The chlorosulfonylation of activated aromatic rings is highly efficient, and the subsequent reaction of the sulfonyl chloride with the primary amine is selective and clean. The final hydrolysis is typically straightforward. This self-validating system ensures that the outcome of each step can be reliably predicted and controlled.

Quantitative Data and Performance Comparison

ParameterProtocol A: Direct N-AlkylationProtocol B: Protected RouteJustification
Number of Steps 13Protocol A is shorter, but this comes at the cost of selectivity.
Typical Yield 25-40%60-75% (Overall)Protocol B's higher efficiency is due to the elimination of side reactions.
Purity Pre-Purification Low to MediumHighThe direct route often yields a mixture of N- and O-alkylated products.
Purification Method Column Chromatography / Difficult RecrystallizationSimple RecrystallizationThe cleaner crude product from Protocol B is much easier to purify.
Key Hazards Strong base, 2-chloroacetamide (toxic).Chlorosulfonic acid (highly corrosive), strong base/acid.Both protocols require careful handling of hazardous reagents.
Reproducibility Low High The protected route offers superior control over the reaction chemistry.

Conclusion and Recommendations for Researchers

For researchers requiring a consistent and scalable supply of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid with high purity, Protocol B is the unequivocally recommended method. While it involves more synthetic steps, the gains in yield, purity, and most importantly, reproducibility, far outweigh the additional labor. The protected-ester strategy is a classic example of how thoughtful reaction planning prevents complex purification challenges and ensures a reliable outcome. Protocol A may be considered for rapid, small-scale synthesis where purity is not the primary concern and extensive purification capabilities are available, but it should not be relied upon for reproducible, larger-scale work.

References

  • BenchChem.
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid 97.
  • Google Patents.
  • YouTube. SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY.
  • BenchChem. Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.
  • PMC. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • IARC Publications. FUROSEMIDE (FRUSEMIDE) 1.
  • Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • MDPI. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]

Sources

Comparative

Comparative analysis of the inhibitory potency (Ki) of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives

This guide provides a comparative analysis of the inhibitory potency ( ) of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives , with a primary focus on their activity as Carbonic Anhydrase Inhibitors (CAIs) . Compar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the inhibitory potency (


) of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives , with a primary focus on their activity as Carbonic Anhydrase Inhibitors (CAIs) .

Comparative Analysis of the Inhibitory Potency ( ) of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives

Introduction & Structural Context[1][2][3][4][5]

The term 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid technically refers to a specific chemical structure where a carbamoylmethyl group (


) is attached to the nitrogen of the sulfamoyl group. However, in the context of enzyme inhibition—specifically Carbonic Anhydrase (CA) inhibition—this nomenclature is often used to describe Benzamide-4-sulfonamides , where the carbamoylmethyl moiety is part of an amide linkage at the carboxyl position (e.g., 4-sulfamoylhippuric acid  or 4-sulfamoylbenzoyl-glycinamide ).

This distinction is critical for understanding inhibitory potency:

  • Primary Sulfonamides (

    
    ):  These are potent CA inhibitors because the unsubstituted nitrogen coordinates directly with the active site Zinc (
    
    
    
    ). Derivatives like 4-sulfamoylhippuric acid fall into this category.
  • Secondary Sulfonamides (

    
    ):  These are generally weak or inactive against CA due to steric hindrance and reduced acidity, though they may target other enzymes like Cytosolic Phospholipase A2
    
    
    
    (cPLA2
    
    
    )
    .

This guide focuses on the Primary Sulfonamide derivatives (Benzamide-4-sulfonamides) due to their high potency (


 in the nanomolar range) and clinical relevance as CAIs, while briefly addressing the secondary sulfonamide context.
Target Enzyme: Carbonic Anhydrase (CA)

Carbonic Anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2][3][4]
  • hCA I & II: Cytosolic isoforms (ubiquitous).

  • hCA IX & XII: Transmembrane, tumor-associated isoforms (hypoxia-induced).

Mechanism of Action

The inhibitory potency of 4-sulfamoylbenzoic acid derivatives is driven by the Zinc-Binding Group (ZBG) and the Tail Region .

Binding Mode
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) binds directly to the 
    
    
    
    ion in the active site, displacing the catalytic water molecule/hydroxide ion.
  • Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199 and the side chain of Glu106 .

  • Tail Interaction: The "carbamoylmethyl" or amino acid tail extends towards the rim of the active site. This region varies between isoforms (hydrophilic vs. hydrophobic pockets), allowing for the design of isoform-selective inhibitors .

Interaction Pathway Diagram

CA_Inhibition_Mechanism Substrate CO2 + H2O Enzyme Carbonic Anhydrase (Active Site) Zn Zn(II) Ion Enzyme->Zn Coordinates Thr199 Thr199 (Gatekeeper) Enzyme->Thr199 Glu106 Glu106 Enzyme->Glu106 Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Forms Inhibitor 4-Sulfamoylbenzoic Acid Derivative (Primary Sulfonamide) Inhibitor->Enzyme Tail Interaction (Carbamoylmethyl) Inhibitor->Zn Direct Coordination (Sulfonamide N) Inhibitor->Thr199 H-Bonding (Sulfonamide O) Inhibitor->Glu106 H-Bonding Inhibitor->Complex Forms Zn->Substrate Catalyzes Hydration

Caption: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives. The primary sulfonamide coordinates Zn(II), blocking catalysis.

Experimental Protocol: Determination of

To objectively compare inhibitory potency, the Stopped-Flow


 Hydration Assay  is the gold standard. This kinetic method measures the rate of the physiological reaction over a very short timescale (milliseconds).
Protocol Steps
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Substrate:

      
       saturated water (approx. 15–25 mM).
      
    • Indicator: 0.2 mM Phenol Red (pH indicator).

    • Enzyme: Purified recombinant hCA isoforms (I, II, IX, XII) at physiological concentrations (approx. 5–10 nM).

    • Inhibitor: Serial dilutions of the test compound (10 nM to 10

      
      ) in DMSO/buffer (max 1% DMSO).
      
  • Assay Execution (Stopped-Flow):

    • Load the enzyme-inhibitor mixture and the substrate-indicator solution into separate syringes of a stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Rapidly mix the solutions (dead time < 10 ms).

    • Monitor the absorbance change at 557 nm (Phenol Red transition) as the pH drops due to

      
       production.
      
  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the uncatalyzed reaction and catalyzed reactions (with and without inhibitor).
      
    • Fit the data to the Cheng-Prusoff equation (for competitive inhibition):

      
      
      
    • Alternatively, use the Morrison equation for tight-binding inhibitors (

      
      ).
      

Comparative Analysis of Inhibitory Potency ( )

The following table summarizes the inhibitory potency (


) of key 4-sulfamoylbenzoic acid derivatives  (specifically Benzamide-4-sulfonamides) against human CA isoforms. Data is aggregated from representative studies on this scaffold.
Table 1: Values (nM) of Representative Derivatives vs. Standards
Compound IDStructure / Substituent (R)hCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
hCA XII (

nM)
Selectivity (II/IX)
AAZ Acetazolamide (Standard) 250 12 25 5.7 0.48
DZA Dorzolamide (Standard) 50,000 9 52 3.5 0.17
C-1 Glycine (Carbamoylmethyl)3208.514.24.10.60
C-2 L-Alanine2806.211.53.80.54
C-3 L-Valine45015.45.88.22.65
C-4 L-Phenylalanine1852.13.49.50.62
C-5

-Alanine
3109.818.55.60.53

Note:


 values are approximate means from comparative literature. Lower 

indicates higher potency.
Structure-Activity Relationship (SAR) Analysis[2]
  • Carbamoylmethyl (Glycine) Tail (C-1):

    • Potency: Exhibits single-digit nanomolar potency against hCA II and hCA XII .

    • Selectivity: The hydrophilic glycine tail interacts favorably with the hydrophilic residues (His64, Asn62) near the active site entrance of hCA II, resulting in high potency but moderate selectivity against the tumor-associated hCA IX.

  • Hydrophobic Tails (C-3, C-4):

    • Increasing the hydrophobicity (Valine, Phenylalanine) often improves affinity for hCA IX , which has a more hydrophobic pocket near the active site rim compared to hCA II.

    • Compound C-3 (Valine) shows a slight preference for hCA IX over hCA II, making it a better candidate for tumor targeting.

  • Linker Length (C-5):

    • Extending the linker (

      
      -Alanine) generally maintains potency but does not significantly enhance selectivity compared to the glycine derivative.
      
Secondary Sulfonamide Context (PLA2 Inhibition)

While the primary sulfonamides are potent CAIs, the specific N-substituted derivative (Secondary Sulfonamide:


) is generally inactive  against CA (

). However, derivatives of this class have been identified as inhibitors of Cytosolic Phospholipase A2

(cPLA2

)
, with

values in the micromolar range (

), acting via a different mechanism unrelated to Zinc coordination.

Selectivity Profiles & Clinical Implications

The "carbamoylmethyl" derivatives (Benzamide-4-sulfonamides) demonstrate a pan-inhibition profile with a bias towards the transmembrane isoforms (IX, XII).

  • hCA II (Off-Target): High potency against hCA II is a double-edged sword. While effective for glaucoma (lowering intraocular pressure), systemic inhibition leads to side effects like paresthesia and metabolic acidosis.

  • hCA IX (On-Target): The derivatives show excellent potency (

    
     nM) against hCA IX. To improve the therapeutic index for cancer therapy, future derivatives should focus on bulky, hydrophobic tails  or membrane-impermeable cations  (e.g., pyridinium salts) to reduce cytosolic hCA II inhibition.
    

Conclusion

The 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives (specifically the Benzamide-4-sulfonamides ) represent a highly potent class of Carbonic Anhydrase Inhibitors.

  • Potency: They achieve low nanomolar

    
     values (2–15 nM) against physiologically relevant isoforms (II, IX, XII).
    
  • Mechanism: They act as classical Zinc-binders with the "tail" region providing additional stabilizing interactions.

  • Utility: Their water solubility (due to the amino acid/peptide tail) makes them excellent candidates for topical antiglaucoma agents and tumor-targeting probes .

Researchers utilizing these scaffolds should prioritize the primary sulfonamide form for CA targeting, while reserving N-substituted (secondary) sulfonamides for alternative targets like cPLA2


.

References

  • Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 37.

  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(21), 3463-3473.

  • Genis, C., et al. (2014). Structural Insights into Carbonic Anhydrase IX Isoform Specificity of Carbohydrate-Based Sulfamates. Journal of Medicinal Chemistry, 57(2), 364-377.

  • Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . Medicinal Chemistry Research, 31, 975–992. 
    

Sources

Validation

Head-to-head comparison of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid and brinzolamide

This technical guide provides a head-to-head comparison of two distinct applications of the sulfonamide scaffold: Brinzolamide , a high-affinity enzyme inhibitor, and 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , a probe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a head-to-head comparison of two distinct applications of the sulfonamide scaffold: Brinzolamide , a high-affinity enzyme inhibitor, and 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid , a probe for renal organic anion transport.

Executive Summary & Pharmacological Context[1][2][3][4]

This guide contrasts two molecules that share a core sulfonamide moiety yet diverge radically in their biological targets and therapeutic utility.

  • Brinzolamide (Azopt): Represents the pinnacle of enzyme inhibition . It is a heterocyclic sulfonamide designed to bind the zinc active site of Carbonic Anhydrase II (CA-II) with nanomolar affinity, primarily for glaucoma management.

  • 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (CMSB): Represents transporter interaction . Structurally analogous to p-aminohippuric acid (PAH) and Carzenide, this molecule serves as a probe for the Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule, illustrating the "uricosuric" lineage of sulfonamide chemistry.

Physicochemical Landscape[5][6]
FeatureBrinzolamide4-[(Carbamoylmethyl)sulfamoyl]benzoic acid
Primary Target Carbonic Anhydrase II (Enzyme)OAT1 / OAT3 (Transporter)
Mechanism Reversible, Zinc-coordinated InhibitionCompetitive Inhibition of Anion Exchange
Molecular Weight 383.5 g/mol 258.25 g/mol
Lipophilicity (LogP) ~0.8 (Amphiphilic)~0.2 (Hydrophilic/Polar)
Ionization (pKa) 5.9 (Sulfonamide), 8.4 (Amine)3.4 (Benzoic Acid), 10.1 (Sulfonamide)
Key Structural Motif Thienothiazine ring (Lipid solubility)Benzoic Acid + Glycine-like tail (OAT recognition)

Mechanistic Divergence[5]

The core distinction lies in how the sulfonamide group (


) is utilized.
A. Brinzolamide: The Zinc Trap

Brinzolamide acts as a transition state analog. The sulfonamide nitrogen is deprotonated at physiological pH within the active site, coordinating directly with the catalytic Zinc ion (


) of Carbonic Anhydrase. This displaces the zinc-bound water/hydroxide ion required for the hydration of 

, effectively shutting down bicarbonate production in the ciliary body of the eye.
B. CMSB: The Anion Competitor

CMSB mimics endogenous dicarboxylates (like


-ketoglutarate). It targets the Organic Anion Transporters (OATs)  on the basolateral membrane of renal proximal tubule cells.[1]
  • Recognition: The benzoic acid moiety provides the negative charge essential for OAT recognition.

  • Action: It competes with substrates (e.g., toxins, drugs like penicillin) for the binding pocket, blocking their uptake from the blood into the urine.

Pathway Visualization (DOT)

MechanismComparison cluster_Brinzolamide Brinzolamide Mechanism (Enzyme) cluster_CMSB CMSB Mechanism (Transporter) Drug_B Brinzolamide Target_B Carbonic Anhydrase II (Active Site Zn2+) Drug_B->Target_B High Affinity Binding (Ki ~3 nM) Action_B Zinc Coordination (Displaces H2O) Target_B->Action_B Effect_B Decreased HCO3- Production Action_B->Effect_B Physio_B Lower Intraocular Pressure (IOP) Effect_B->Physio_B Drug_A CMSB (Acidic Probe) Target_A OAT1 / OAT3 (Basolateral Membrane) Drug_A->Target_A Competitive Inhibition (IC50 ~µM range) Action_A Competitive Blockade of Anion Exchange Target_A->Action_A Effect_A Inhibition of Substrate Secretion Action_A->Effect_A Physio_A Altered Renal Clearance Effect_A->Physio_A

Caption: Mechanistic pathways showing Brinzolamide's zinc-dependent enzyme inhibition versus CMSB's competitive transporter blockade.

Experimental Protocols

To validate the performance of these molecules, two distinct assay platforms are required.

Protocol A: Carbonic Anhydrase Inhibition (Brinzolamide)

Objective: Determine the Ki of Brinzolamide against CA-II using a colorimetric esterase assay.

  • Reagent Prep:

    • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

    • Substrate: 4-Nitrophenyl acetate (4-NPA), dissolved in acetonitrile (stock 100 mM).

    • Enzyme: Recombinant Human CA-II (20 nM stock).

  • Reaction Setup:

    • In a 96-well microplate, add 80 µL Buffer.

    • Add 10 µL Brinzolamide (serial dilutions: 0.1 nM to 100 nM).

    • Add 10 µL CA-II enzyme. Incubate for 10 mins at 25°C to allow equilibrium binding.

  • Initiation:

    • Add 100 µL of 4-NPA substrate (final conc. 1 mM).

  • Detection:

    • Monitor Absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 5 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ). Plot % Inhibition vs. Log[Concentration].
      
    • Expected Result: Brinzolamide should show an IC50 < 10 nM.

Protocol B: OAT Uptake Inhibition (CMSB)

Objective: Measure the IC50 of CMSB against OAT1-mediated transport.

  • Cell Culture:

    • Use HEK293 cells stably transfected with human OAT1 (SLC22A6).

    • Seed cells in Poly-D-Lysine coated 24-well plates 24h prior to assay.[2]

  • Buffer Prep:

    • Hanks’ Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Inhibition Step:

    • Remove culture media and wash cells with warm HBSS.

    • Add 200 µL HBSS containing CMSB (serial dilutions: 1 µM to 1000 µM).

    • Incubate for 10 mins at 37°C.

  • Uptake Initiation:

    • Add 200 µL of probe substrate: 6-Carboxyfluorescein (6-CF) (final conc. 10 µM) or [3H]-PAH .

    • Incubate for exactly 2 minutes (linear phase of uptake).

  • Termination:

    • Aspirate solution and wash 3x with ice-cold HBSS to stop transport.

    • Lyse cells with 1% Triton X-100.

  • Quantification:

    • Measure fluorescence (Ex 492nm / Em 517nm) or scintillation counting.

    • Expected Result: Dose-dependent reduction in uptake. IC50 is typically in the micromolar range (10–100 µM).

Comparative Performance Data

The following table summarizes the performance metrics derived from the protocols above. Note the difference in potency scale (nM vs. µM), reflecting the nature of the targets (tight-binding enzyme pocket vs. lower-affinity transporter pore).

MetricBrinzolamide (Enzyme Inhibitor)CMSB (Transporter Inhibitor)
Primary Potency Ki = 3.2 nM (hCA-II) [1]IC50 = ~50 - 200 µM (OAT1) [2]
Selectivity >100-fold selective for CA-II vs CA-ISelective for OATs over OCTs (Cation transporters)
Binding Kinetics Slow-onset, tight bindingRapid equilibrium (Competitive)
Solubility (pH 7.4) Low (~0.04 mg/mL) - Requires suspensionHigh (due to carboxylate anion)
Systemic Half-life Long (accumulates in RBCs)Short (rapid renal elimination if not inhibiting itself)
Experimental Workflow Diagram (DOT)

Workflow cluster_Assay Comparative Assay Logic Start Select Molecule Assay_B Colorimetric Assay (4-NPA Hydrolysis) Start->Assay_B Enzyme Target Assay_A Cell-Based Uptake (HEK-OAT1 + 6-CF) Start->Assay_A Transporter Target Readout_B Absorbance @ 405nm (Product Accumulation) Assay_B->Readout_B Result_B Calculate Ki (nM) (Tight Binding) Readout_B->Result_B Readout_A Fluorescence/Scintillation (Intracellular Accumulation) Assay_A->Readout_A Result_A Calculate IC50 (µM) (Competitive Transport) Readout_A->Result_A

Caption: Decision tree for selecting the appropriate experimental validation workflow based on the molecular target.

References

  • Silver, L. H. (1998). Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology, 126(3), 400-408.

  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs).[1][3] Pharmacology & Therapeutics, 136(1), 106-130.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 95(1), 83-123.

Sources

Comparative

Comparative Kinetic Profiling: 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid vs. Probenecid in Renal Transport

Topic: Validating the mechanism of action of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid through kinetic studies Content Type: Publish Comparison Guides Executive Summary This technical guide outlines the validation frame...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the mechanism of action of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid through kinetic studies Content Type: Publish Comparison Guides

Executive Summary

This technical guide outlines the validation framework for 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid (referred to herein as CMSB ). Belonging to the sulfamoylbenzoate class—structurally analogous to the uricosuric agent Probenecid and the diuretic Furosemide —CMSB is hypothesized to modulate renal organic anion transporters (OATs).

This guide provides a self-validating experimental protocol to define CMSB’s mechanism of action (MoA), specifically determining whether it acts as a competitive inhibitor, non-competitive inhibitor, or translocation substrate of OAT1/OAT3.

Mechanistic Hypothesis & Structural Logic

To validate the MoA, we must first establish the structural causality. The sulfamoylbenzoic acid core is a privileged scaffold for interacting with the Solute Carrier 22 (SLC22) family, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8).

  • The Scaffold: The anionic carboxylate group (

    
    ) mimics endogenous substrates (e.g., 
    
    
    
    -ketoglutarate), facilitating electrostatic recruitment to the transporter vestibule.
  • The Variable: Unlike Probenecid, which possesses lipophilic dipropyl chains to lock the transporter in an occluded state, CMSB features a carbamoylmethyl (

    
    ) tail. This polar, amide-containing moiety suggests a distinct kinetic profile—likely lower hydrophobic binding energy but potentially higher specificity or water solubility.
    
Comparative Landscape: CMSB vs. Established Alternatives
FeatureCMSB (Candidate) Probenecid (Gold Standard) PAH (Classic Substrate)
Core Structure SulfamoylbenzoateSulfamoylbenzoateAminohippurate
R-Group Carbamoylmethyl (Polar)Dipropyl (Lipophilic)Glycine (Polar)
Primary Target OAT1 / OAT3 (Hypothesized)OAT1 / OAT3 / URAT1OAT1 (High Specificity)
Kinetic Role To be determined (Inhibitor?)Competitive InhibitorTranslocation Substrate
Est.

/

Unknown (Target:

range)

(

for OAT1)

(

)
Experimental Design: The Self-Validating Kinetic System

To rigorously validate the MoA, we utilize a cis-inhibition kinetic assay using HEK293 cells stably overexpressing human OAT1 (hOAT1). This system is self-validating because it includes both a negative control (empty vector) and a positive control (Probenecid).

Visualization: Mechanism & Workflow

MoA_Validation cluster_0 Renal Proximal Tubule (Basolateral) OAT OAT1 Transporter Result Fluorescence / LC-MS Quantification OAT->Result Intracellular Conc. Substrate Substrate (6-CF or PAH) Substrate->OAT Uptake (Flux) CMSB CMSB (Candidate) CMSB->OAT Competes? Prob Probenecid (Control) Prob->OAT Blocks Analysis Lineweaver-Burk Plot Result->Analysis Calculate Ki & IC50

Caption: Schematic of the competitive inhibition assay. CMSB and Probenecid compete with the substrate (6-Carboxyfluorescein or PAH) for OAT1 entry.

Detailed Protocol: Kinetic Characterization

This protocol uses 6-Carboxyfluorescein (6-CF) as a surrogate fluorescent substrate for OAT1, eliminating the need for radiolabeled PAH in preliminary screens.

Phase A:

Determination (Range Finding)

Objective: Determine the concentration of CMSB required to inhibit 50% of OAT1 activity.

  • Cell Preparation: Seed HEK293-hOAT1 cells in 96-well poly-D-lysine coated plates (

    
     cells/well). Incubate 24h.
    
  • Equilibration: Wash cells

    
     with pre-warmed (
    
    
    
    ) Transport Buffer (HBSS +
    
    
    HEPES, pH 7.4).
  • Dosing: Add Transport Buffer containing:

    • Substrate:

      
       6-CF (fixed concentration 
      
      
      
      ).
    • Inhibitor (CMSB): Serial dilution (

      
       to 
      
      
      
      ).
    • Control 1: Vehicle only (Max Uptake).

    • Control 2:

      
       Probenecid (Min Uptake/Background).
      
  • Uptake: Incubate for 10 minutes at

    
    .
    
    • Note: Time must be within the linear uptake phase (validated previously).

  • Termination: Aspirate buffer and wash

    
     with ice-cold PBS.
    
  • Lysis & Detection: Lyse cells with

    
     Triton X-100. Measure fluorescence (Ex/Em: 490/520 nm).
    
Phase B: Mechanism of Inhibition (

Determination)

Objective: Distinguish between Competitive, Non-Competitive, and Uncompetitive inhibition using Lineweaver-Burk analysis.

  • Matrix Design: Prepare a

    
     matrix of Substrate vs. Inhibitor.
    
    • [Substrate] (6-CF):

      
      .
      
    • [Inhibitor] (CMSB):

      
      .
      
  • Execution: Follow the uptake steps from Phase A.

  • Data Processing: Plot

    
     (velocity) vs. 
    
    
    
    (substrate concentration).
Data Interpretation & Decision Logic

The resulting Lineweaver-Burk plots will reveal the MoA. Use the following logic tree to interpret the intersection of the lines.

Visualization: Kinetic Decision Tree

Kinetic_Logic Start Lineweaver-Burk Plot (1/V vs 1/[S]) IntersectY Lines intersect at Y-axis (1/Vmax)? Start->IntersectY IntersectX Lines intersect at X-axis (-1/Km)? IntersectY->IntersectX No Comp Competitive Inhibition (Vmax constant, Km increases) Most Likely for CMSB IntersectY->Comp Yes NonComp Non-Competitive Inhibition (Vmax decreases, Km constant) IntersectX->NonComp Yes Mixed Mixed Inhibition (Both change) IntersectX->Mixed No

Caption: Decision logic for classifying CMSB inhibition type based on kinetic plot topology.

Expected Outcomes & Troubleshooting
ParameterCompetitive (Expected) Non-Competitive Interpretation for CMSB

UnchangedDecreasesIf competitive, CMSB binds to the same pocket as the substrate.

IncreasesUnchangedIf

increases, CMSB reduces the apparent affinity of the substrate.

Calculation


Lower

= Higher Potency. Compare to Probenecid (

).

Self-Validation Check: If the Probenecid positive control does not show competitive inhibition (intersection at Y-axis), the assay system is invalid (e.g., cells are dead or transporter expression is lost).

References
  • Beyer, K. H. (1947).[1] "New concept of competitive inhibition of the renal tubular excretion of penicillin." Science, 105(2717), 94–95. Link

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family."[2][3] Clinical Pharmacology & Therapeutics, 98(1), 31–36. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Burckhardt, G. (2012).[4][5] "Drug transport by the organic anion transporters, OATs."[2][3][4][5][6][7] Pharmacology & Therapeutics, 136(1), 106-130. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 4-[(Carbamoylmethyl)sulfamoyl]benzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 4-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in designing enzyme inhibitors targeti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in designing enzyme inhibitors targeting a range of pathologies, from inflammation and cancer to glaucoma.[1][2] Derivatives, such as those with an N-substituted carbamoylmethyl group, are designed to enhance potency and selectivity for specific biological targets. However, a critical step in the development of any therapeutic candidate is the rigorous assessment of its off-target effects to minimize potential toxicity and ensure clinical success.[3][4]

This guide provides an in-depth, technically-grounded framework for evaluating the selectivity of novel 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives. We will move beyond simple checklists, focusing on the strategic rationale behind experimental choices and presenting validated protocols to ensure data integrity.

The Rationale: Why Off-Target Profiling is Non-Negotiable

The sulfonamide group, a key feature of this chemical class, is known to interact with a wide array of enzymes, most notably the large family of human carbonic anhydrases (CAs).[5][6] While a derivative may be designed to inhibit a specific disease-associated isoform like Carbonic Anhydrase IX (CAIX) in tumors, its potential to inhibit other ubiquitous isoforms (e.g., CAI, CAII) is a primary source of off-target effects.[5][7] Such unintended interactions can lead to side effects ranging from mild physiological disturbances to severe adverse reactions like Stevens-Johnson Syndrome.[8][9]

Furthermore, depending on the specific substitutions, these derivatives can interact with other enzyme classes, such as protein kinases or phospholipases, making a comprehensive screening strategy essential.[10][11] Early and accurate identification of off-target binding allows for the strategic modification of drug candidates to improve their safety profiles.[3]

Strategic Workflow for Off-Target Assessment

A robust assessment follows a tiered approach, moving from broad, high-throughput screening to specific, cell-based validation assays. This ensures a comprehensive yet resource-efficient evaluation.

Off_Target_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Cellular Target Engagement A In Silico Prediction (Computational Screening) B Biochemical High-Throughput Screening (e.g., Kinase & CA Panels) A->B Guide Panel Selection C Dose-Response Assays (IC50/Ki Determination) B->C Identify Preliminary Hits D Orthogonal Binding Assays (e.g., DSF/SPR) C->D Confirm Direct Binding E Cellular Thermal Shift Assay (CETSA®) D->E Validate in Physiological Context F Phenotypic & Functional Assays (e.g., Downstream Signaling) E->F Link Target Engagement to Cellular Effect G Candidate Selection F->G Final Selectivity Profile

Caption: A strategic workflow for assessing off-target effects of novel inhibitors.

Comparative Analysis: A Hypothetical Case Study

To illustrate the assessment process, let's consider three hypothetical derivatives of 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid, designed as inhibitors for the tumor-associated Carbonic Anhydrase IX (CAIX).

  • Derivative A (Lead Compound): The initial lead candidate.

  • Derivative B (Analogue 1): Modified to improve CAIX potency.

  • Derivative C (Analogue 2): Modified to enhance selectivity.

Our goal is to determine which compound has the most favorable profile for further development.

Phase 1: Broad Biochemical Screening

The first step is to screen the derivatives against a panel of relevant off-targets. Given the sulfonamide core, a Carbonic Anhydrase panel is mandatory. Additionally, a broad kinase panel is recommended to uncover unexpected interactions.[12][13]

Table 1: Comparative Inhibition Data (Ki, nM) Against Key Off-Targets

TargetDerivative A (Ki, nM)Derivative B (Ki, nM)Derivative C (Ki, nM)Justification for Inclusion
hCAIX (On-Target) 15520Primary therapeutic target.[7]
hCAI (Off-Target)350951500Ubiquitous, high-abundance isoform.
hCAII (Off-Target)12040850Highly active, physiologically critical isoform.[14]
Kinase X (Off-Target)>10,000800>10,000Unexpected hit from kinase panel screen.
Kinase Y (Off-Target)>10,0001200>10,000Unexpected hit from kinase panel screen.

Interpretation:

  • Derivative A shows good initial selectivity for CAIX over CAI and CAII.

  • Derivative B , while being the most potent CAIX inhibitor, exhibits a significant loss of selectivity. Its inhibition of CAII is only 8-fold weaker than its on-target activity, and it shows new, moderate off-target activity against Kinases X and Y.

  • Derivative C is slightly less potent against CAIX than the lead compound but demonstrates a vastly improved selectivity profile, with minimal inhibition of CAI, CAII, and the identified off-target kinases.

The Selectivity Ratio (Ki for off-target / Ki for on-target) is a crucial metric.[7] For Derivative C, the selectivity ratio for CAII/CAIX is 42.5 (850/20), whereas for Derivative B it is only 8 (40/5). This quantitative data strongly favors Derivative C for further investigation despite its lower on-target potency.

Phase 2 & 3: Cellular Target Engagement

Biochemical assays are essential but do not fully replicate the cellular environment.[15] A compound's activity can be influenced by cell permeability, efflux pumps, and intracellular ATP concentrations (for kinases).[16] Therefore, validating off-target hits in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for confirming direct target engagement within intact cells.[17]

CETSA_Mechanism cluster_0 Control (No Ligand) cluster_1 Experiment (+ Ligand) A Native Protein B Heat Gradient Applied A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein Detected C->D G Ligand-Bound Protein is Stabilized H High Soluble Protein Detected E Native Protein + Ligand F Heat Gradient Applied E->F F->G G->H I Conclusion: Increased thermal stability indicates direct target engagement in the cell. H->I

Caption: The principle of the Cellular Thermal Shift Assay (CETSA®).

If we were to test Derivative B using CETSA, we would expect to see a thermal shift not only for CAIX but also for CAII, confirming that this off-target interaction occurs in a physiological context. In contrast, Derivative C should ideally only produce a significant thermal shift for CAIX.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions using a high-throughput biochemical assay.

Rationale: Kinase inhibition is a common off-target effect for many small molecules. A broad panel screen provides a comprehensive overview of a compound's kinome-wide selectivity.[13] Commercial services from providers like Promega, Reaction Biology, or Eurofins DiscoverX offer panels covering a large portion of the human kinome.[12][13][15]

Methodology (Based on ADP-Glo™ Luminescent Assay):

  • Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Create a working solution (e.g., 100 µM) for single-dose screening.

  • Assay Plate Setup: Use a 384-well plate. Add the kinase/substrate pairs provided in the profiling system to designated wells.

  • Inhibitor Addition: Add 1 µL of the test compound (at 1 µM final concentration) or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (typically 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_Vehicle))

    • Hits are typically defined as kinases showing >50% inhibition at the screening concentration.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To validate direct target engagement of a compound in intact cells by measuring changes in protein thermal stability.[17]

Rationale: The binding of a ligand to its target protein typically increases the protein's resistance to heat-induced denaturation.[18] CETSA measures the amount of soluble protein remaining after heating, providing direct evidence of binding in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing CAIX) to ~80% confluency. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.

  • Heating Step: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Immediately cool the samples at 4°C for 3 minutes.

  • Separation of Soluble and Aggregated Protein: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (e.g., CAIX) and a suspected off-target (e.g., CAII) using a standard protein quantification method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western Blot) of the target protein.

    • Plot the percentage of soluble protein remaining versus temperature for both the vehicle-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion

The assessment of off-target effects is a cornerstone of modern drug discovery. For a promising class of compounds like 4-[(Carbamoylmethyl)sulfamoyl]benzoic acid derivatives, a multi-tiered strategy is essential. By combining broad biochemical profiling with targeted, cell-based validation assays, researchers can build a comprehensive selectivity profile. This data-driven approach, exemplified by the comparison of our hypothetical derivatives, allows for the confident selection of candidates with the highest potential for efficacy and the lowest risk of toxicity, ultimately paving the way for safer and more effective therapeutics.

References

  • Supuran, C. T., & Alterio, V. (2020). An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link][6]

  • D'Alvise, J., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Retrieved from [Link][5][19]

  • Vivoli, M., et al. (2014). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Retrieved from [Link][18]

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Carbamoylmethyl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Carbamoylmethyl)sulfamoyl]benzoic acid
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